h15-LOX-2 inhibitor 1
Description
Properties
IUPAC Name |
1-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)14-8-6-13(7-9-14)12-23-16-21-10-11-22(16)15-4-2-1-3-5-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFXIQOXFXUXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of h15-LOX-2 Inhibitors
Introduction to Human 15-Lipoxygenase-2 (h15-LOX-2)
Human 15-lipoxygenase-2 (h15-LOX-2), also known as ALOX15B, is a non-heme iron-containing dioxygenase that plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs like arachidonic acid (AA) and linoleic acid.[1][2][3] The primary product from the oxygenation of arachidonic acid is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced by cellular peroxidases to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[3]
h15-LOX-2 is implicated in a variety of physiological and pathological processes. Its expression and activity are linked to inflammation, cell cycle regulation, atherosclerosis, and cancer.[4][5][6][7] For instance, it is highly expressed in atherosclerotic plaques and is associated with the conversion of macrophages into lipid-laden foam cells.[7] Conversely, in some epithelial cancers, such as prostate and breast cancer, h15-LOX-2 is considered to have a tumor-suppressive role, with its reduced expression correlating with poor clinical outcomes.[4][8] This complex and often context-dependent functionality makes h15-LOX-2 an important and compelling target for therapeutic intervention.
Core Mechanism of Action of h15-LOX-2 Inhibitors
The fundamental mechanism of action for h15-LOX-2 inhibitors is the attenuation or complete blockage of the enzyme's catalytic activity, thereby preventing the synthesis of 15(S)-HpETE and its downstream metabolites.[9] Research has identified several classes of inhibitors that achieve this through various modes of interaction with the enzyme.
Modes of Inhibition:
-
Mixed-Type Inhibition: A significant number of potent h15-LOX-2 inhibitors exhibit a mixed-type inhibition mechanism.[5][6] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, suggesting binding at an allosteric site or a site that partially overlaps with the active site.[6][9]
-
Non-Reductive Inhibition: Many of the most selective and promising h15-LOX-2 inhibitors are non-reductive.[5][10] They do not inhibit the enzyme by reducing the catalytic ferric (Fe³⁺) iron at the active site to its inactive ferrous (Fe²⁺) state. This is a critical feature, as redox-active inhibitors often suffer from a lack of specificity and can cause off-target effects within the cell.[11]
-
Allosteric Inhibition: Some inhibitors are thought to bind to an allosteric site, a location distinct from the substrate-binding pocket, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[6]
Several chemical scaffolds have been identified as effective inhibitors, with substituted imidazole, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235) rings being prominent examples.[5][6] These compounds have demonstrated high potency and, crucially, high selectivity for h15-LOX-2 over other human lipoxygenase isoforms (h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenase (COX) enzymes.[5]
Signaling Pathways Modulated by h15-LOX-2 Inhibition
By blocking the production of 15(S)-HETE, h15-LOX-2 inhibitors can profoundly influence multiple downstream signaling pathways.
-
Inflammation and Immune Response: The product 15(S)-HETE can act as a signaling molecule with both pro- and anti-inflammatory properties.[12] h15-LOX-2 is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins, which are critical for the resolution of inflammation.[13] However, in chronic conditions like atherosclerosis, its activity contributes to the inflammatory milieu.[7] Inhibition of h15-LOX-2 has been shown to down-regulate the secretion of key chemokines, such as CCL2 and CXCL10, in human macrophages, thereby modulating immune cell recruitment.[14]
-
Cell Proliferation and Growth: The effect of h15-LOX-2 on cell growth is highly dependent on the cellular context. In premalignant keratinocytes, expression of h15-LOX-2 induces growth inhibition through a pathway involving an increase in reactive oxygen species (ROS) and activation of the p38 MAP kinase cascade.[15] In this scenario, an inhibitor would reverse this anti-proliferative effect. Conversely, in certain cancers where h15-LOX-2 acts as a tumor suppressor, inhibition is not a desired therapeutic strategy.[4]
-
Ferroptosis: Ferroptosis is a form of iron-dependent, regulated cell death characterized by lipid peroxidation. The h15-LOX-2 enzyme, particularly when in a complex with phosphatidylethanolamine-binding protein 1 (PEBP1), plays a role in initiating ferroptosis by specifically peroxidizing phospholipids.[6] Inhibitors that target the h15-LOX-2/PEBP1 complex have been shown to suppress ferroptotic cell death.[6]
-
Atherosclerosis: h15-LOX-2 is a key enzyme in the pathogenesis of atherosclerosis. It is highly expressed in macrophages within atherosclerotic plaques and contributes to the oxidation of low-density lipoprotein (LDL).[7][16] This oxidized LDL is then taken up by macrophages, leading to their transformation into foam cells, a hallmark of atherosclerotic lesions.[7] By inhibiting this initial oxidation step, h15-LOX-2 inhibitors present a promising therapeutic strategy to reduce plaque formation and progression.[7]
Quantitative Data on h15-LOX-2 Inhibitors
The following table summarizes the quantitative data for several representative h15-LOX-2 inhibitors reported in the literature.
| Inhibitor ID | IC₅₀ (μM) | Kᵢ (μM) | Mechanism of Inhibition | Selectivity | Reference |
| h15-LOX-2 inhibitor 1 | 0.34 | Not Reported | Not Reported | Not Reported | [17] |
| MLS000327069 | 0.34 ± 0.05 | Not Reported | Mixed-type, Non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [5] |
| MLS000327186 | 0.53 ± 0.04 | Not Reported | Mixed-type, Non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [5] |
| MLS000327206 | 0.87 ± 0.06 | Not Reported | Mixed-type, Non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [5] |
| Compound 10 | 16.4 ± 8.1 (Kᵢ) | 16.4 ± 8.1 | Mixed-type | Not Reported | [6] |
| Compound 13 | 15.1 ± 7.6 (Kᵢ) | 15.1 ± 7.6 | Mixed-type | Not Reported | [6] |
| PD146176 | ~10 (effective dose) | Not Reported | Inhibits 15-LOX-1 and -2 | Broad 15-LOX inhibitor | [14] |
| ML351 | ~10 (effective dose) | Not Reported | Not Reported | Selective for 15-LOX-1 | [14] |
Visualizations: Pathways and Workflows
Caption: h15-LOX-2 catalytic pathway and point of inhibition.
Caption: Downstream signaling pathways modulated by h15-LOX-2 activity.
Caption: Experimental workflow for h15-LOX-2 inhibitor characterization.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).
-
Materials:
-
Purified recombinant human 15-LOX-2.
-
Arachidonic acid (substrate), typically dissolved in ethanol.
-
Assay Buffer: 25-50 mM HEPES or Tris-HCl, pH 7.4-8.0.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 234-238 nm.
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In each well of the microplate, add the assay buffer and the inhibitor solution to achieve the final desired concentrations. Include control wells with solvent only (no inhibitor).
-
Add a specific amount of h15-LOX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate (final concentration typically 10-20 µM).
-
Immediately begin monitoring the increase in absorbance at ~234 nm, which corresponds to the formation of the conjugated diene system in the 15(S)-HpETE product.
-
Calculate the initial reaction rate (V₀) from the linear phase of the absorbance curve.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Steady-State Inhibition Kinetics
This protocol determines the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Materials: Same as the IC₅₀ assay.
-
Methodology:
-
Set up a matrix of reactions in which both the substrate (arachidonic acid) and inhibitor concentrations are varied systematically. Typically, 3-4 inhibitor concentrations (including zero) and 5-6 substrate concentrations are used.
-
For each combination of inhibitor and substrate, measure the initial reaction rate (V₀) as described above.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).[11]
-
The pattern of line intersections on these plots reveals the mechanism of inhibition. For example, in mixed-type inhibition, the lines on a Lineweaver-Burk plot will intersect to the left of the y-axis.
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The data can also be fitted to the appropriate Henri-Michaelis-Menten equations for different inhibition models to determine the kinetic constants Kₘ, Vₘₐₓ, and the inhibition constant(s) Kᵢ and/or Kᵢ'.[11]
-
Cell-Based (Ex Vivo) h15-LOX-2 Activity Assay
This protocol validates inhibitor efficacy in a more physiologically relevant cellular environment.
-
Materials:
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A suitable cell line, such as HEK293 cells, engineered to stably or transiently express h15-LOX-2.[5]
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Cell culture medium (e.g., DMEM) and supplements.
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Test inhibitor.
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Arachidonic acid (exogenous substrate).
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Reagents for cell lysis and lipid extraction (e.g., methanol, chloroform).
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Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Methodology:
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Culture the h15-LOX-2-expressing cells to an appropriate confluency in multi-well plates.
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Pre-incubate the cells with various concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 30-60 minutes).
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Add exogenous arachidonic acid to the culture medium to provide the substrate for the enzyme.
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After a specific incubation time (e.g., 15-30 minutes), stop the reaction by removing the medium and lysing the cells.
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Extract the lipids from the cell lysate and/or the culture supernatant using a method like the Bligh-Dyer extraction.
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Analyze the lipid extract using reverse-phase HPLC or LC-MS/MS to separate and quantify the amount of 15(S)-HETE produced.
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Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control to determine the cellular IC₅₀.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 3. ALOX15B - Wikipedia [en.wikipedia.org]
- 4. Reduction of isoforms of 15-lipoxygenase (15-LOX)-1 and 15-LOX-2 in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are 12/15-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.lsu.edu [repository.lsu.edu]
- 17. medchemexpress.com [medchemexpress.com]
The Enigmatic Compound MLS000327069: A Search for Discovery and Synthesis
Despite a comprehensive search of public scientific databases and chemical libraries, the compound designated as MLS000327069 remains elusive. This identifier does not correspond to any publicly available information regarding its discovery, synthesis, or biological activity. It is highly probable that MLS000327069 is an internal designation within a private or academic chemical screening library and has not yet been disclosed in peer-reviewed literature or public chemical registries under this specific name.
For researchers, scientists, and drug development professionals, the journey from a compound's initial identification to its potential as a therapeutic agent is a meticulously documented process. This process typically involves detailed reports on its synthesis, characterization, and biological evaluation. The absence of such information for MLS000327069 prevents the creation of an in-depth technical guide as requested.
The General Path of Compound Discovery and Synthesis
While specific details for MLS000327069 are unavailable, a general overview of the discovery and synthesis pipeline for novel chemical entities can provide context for the type of information that would be necessary to construct the requested guide.
1. High-Throughput Screening (HTS) and Hit Identification: The discovery of a novel compound often begins with a high-throughput screening campaign. Large chemical libraries, which can be either commercially sourced or internally synthesized, are tested against a specific biological target (e.g., an enzyme, receptor, or whole cell). Compounds that exhibit a desired effect are identified as "hits." The identifier "MLS" often refers to the Molecular Libraries Screening initiative, suggesting MLS000327069 may have originated from such a program.
Below is a generalized workflow for a high-throughput screening process.
2. Hit-to-Lead Optimization and Synthesis: Once a hit is confirmed, medicinal chemists work to synthesize analogs of the compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process, known as hit-to-lead optimization, involves significant synthetic chemistry efforts.
3. Data and Experimental Protocols: Throughout this process, a vast amount of quantitative data is generated. This includes:
-
Potency: IC50 or EC50 values from in vitro assays.
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Efficacy: The maximal effect produced by the compound.
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Selectivity: Activity against the intended target versus other related and unrelated targets.
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Physicochemical Properties: Solubility, permeability, and stability.
-
In vivo Efficacy: Performance in animal models of disease.
Detailed experimental protocols are crucial for the reproducibility of these findings. These would include step-by-step instructions for biological assays and the chemical synthesis of the compound and its analogs.
The Case of Pyrazole (B372694) Carboxamides: A Potential Structural Class
While the structure of MLS000327069 is unknown, a search for related synthetic methodologies revealed a significant body of literature on the synthesis of pyrazole carboxamides. This class of compounds is prevalent in medicinal chemistry and agrochemicals, known to exhibit a wide range of biological activities. It is plausible that MLS000327069 could belong to this or a similar class of heterocyclic compounds.
The general synthesis of pyrazole carboxamides often involves the coupling of a pyrazole carboxylic acid with an appropriate amine. A common synthetic route is depicted below.
h15-LOX-2 inhibitor 1 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to h15-LOX-2 inhibitor 1, also identified as MLS000327069 and Compound 105. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2). Its core structure consists of a central imidazole (B134444) ring substituted with a 4-fluorophenyl group at the 1-position and a 4-methylbenzylthio group at the 2-position.
Chemical Structure:
IUPAC Name: 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole
SMILES: Cc1ccc(CSc2n(cn2)c3ccc(F)cc3)cc1
Chemical Formula: C₁₇H₁₅FN₂S
Molecular Weight: 314.38 g/mol
CAS Number: 478040-08-3[1]
A summary of the key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅FN₂S | [1] |
| Molecular Weight | 314.38 g/mol | [1] |
| CAS Number | 478040-08-3 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| IC₅₀ (h15-LOX-2) | 0.34 µM | [1][2][3] |
| Mechanism of Action | Mixed-type, non-reductive | [4] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of human 15-lipoxygenase-2, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.34 µM[1][2][3]. It exhibits a mixed-type, non-reductive mechanism of inhibition[4]. Furthermore, the inhibitor demonstrates significant selectivity for h15-LOX-2 over other related enzymes. As indicated in the research by Tsai et al. (2021), this inhibitor has a greater than 50-fold selectivity against h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2[4]. This high selectivity makes it a valuable tool for studying the specific roles of h15-LOX-2 in various physiological and pathological processes.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on the procedures described in the scientific literature.
Synthesis of this compound
The synthesis of 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole is a two-step process.
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-imidazole-2-thiol
-
A mixture of 4-fluorophenyl isothiocyanate (1 equivalent) and aminoacetaldehyde diethyl acetal (B89532) (1 equivalent) in toluene (B28343) is stirred at room temperature for 1 hour.
-
Concentrated hydrochloric acid is added to the reaction mixture.
-
The mixture is heated to reflux for 1-3 hours.
-
The solvent is evaporated, and the residue is treated with water and 1N NaOH to adjust the pH to 8.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude 1-(4-fluorophenyl)-1H-imidazole-2-thiol, which can be purified by column chromatography.
Step 2: Synthesis of 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole
-
To a solution of 1-(4-fluorophenyl)-1H-imidazole-2-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (1.5 equivalents).
-
4-Methylbenzyl chloride (1.1 equivalents) is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the final compound, this compound.
h15-LOX-2 Enzymatic Inhibition Assay
The inhibitory activity of the compound against h15-LOX-2 is determined using a spectrophotometric assay that measures the formation of the conjugated diene product from a fatty acid substrate.
Materials:
-
Recombinant human 15-lipoxygenase-2 (h15-LOX-2)
-
This compound (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
HEPES buffer (25 mM, pH 7.5)
-
Triton X-100
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare the assay buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of the inhibitor solution or DMSO (for the control) to the wells.
-
Add the h15-LOX-2 enzyme solution to each well and incubate for a short period at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate (e.g., 10 µM final concentration).
-
Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
h15-LOX-2 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxy derivatives. These lipid mediators are involved in various cellular signaling pathways related to inflammation and cell death. The inhibitor, by binding to h15-LOX-2, blocks this initial step, thereby preventing the downstream effects of the enzymatic products. The mechanism of inhibition is described as mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
References
The Role of ALOX15B in Ferroptosis Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Central to the execution of ferroptosis is the lipoxygenase (LOX) family of enzymes, with arachidonate (B1239269) 15-lipoxygenase B (ALOX15B) being identified as a key player. This technical guide provides an in-depth exploration of the role of ALOX15B in ferroptosis signaling pathways, detailing its mechanism of action, upstream regulation, and downstream effects. We present quantitative data on ALOX15B expression and inhibition, comprehensive experimental protocols for its study, and detailed signaling pathway diagrams to facilitate a deeper understanding and guide future research and therapeutic development.
Core Concepts: ALOX15B-Mediated Ferroptosis
ALOX15B is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and linoleic acid (LA), within cellular membranes. This enzymatic activity leads to the formation of lipid hydroperoxides (LOOHs), the primary executioners of ferroptotic cell death. The accumulation of these reactive lipid species disrupts membrane integrity, leading to increased permeability and eventual cell lysis.
The significance of ALOX15B in ferroptosis is underscored by its intricate regulation and its direct impact on the biochemical hallmarks of this cell death modality. Its expression and activity are tightly controlled by upstream signaling pathways, and its catalytic products are potent inducers of the ferroptotic cascade.
Upstream Regulation of ALOX15B in Ferroptosis
The expression and activity of ALOX15B are governed by complex signaling networks, with the tumor suppressor p53 and the oncogenic KRAS pathway being two of the most well-characterized regulators.
The p53/SLC7A11 Axis
The tumor suppressor p53 plays a dual role in regulating ferroptosis, and one of its pro-ferroptotic functions is mediated through the regulation of ALOX15B. In response to cellular stress, p53 can transcriptionally repress the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.[1][2] The inhibition of SLC7A11 leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). The resulting decrease in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), the primary enzyme responsible for detoxifying lipid peroxides. This creates a cellular environment ripe for lipid peroxidation.
Intriguingly, the suppression of SLC7A11 by p53 also appears to activate the lipoxygenase activity of ALOX15B, although the precise mechanism of this activation is still under investigation.[2][3] This dual action of p53—crippling the primary antioxidant defense against lipid peroxidation while simultaneously activating a key producer of lipid peroxides—potently sensitizes cells to ferroptosis. In bladder cancer, for instance, p53 has been shown to activate ALOX15B's lipoxygenase activity by inhibiting SLC7A11, thereby inducing ferroptosis.[2][3]
The KRAS/ABHD17C Axis in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC) harboring KRAS mutations, a distinct mechanism of ALOX15B regulation has been identified. Mutant KRAS, through the activation of the ERK1 signaling pathway, leads to the phosphorylation of α/β-hydrolase domain-containing protein 17C (ABHD17C).[4] This phosphorylation event promotes the depalmitoylation of ALOX15B, causing its translocation from the cell membrane to the cytoplasm.[4] In the cytoplasm, ALOX15B is targeted for proteasomal degradation by the CUL4/DDB1/DCAF10 E3 ligase complex.[4] This sustained downregulation of ALOX15B allows KRAS-mutant pancreatic cancer cells to evade ferroptosis and promotes tumor progression.[4]
Downstream Effects: Lipid Peroxidation Cascade
The primary downstream effect of ALOX15B activity in the context of ferroptosis is the generation of lipid hydroperoxides. ALOX15B specifically catalyzes the insertion of molecular oxygen into PUFAs, such as arachidonic acid, to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This initial peroxidation event can then propagate through a chain reaction, leading to the accumulation of a diverse array of lipid peroxidation products. These products disrupt the structure and function of cellular membranes, leading to increased ion permeability, organelle dysfunction, and ultimately, cell death.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies investigating the role of ALOX15B in ferroptosis.
Table 1: ALOX15B Expression in Cancer
| Cancer Type | Tissue | Change in ALOX15B Expression | Method | Reference |
| Bladder Cancer | Tumor | Significantly downregulated | UPLC-MS/MS, IHC | [3] |
| Pancreatic Ductal Adenocarcinoma (KRAS mutant) | Tumor | Lower protein, higher mRNA | IHC, IB, qPCR | [5] |
| Sinonasal Inverted Papilloma | Tumor | Significantly higher mRNA and protein | qRT-PCR, WB, IHC | [6] |
Table 2: Inhibitory Activity of ALOX15B Inhibitors
| Inhibitor | Target | Substrate | IC50 | Species | Reference |
| Alox15-IN-1 | ALOX15 | Linoleic Acid | 0.04 µM | Rabbit | [7] |
| Alox15-IN-1 | ALOX15 | Arachidonic Acid | 2.06 µM | Human | [7] |
| ML351 | 15-LOX-1 | Not Specified | 200 nM | Human | [8] |
| MLS000327069 | ALOX15B | Not Specified | 0.34 ± 0.05 μM | Human | [9] |
| MLS000327186 | ALOX15B | Not Specified | 0.53 ± 0.04 μM | Human | [9] |
| MLS000327206 | ALOX15B | Not Specified | 0.87 ± 0.06 μM | Human | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ALOX15B and ferroptosis.
Western Blot Analysis of ALOX15B
Objective: To determine the protein expression levels of ALOX15B in cell lysates or tissue homogenates.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Transfer buffer (e.g., Tris-Glycine with 20% methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against ALOX15B (use at manufacturer's recommended dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer on ice for 30-60 minutes.
-
For tissues, homogenize in RIPA buffer.
-
Centrifuge lysates at 12,000g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ALOX15B antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
ALOX15B Activity Assay
Objective: To measure the enzymatic activity of ALOX15B by quantifying the production of its catalytic products.
Materials:
-
Purified ALOX15B enzyme or cell lysate containing ALOX15B
-
Phosphate-buffered saline (PBS), pH 7.4
-
Arachidonic acid (substrate)
-
Sodium borohydride (B1222165) (for reduction of hydroperoxides)
-
Acetonitrile
-
Acetic acid
-
RP-HPLC system with a C18 column or LC-MS/MS system
Protocol:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the enzyme source (purified enzyme or cell lysate) with PBS.
-
If testing inhibitors, pre-incubate with the inhibitor or vehicle (DMSO) for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10-100 µM.
-
Incubate for 10-30 minutes at 37°C.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an excess of sodium borohydride to reduce the hydroperoxy products to their more stable hydroxy derivatives (e.g., 15-HETE).
-
Acidify the reaction mixture to pH ~3.5 with acetic acid.
-
Precipitate proteins by adding an equal volume of acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC or LC-MS/MS to separate and quantify the 15-HETE produced.
-
Compare the amount of product formed in the presence and absence of inhibitors to determine the IC50 value.
-
Lipid Peroxidation Assay using C11-BODIPY 581/591
Objective: To quantify lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in live cells.
Materials:
-
Cultured cells of interest
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Serum-free cell culture medium or PBS
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with experimental compounds (e.g., ferroptosis inducers, ALOX15B inhibitors) for the desired duration.
-
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 2-10 µM in serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Harvest the cells by trypsinization and wash twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
Mandatory Visualizations
Experimental Workflow for Investigating ALOX15B in Ferroptosis
Logical Relationship of Key Ferroptosis Regulators
Conclusion and Future Directions
ALOX15B has unequivocally emerged as a central executioner of ferroptosis. Its intricate regulation by key oncogenic and tumor-suppressive pathways highlights its potential as a therapeutic target. The ability to modulate ALOX15B activity offers a promising avenue for inducing ferroptosis in cancer cells that are resistant to traditional therapies or for preventing ferroptotic cell death in the context of ischemia-reperfusion injury and neurodegeneration.
Future research should focus on further elucidating the precise molecular mechanisms that govern ALOX15B activity and its interplay with other ferroptosis regulators. The development of more potent and selective ALOX15B inhibitors will be crucial for translating these findings into clinical applications. Furthermore, a deeper understanding of the tissue-specific roles of ALOX15B will be essential for developing targeted therapies with minimal off-target effects. This in-depth technical guide provides a solid foundation for researchers to advance our understanding of ALOX15B in ferroptosis and to accelerate the development of novel therapeutic strategies targeting this critical pathway.
References
- 1. The Regulation of Ferroptosis by Tumor Suppressor p53 and its Pathway [mdpi.com]
- 2. p53 Activates the Lipoxygenase Activity of ALOX15B via Inhibiting SLC7A11 to Induce Ferroptosis in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS/ABHD17C/ALOX15B Axis Promotes Pancreatic Cancer Progression via Ferroptosis Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS/ABHD17C/ALOX15B Axis Promotes Pancreatic Cancer Progression via Ferroptosis Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15-Lipoxygenase-2 in the Pathophysiology of Cystic Fibrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the involvement of 15-lipoxygenase-2 (15-LOX-2) in the pathology of cystic fibrosis (CF). It covers the enzymatic function of 15-LOX-2, its altered expression in CF, its central role in the chronic inflammatory state characteristic of the disease, and its potential as a therapeutic target. The guide is structured to provide a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Executive Summary
Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation and recurrent bacterial infections, leading to progressive lung damage. A key feature of CF pathophysiology is a failure to resolve inflammation. Emerging evidence points to a critical role for 15-lipoxygenase-2 (15-LOX-2) in this process. 15-LOX-2 is a pivotal enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxin A4 (LXA4), which are essential for terminating the inflammatory response. In individuals with CF, the expression and activity of 15-LOX-2 are impaired, leading to a significant reduction in pro-resolving lipid mediators and a corresponding excess of pro-inflammatory mediators. This imbalance perpetuates the cycle of inflammation and infection that drives CF lung disease. This guide will detail the molecular mechanisms underlying the contribution of 15-LOX-2 to CF pathology and discuss the implications for the development of novel therapeutic strategies.
Data Presentation: Quantitative Insights into 15-LOX-2 and Lipid Mediator Dysregulation in CF
The following tables summarize key quantitative findings from studies investigating the 15-LOX-2 pathway in cystic fibrosis.
Table 1: 15-LOX-2 Expression and Lipid Mediator Ratios in CF vs. Controls
| Parameter | Patient Group | Finding | Significance | Reference |
| 15-LOX-2 Transcripts | Children with CF | Significantly less abundant in bronchoalveolar lavage (BAL) fluid compared to pediatric controls. | p<0.05 | [1][2][3] |
| LXA4/LTB4 Ratio | Children with CF | Depressed in BAL fluid compared to pediatric controls, even in the absence of infection. | p<0.01 (overall), p<0.001 (uninfected) | [1][2][3] |
| 15-HETE/17OH-DHA Ratio | Adults with CF | Significantly higher in induced sputum compared to COPD patients; decreased after DHA supplementation. | p<0.01 (decrease post-DHA) | [4] |
Table 2: Concentrations of Key Lipid Mediators in the Airways of CF Patients
| Lipid Mediator | Sample Type | Finding in CF Patients | Comparison Group | Reference |
| Lipoxin A4 (LXA4) | Bronchoalveolar Lavage (BAL) | Lower amounts detected in some studies. | Non-CF pediatric patients with other respiratory infections. | [5] |
| Mean content did not significantly change in other studies. | Individuals without CF. | [6] | ||
| Leukotriene B4 (LTB4) | Induced Sputum | Increased concentrations. | COPD patients. | [4] |
| Prostaglandin E2 (PGE2) | Induced Sputum | Increased concentrations. | COPD patients. | [4] |
| 15-HETE | Induced Sputum | Increased concentrations. | COPD patients. | [4] |
| Resolvin E1 | Sputum | Patients with detectable levels had better lung function. | Patients with undetectable levels. | [7][8] |
| 5-HETE, LXA4, LXB4, RvD2, RvD5, PD1, RvE3 | Nasal Epithelial Cells | Significantly lower levels. | Non-CF subjects. | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning 15-LOX-2 and lipid mediators in CF.
Measurement of 15-LOX-2 Gene Expression
-
Method: Real-time quantitative PCR (RT-qPCR) is used to determine the abundance of 15-LOX-2 transcripts in clinical samples.
-
Sample Collection and Processing: Bronchoalveolar lavage (BAL) fluid is collected from patients. The cellular component is pelleted by centrifugation, and total RNA is extracted from these cells using standard commercial kits.
-
RT-qPCR Protocol:
-
Reverse transcription of RNA to cDNA is performed using a reverse transcriptase enzyme.
-
qPCR is then carried out using primers specific for the 15-LOX-2 gene (ALOX15B) and a reference gene (e.g., GAPDH) for normalization.
-
The relative abundance of 15-LOX-2 transcripts is calculated using the comparative Ct (ΔΔCt) method.
-
Quantification of Lipid Mediators
-
Method: Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for the specific and sensitive quantification of a broad spectrum of lipid mediators. Enzyme-linked immunosorbent assays (ELISAs) have also been used, though they may have lower specificity.[1]
-
Sample Preparation (from Sputum or BAL):
-
Samples are subjected to solid-phase extraction to isolate the lipid fraction.[9]
-
Deuterated internal standards for various lipid mediators are added to the sample prior to extraction to account for procedural losses and variations in ionization efficiency.
-
-
LC/MS/MS Analysis:
-
The extracted lipids are separated using reverse-phase liquid chromatography.
-
The separated lipids are then introduced into a tandem mass spectrometer.
-
Lipid mediators are identified and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns (multiple reaction monitoring).
-
15-LOX Activity Assay
-
Method: A common method for measuring 15-LOX activity is a spectrophotometric assay that monitors the formation of conjugated dienes.[10]
-
Protocol:
-
Reagent Preparation:
-
Substrate solution: Linoleic acid or arachidonic acid is prepared in a suitable buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0).
-
Enzyme solution: Recombinant 15-LOX-2 or cell lysates containing the enzyme are prepared in a cold buffer.
-
-
Assay Procedure:
-
The reaction is initiated by adding the substrate to the enzyme solution in a quartz cuvette.
-
The formation of the hydroperoxy product (e.g., 15-HpETE from arachidonic acid) results in a conjugated diene system that absorbs light at 234 nm.
-
The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.
-
The rate of increase in absorbance is proportional to the 15-LOX activity.
-
-
Mandatory Visualizations
Signaling Pathway of 15-LOX-2 in Pro-resolving Mediator Synthesis
Caption: Transcellular biosynthesis of Lipoxin A4 involving 15-LOX-2.
Experimental Workflow for Analyzing Lipid Mediators in CF
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Reduced 15-lipoxygenase 2 and lipoxin A4/leukotriene B4 ratio in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Arachidonic Acid and Docosahexaenoic Acid Metabolites in the Airways of Adults With Cystic Fibrosis: Effect of Docosahexaenoic Acid Supplementation [frontiersin.org]
- 5. Roles, Actions, and Therapeutic Potential of Specialized Pro-resolving Lipid Mediators for the Treatment of Inflammation in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specialized Pro-Resolving Lipid Mediators in Cystic Fibrosis [mdpi.com]
- 7. Metabolomic Profiling of Regulatory Lipid Mediators in Sputum from Adult Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic profiling of regulatory lipid mediators in sputum from adult cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CF Patients’ Airway Epithelium and Sex Contribute to Biosynthesis Defects of Pro-Resolving Lipids [frontiersin.org]
- 10. benchchem.com [benchchem.com]
A Deep Dive into Lipoxygenase Inhibition Assays: Principles and Practices
For Researchers, Scientists, and Drug Development Professionals
Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acids. Their enzymatic action leads to the production of bioactive lipid mediators, including leukotrienes and lipoxins, which are pivotal in inflammatory responses.[1] The dysregulation of LOX activity has been implicated in a variety of inflammatory diseases, including asthma, arthritis, and certain cancers, making LOX enzymes significant targets for therapeutic intervention. This technical guide provides an in-depth overview of the fundamental principles and experimental protocols for assessing the inhibitory effects of various compounds on lipoxygenase activity.
Core Principles of Lipoxygenase Activity
Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. This reaction proceeds via a free radical mechanism, initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group within the pentadiene system. Molecular oxygen then adds to the resulting radical, forming a hydroperoxy fatty acid. The specific position of oxygenation is determined by the particular LOX isoform, with 5-LOX, 12-LOX, and 15-LOX being the most studied in mammals.
The products of LOX activity, hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid and hydroperoxyoctadecadienoic acids (HPODEs) from linoleic acid, are subsequently converted to a variety of signaling molecules. These molecules can act as potent chemoattractants for inflammatory cells, increase vascular permeability, and mediate hypersensitivity reactions.
Lipoxygenase Inhibition: A Therapeutic Strategy
Given their central role in inflammation, the inhibition of lipoxygenases presents a promising therapeutic strategy. LOX inhibitors can be broadly categorized based on their mechanism of action:
-
Competitive Inhibitors: These compounds typically resemble the structure of the fatty acid substrate and compete for binding to the active site of the enzyme.
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Redox-Active Inhibitors: These compounds interfere with the iron atom at the catalytic center of the enzyme, either by chelating it or by altering its redox state.
The efficacy of a lipoxygenase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Key Lipoxygenase Signaling Pathways
The signaling cascades initiated by the different LOX isoforms are complex and cell-type specific. Below are simplified representations of the 5-LOX, 12-LOX, and 15-LOX pathways.
Experimental Assays for Lipoxygenase Inhibition
Several in vitro methods are available to screen for and characterize LOX inhibitors. The choice of assay depends on factors such as the required throughput, sensitivity, and the specific information sought (e.g., IC50, mechanism of inhibition).
General Experimental Workflow
A typical workflow for a lipoxygenase inhibition assay involves several key steps, from preparation of reagents to data analysis.
Spectrophotometric Assays
Spectrophotometric assays are widely used due to their simplicity and adaptability to high-throughput screening.
This is the most common spectrophotometric method. It relies on the detection of the conjugated diene system formed in the fatty acid product, which exhibits a characteristic absorbance at 234 nm.[2][3]
Experimental Protocol:
-
Reagent Preparation:
-
Buffer: 0.1 M Borate buffer, pH 9.0.
-
Enzyme Solution: Prepare a stock solution of soybean lipoxygenase (or other desired LOX isoform) in the buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a solution of linoleic acid (or arachidonic acid) in ethanol (B145695) and then dilute with the buffer. A typical final concentration is 100-200 µM.
-
Inhibitor Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the buffer, enzyme solution, and inhibitor solution (or solvent for control).
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately monitor the increase in absorbance at 234 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot for both the control and inhibitor-treated samples.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This method measures the hydroperoxide products of the LOX reaction. The hydroperoxides oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with xylenol orange, measurable at 560-600 nm.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme, Substrate, and Inhibitor Solutions: Prepare as described for the conjugated diene method.
-
FOX Reagent: Prepare a solution containing xylenol orange, ferrous sulfate, and sulfuric acid in methanol (B129727)/water.
-
-
Assay Procedure:
-
Perform the enzymatic reaction as described for the conjugated diene method in a standard 96-well plate.
-
After a defined incubation period (e.g., 20 minutes), stop the reaction by adding the FOX reagent.
-
Incubate for a further period (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the absorbance values of the control and inhibitor-treated samples after subtracting the blank absorbance.
-
Determine the IC50 value as described previously.
-
Fluorometric Assays
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays typically use a probe that becomes fluorescent upon oxidation by the hydroperoxide products of the LOX reaction.
Experimental Protocol (based on a commercial kit): [5][6]
-
Reagent Preparation:
-
Prepare assay buffer, enzyme solution, substrate solution, and inhibitor dilutions as provided or recommended by the kit manufacturer.
-
The probe is typically a non-fluorescent molecule that is oxidized to a fluorescent product.
-
-
Assay Procedure:
-
In a black 96-well plate, add the enzyme solution and the inhibitor solution.
-
Pre-incubate for a specified time.
-
Add the substrate and the fluorescent probe.
-
Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for control and inhibited reactions.
-
Determine the percentage of inhibition and the IC50 value as described for the spectrophotometric assays.
-
High-Performance Liquid Chromatography (HPLC)-Based Assays
HPLC-based assays are highly specific and sensitive, allowing for the direct quantification of the hydroperoxy fatty acid products. This method is particularly useful for mechanistic studies and for analyzing complex mixtures.
Experimental Protocol: [7]
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in a larger volume (e.g., in microcentrifuge tubes) as described for the spectrophotometric assays.
-
Stop the reaction after a defined time by adding an organic solvent (e.g., methanol or acetonitrile) and an internal standard.
-
Centrifuge to precipitate the protein.
-
-
Sample Preparation for HPLC:
-
Extract the lipid products from the supernatant, for example, using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., acetonitrile/water/formic acid) to separate the fatty acid substrate from the hydroperoxy products.
-
Detect the products using a UV detector at 234 nm (for conjugated dienes) or a mass spectrometer for enhanced specificity and sensitivity.
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
Calculate the percentage of inhibition and the IC50 value.
-
Quantitative Data on Lipoxygenase Inhibitors
The following table summarizes the IC50 values for some common lipoxygenase inhibitors against different LOX isoforms. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target LOX Isoform | IC50 Value (µM) | Reference |
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | ~15 | |
| 15-LOX | ~9 | ||
| Zileuton | 5-LOX | ~0.5-1 | [8] |
| Baicalein | 12-LOX | 9.6 - 20.7 | [8] |
| 15-LOX | ~22.5 | [9] | |
| Quercetin | 15-LOX | ~4.8 | [9] |
| Linoleyl Hydroxamic Acid | 5-LOX | 7 | [7] |
| 12-LOX | 0.6 | [7] | |
| 15-LOX | 0.02 | [7] | |
| Atorvastatin | LOX (unspecified) | 0.2 ng/mL | [10] |
| Ascorbic Acid | LOX (unspecified) | 0.2 ng/mL | [10] |
Conclusion
The study of lipoxygenase inhibition is a vibrant area of research with significant therapeutic implications. The choice of an appropriate assay is critical for obtaining reliable and meaningful data. This guide has provided a comprehensive overview of the basic principles and methodologies for assessing LOX inhibition. For researchers entering this field, a thorough understanding of these principles and careful optimization of the chosen experimental protocols are essential for success. As our understanding of the roles of different LOX isoforms in health and disease continues to grow, the development of potent and selective inhibitors will remain a key focus in the quest for new anti-inflammatory therapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATP Allosterically Activates the Human 5-Lipoxygenase Molecular Mechanism of Arachidonic Acid and 5(S)-Hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet 12-lipoxygenase activation via glycoprotein VI: involvement of multiple signaling pathways in agonist control of H(P)ETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Untangling the web of 5-lipoxygenase-derived products from a molecular" by Nathaniel C. Gilbert, Marcia E. Newcomer et al. [repository.lsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
The Catalytic Activity of Human 15-Lipoxygenase-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human 15-lipoxygenase-2 (15-LOX-2), an enzyme primarily expressed in epithelial tissues, plays a crucial role in the metabolism of polyunsaturated fatty acids, converting them into bioactive lipid mediators. Its activity is implicated in a range of physiological and pathological processes, including inflammation, cancer, and atherosclerosis. This technical guide provides a comprehensive overview of the catalytic activity of 15-LOX-2, detailing its mechanism, substrate specificity, and kinetic parameters. Furthermore, it outlines key experimental protocols for assessing its activity and visualizes associated signaling pathways and experimental workflows, offering a vital resource for researchers and professionals in drug development.
Introduction to 15-Lipoxygenase-2 (15-LOX-2)
Human 15-lipoxygenase-2 (also known as ALOX15B) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs). Unlike its counterpart, 15-LOX-1, which is primarily found in reticulocytes and eosinophils, 15-LOX-2 is predominantly expressed in epithelial tissues such as the skin, cornea, prostate, and lung.[1] The enzyme's activity leads to the formation of hydroperoxy fatty acids, which are precursors to a variety of signaling molecules.
The biological role of 15-LOX-2 is complex and appears to be context-dependent. In some cancers, such as prostate cancer, its expression is inversely correlated with tumor volume, suggesting a tumor-suppressive role.[1] Conversely, in other contexts, its activity has been linked to the progression of diseases like atherosclerosis, where it is highly expressed in macrophages within atherosclerotic plaques.[2][3] This dual role underscores the importance of understanding the precise regulation and catalytic activity of 15-LOX-2 for therapeutic development.
Catalytic Mechanism and Active Site
The catalytic activity of 15-LOX-2 involves the stereospecific abstraction of a hydrogen atom from a doubly allylic methylene (B1212753) group of a PUFA substrate, followed by the insertion of molecular oxygen. This reaction is dependent on a non-heme iron atom located in the active site, which cycles between the ferrous (Fe2+) and ferric (Fe3+) states.
The crystal structure of human 15-LOX-2 reveals a catalytic domain with a U-shaped substrate-binding cavity composed mainly of hydrophobic amino acids.[4] This cavity positions the fatty acid substrate for catalysis. Key residues within the active site are crucial for substrate binding and determining the enzyme's positional specificity. While sharing similarities with other lipoxygenases like 5-LOX, distinct differences in the active site of 15-LOX-2 can be exploited for the design of isoform-selective inhibitors.[2][3]
The catalytic cycle can be summarized as follows:
-
Activation: The resting ferrous (Fe2+) form of the enzyme is oxidized to the active ferric (Fe3+) state by a hydroperoxide product.
-
Hydrogen Abstraction: The active Fe3+ enzyme abstracts a hydrogen atom from the substrate (e.g., arachidonic acid), forming a substrate radical.
-
Oxygen Insertion: Molecular oxygen inserts into the substrate radical, forming a peroxyl radical.
-
Reduction and Product Release: The peroxyl radical is reduced by the Fe2+ at the active site, yielding a hydroperoxide product and regenerating the active Fe3+ enzyme.
Quantitative Data: Kinetic Parameters
The catalytic efficiency of 15-LOX-2 varies with different substrates. The following tables summarize the key kinetic parameters for human 15-LOX-2 with various polyunsaturated fatty acids.
Table 1: Michaelis-Menten Kinetic Parameters for Human 15-LOX-2 with Various Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Arachidonic Acid (AA) | 0.64 ± 0.02 | - | 0.16 ± 0.02 | [5] |
| Arachidonic Acid (AA) | 0.46 ± 0.09 | 1.74 ± 0.72 | 0.264 ± 0.121 | [6] |
| Dihomo-γ-linolenic acid (DGLA) | 0.31 ± 0.01 | 3.46 ± 0.27 | 0.0895 ± 0.0075 | [6] |
| 5-HETE | - | - | 25% of AA | [5] |
| 5-HPETE | - | - | 31% of AA | [5] |
Table 2: Temperature Dependence of Steady-State Kinetic Parameters for Human 15-LOX-2 with Arachidonic Acid
| Temperature (°C) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| 15 | 0.57 ± 0.01 | 0.05 ± 0.02 | [7] |
| 22 | 0.75 ± 0.02 | 0.15 ± 0.02 | [7] |
| 30 | 1.04 ± 0.07 | 0.46 ± 0.03 | [7] |
| 37 | 1.38 ± 0.08 | 0.75 ± 0.03 | [7] |
Table 3: Inhibitor Constants (Ki) for Selected 15-LOX-2 Inhibitors
| Inhibitor | Inhibition Type | Ki (µM) | Reference |
| MLS000545091 | Mixed-type | 0.9 ± 0.4 | [1] |
| MLS000536924 | Competitive | 2.5 ± 0.5 | [1] |
| MLS000327069 | Mixed-type | IC50: 0.34 ± 0.05 | [8] |
| MLS000327186 | Mixed-type | IC50: 0.53 ± 0.04 | [8] |
| MLS000327206 | Mixed-type | IC50: 0.87 ± 0.06 | [8] |
| Nordihydroguaiaretic acid (NDGA) | Redox active | IC50: 11.0 ± 0.7 | [1][9] |
| Flavanoid 27c | - | IC50: 8.3 ± 0.9 | [1][9] |
Experimental Protocols
Accurate measurement of 15-LOX-2 activity is fundamental for research and drug development. Below are detailed methodologies for commonly cited experiments.
UV-Vis Spectrophotometric Assay for 15-LOX-2 Activity
This assay is a standard method for determining lipoxygenase activity by monitoring the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.
Materials:
-
Purified human 15-LOX-2 enzyme
-
Arachidonic acid (substrate)
-
HEPES or Tris-HCl buffer (e.g., 25 mM HEPES, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the buffer and the desired concentration of arachidonic acid.
-
Equilibrate the cuvette to the desired temperature (e.g., 22°C).[7]
-
Initiate the reaction by adding a small volume of purified 15-LOX-2 enzyme to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 234 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε = 25,000 M⁻¹cm⁻¹ for the conjugated diene product).[8]
HPLC-Based Assay for Product Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is used to separate and identify the specific products of the 15-LOX-2 reaction, confirming its regiospecificity.
Materials:
-
Reaction components as in the UV-Vis assay
-
Dichloromethane (B109758) or other organic solvent for extraction
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Reducing agent (e.g., triphenylphosphine)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Perform the enzymatic reaction as described above.
-
Stop the reaction by acidifying the mixture (e.g., to pH 4.0) and adding an organic solvent like dichloromethane to extract the lipid products.[10]
-
Separate the organic phase and evaporate the solvent under a stream of nitrogen.[10]
-
To analyze the stable alcohol derivatives, reduce the hydroperoxide products to their corresponding alcohols by adding a reducing agent.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol/water mixture).[10]
-
Inject the sample into the HPLC system.
-
Separate the products using a suitable mobile phase (e.g., a gradient of acetonitrile, water, and formic acid).[10]
-
Detect the products by monitoring the absorbance at an appropriate wavelength (e.g., 235 nm for conjugated dienes) and compare their retention times to known standards of HETE isomers.
High-Throughput Screening (HTS) Assay
For the discovery of novel inhibitors, a high-throughput screening assay, such as the Xylenol Orange (XO) colorimetric method, can be employed.
Materials:
-
384-well microplates
-
Xylenol Orange reagent
-
Ferrous sulfate (B86663)
-
Substrate (e.g., arachidonic acid)
-
Purified 15-LOX-2
-
Compound library for screening
Procedure:
-
The assay is based on the oxidation of Fe²⁺ to Fe³⁺ by the hydroperoxide product of the lipoxygenase reaction.
-
The resulting Fe³⁺ forms a colored complex with Xylenol Orange, which can be measured spectrophotometrically.
-
In each well of a microplate, add the assay buffer, enzyme, and a compound from the library.
-
Initiate the reaction by adding the substrate.
-
After a set incubation time, add the Xylenol Orange/ferrous sulfate reagent to stop the reaction and develop the color.
-
Measure the absorbance at a wavelength between 560-600 nm.
-
A decrease in absorbance compared to the control (no inhibitor) indicates potential inhibition of 15-LOX-2.
Visualizing Pathways and Workflows
Signaling Pathways Involving 15-LOX-2
15-LOX-2 and its products are involved in complex signaling cascades that can influence inflammation, cell proliferation, and apoptosis. The diagram below illustrates a simplified signaling pathway involving 15-LOX-2.
References
- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 2. The structure of human 15-lipoxygenase-2 with a substrate mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Strict Regiospecificity of Human Epithelial 15-Lipoxygenase-2 Delineates Its Transcellular Synthesis Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and Structural Investigations of the Allosteric Site in Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Preliminary Efficacy of Novel 15-Lipoxygenase-2 (15-LOX-2) Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of preliminary efficacy studies on inhibitors targeting human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in a range of inflammatory diseases and cellular processes. The following sections detail the quantitative data from in vitro and cell-based assays, outline the experimental methodologies employed, and visualize key biological pathways and experimental workflows.
Core Findings and Data Presentation
Recent research has identified several novel small molecule inhibitors of h15-LOX-2 with promising potency and selectivity. These compounds represent significant advancements in the development of therapeutic agents targeting inflammatory and neurodegenerative diseases, atherosclerosis, and certain cancers.[1][2] The efficacy of these inhibitors has been characterized through various assays, with key quantitative data summarized below.
Table 1: In Vitro Inhibitory Potency of Novel h15-LOX-2 Inhibitors
| Compound ID | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
| MLS000327069 | 0.34 ± 0.05 | Mixed-type | - | [1] |
| MLS000327186 | 0.53 ± 0.04 | Mixed-type | Kic = 0.80 ± 0.05, Kiu = 4.0 ± 3 | [1] |
| MLS000327206 | 0.87 ± 0.06 | Mixed-type | - | [1] |
| Compound 10 | 26.9 ± 1.0 | Mixed-type | 16.4 ± 8.1 | [3][4] |
| Compound 13 | 25.0 ± 1.1 | Mixed-type | 15.1 ± 7.6 | [3][4] |
| h15-LOX-2 inhibitor 1 | 0.34 | - | - | [5] |
Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values (Kic and Kiu) are equilibrium constants for inhibitor dissociation from the enzyme and enzyme-substrate complex, respectively.
Table 2: Selectivity of Imidazole-Based Inhibitors Against Other Oxygenases
| Compound ID | h15-LOX-1 (IC50, µM) | h12-LOX (IC50, µM) | h5-LOX (IC50, µM) | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Reference |
| MLS000327069 | > 50 | > 50 | > 50 | > 100 | > 100 | [1] |
| MLS000327186 | > 50 | > 50 | > 50 | > 100 | > 100 | [1] |
| MLS000327206 | > 50 | > 50 | > 50 | > 100 | > 100 | [1] |
Note: All three inhibitors demonstrated greater than 50-fold selectivity for h15-LOX-2 over the tested isozymes.[1]
Key Signaling Pathways and Pathophysiological Roles of h15-LOX-2
The enzyme h15-LOX-2 is a non-heme iron-containing enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, primarily arachidonic acid, to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[3][4] This enzymatic activity places h15-LOX-2 at a critical juncture in lipid signaling pathways that are increasingly associated with various disease states.
Elevated expression of h15-LOX-2 has been observed in atherosclerotic lesions, where it is thought to contribute to foam cell formation and plaque accumulation.[1][6] Silencing the gene for h15-LOX-2 in human macrophages has been shown to decrease cellular lipid accumulation.[1][6] Furthermore, h15-LOX-2 is implicated in the regulation of ferroptosis, an iron-dependent form of cell death, through its interaction with phosphatidylethanolamine-binding protein 1 (PEBP1).[1][3] This complex alters the substrate specificity of h15-LOX-2, leading to the generation of lipid hydroperoxides that can trigger ferroptotic cell death, a process linked to neurodegenerative diseases.[1] The enzyme also plays a role in inflammatory lung disorders and has been identified as a potential therapeutic target.[7]
Caption: h15-LOX-2 signaling cascade in disease.
Experimental Protocols
The following sections provide a generalized overview of the key experimental methodologies used to assess the efficacy of h15-LOX-2 inhibitors.
In Vitro h15-LOX-2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified h15-LOX-2.
-
Enzyme Preparation: Recombinant human 15-LOX-2 is expressed and purified.
-
Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., Tris buffer, pH 8.0) containing the purified h15-LOX-2 enzyme.
-
Inhibitor Addition: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Product Detection: The formation of the product, 15(S)-HpETE, is monitored over time. This is often achieved by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) resulting from the conjugated diene system in the product.
-
Data Analysis: The rate of product formation in the presence of the inhibitor is compared to the rate in a control reaction without the inhibitor. IC50 values are then calculated from concentration-response curves.
Caption: In vitro h15-LOX-2 inhibition assay workflow.
Cell-Based h15-LOX-2 Assay
This assay evaluates the efficacy of inhibitors in a cellular context, providing insights into cell permeability and activity within a more biologically relevant environment.
-
Cell Culture: A suitable human cell line (e.g., HEK293) is engineered to overexpress h15-LOX-2.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor.
-
Substrate Loading: The cells are then supplied with the substrate, arachidonic acid.
-
Product Extraction: After a defined incubation period, the reaction is stopped, and the lipid products are extracted from the cells and the culture medium.
-
Product Analysis: The amount of 15(S)-HpETE produced is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
-
Data Analysis: The reduction in product formation in inhibitor-treated cells is compared to untreated control cells to determine the inhibitor's potency in a cellular system.
Caption: Cell-based h15-LOX-2 efficacy assay workflow.
Selectivity Assays
To assess the specificity of the inhibitors, their activity is tested against other related enzymes, such as different lipoxygenase isoforms (e.g., h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenases (COX-1 and COX-2).[1] The experimental protocol is similar to the in vitro inhibition assay, but with the respective purified enzymes and their preferred substrates. A high IC50 value for these other enzymes compared to h15-LOX-2 indicates good selectivity.
Conclusion
The preliminary studies on the efficacy of novel h15-LOX-2 inhibitors have identified several promising compounds with low micromolar to nanomolar potency and high selectivity. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for further preclinical and clinical development of these inhibitors as potential therapeutics for a range of diseases driven by inflammation and oxidative stress. Future research should focus on in vivo efficacy studies in relevant animal models to translate these promising in vitro findings into tangible clinical benefits.
References
- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists discover new inhibitors of inflammation-related enzyme [agencia.fapesp.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Cell-Based h15-LOX-2 Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to screen for and characterize inhibitors of human 15-lipoxygenase-2 (h15-LOX-2). The described methodology is intended for researchers in academia and industry engaged in drug discovery and development.
Introduction
Human 15-lipoxygenase-2 (h15-LOX-2), encoded by the ALOX15B gene, is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid.[1][2] The primary product of h15-LOX-2 activity on arachidonic acid is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] This enzymatic pathway is implicated in various physiological and pathological processes, including inflammation, ferroptosis, atherosclerosis, and cancer.[2][3][4] Consequently, h15-LOX-2 has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is of significant interest.
This document outlines a robust cell-based assay for evaluating the efficacy of potential h15-LOX-2 inhibitors. The assay utilizes a human cell line overexpressing h15-LOX-2 and measures the production of reactive oxygen species (ROS), a downstream consequence of lipoxygenase activity, using a fluorescent probe.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the h15-LOX-2 signaling pathway and the experimental workflow for the cell-based inhibitor assay.
Caption: h15-LOX-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for the cell-based h15-LOX-2 inhibitor assay.
Data Presentation
The following tables summarize representative quantitative data for known h15-LOX-2 inhibitors. This data can be used as a reference for comparison of novel compounds.
Table 1: In Vitro Inhibition of h15-LOX-2
| Compound | IC50 (µM) | Inhibition Type | Selectivity vs. other LOX isoforms |
| MLS000327069 | 0.34 ± 0.05 | Mixed-type, non-reductive | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1 |
| MLS000327186 | 0.53 ± 0.04 | Mixed-type, non-reductive | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1 |
| MLS000327206 | 0.87 ± 0.06 | Mixed-type, non-reductive | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1 |
| Compound 10 | 26.9 ± 1.0 | Mixed-type | Not specified |
| Compound 13 | 25.0 ± 1.1 | Mixed-type | Not specified |
Data is compiled from published literature for illustrative purposes.[2][5]
Table 2: Cell-Based Assay Results
| Compound | Cellular IC50 (µM) | Maximum Inhibition (%) | Cell Line |
| Inhibitor X | 1.5 | 95 | HEK293T-h15-LOX-2 |
| Inhibitor Y | 5.2 | 88 | HEK293T-h15-LOX-2 |
| Inhibitor Z | >50 | <10 | HEK293T-h15-LOX-2 |
This table presents hypothetical data to illustrate how results from the cell-based assay can be structured.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells stably transfected with human h15-LOX-2.[2]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 640 µg/mL G418).[2]
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.1% glucose.[2]
-
Test Compounds: Dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Arachidonic Acid (AA): Stock solution in ethanol.
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA): Stock solution in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Cell Culture
-
Maintain the h15-LOX-2 expressing HEK293T cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
Ensure the presence of the selection antibiotic in the culture medium to maintain stable expression of h15-LOX-2.
Cell-Based Assay Protocol
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.5%.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted test compounds or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.
-
-
Fluorescent Probe Loading:
-
Prepare a working solution of H2DCFDA in pre-warmed PBS. A final concentration of 10-20 µM is recommended, but should be optimized for the specific cell line and conditions.
-
Remove the medium containing the test compounds.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
-
Substrate Stimulation and Fluorescence Measurement:
-
Prepare a working solution of arachidonic acid in PBS. A final concentration of 10-20 µM is a good starting point but may require optimization.
-
Remove the H2DCFDA solution and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the arachidonic acid solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) kinetically every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis
-
Calculate the rate of reaction: For each well, determine the rate of increase in fluorescence over the linear portion of the kinetic curve (slope).
-
Determine the percentage of inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = (1 - (Rateinhibitor / Ratevehicle)) * 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
This protocol provides a comprehensive framework for conducting a cell-based assay to identify and characterize inhibitors of h15-LOX-2. Optimization of specific parameters such as cell density, reagent concentrations, and incubation times may be necessary for different experimental setups.
References
- 1. ALOX15B - Wikipedia [en.wikipedia.org]
- 2. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Enzyme Kinetics of h15-LOX-2 with Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing in vitro enzyme kinetic studies of human 15-lipoxygenase-2 (h15-LOX-2) with a specific focus on "Inhibitor 1." This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction to h15-LOX-2 and Inhibitor 1
Human 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B) is a non-heme iron-containing dioxygenase that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid.[1] The enzyme catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] Dysregulation of h15-LOX-2 activity has been implicated in various pathological conditions, including inflammation, atherosclerosis, and certain cancers, making it a significant target for therapeutic intervention.[2][3][4][5][6]
"Inhibitor 1" (CAS 478040-08-3) is a potent inhibitor of h15-LOX-2 with a reported half-maximal inhibitory concentration (IC50) of 0.34 μM.[7][8] It belongs to a class of imidazole-containing compounds that have been identified as mixed-type, non-reductive inhibitors of h15-LOX-2.[2] Understanding the kinetic profile of this and similar inhibitors is essential for the development of novel therapeutics targeting the h15-LOX-2 pathway.
Data Presentation: Kinetic Parameters of h15-LOX-2 Inhibitors
The following table summarizes the key quantitative data for "Inhibitor 1" and related compounds, providing a basis for comparison and further study.
| Inhibitor Name | CAS Number | IC50 (μM) | Mechanism of Inhibition | Selectivity | Reference |
| Inhibitor 1 | 478040-08-3 | 0.34 | Mixed-type | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 (inferred from analogs) | [2][7][8] |
| MLS000327069 | Not Available | 0.34 ± 0.05 | Mixed-type, non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [2] |
| MLS000327186 | Not Available | 0.53 ± 0.04 | Mixed-type, non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [2] |
| MLS000327206 | Not Available | 0.87 ± 0.06 | Mixed-type, non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [2] |
| MLS000545091 | Not Available | 2.6 | Not Specified | Selective for h15-LOX-2 | [2] |
| MLS000536924 | Not Available | 3.1 | Not Specified | Selective for h15-LOX-2 | [2] |
Experimental Protocols
This section provides a detailed methodology for determining the in vitro enzyme kinetics of h15-LOX-2 with "Inhibitor 1."
Materials and Reagents
-
Enzyme: Purified recombinant human 15-LOX-2
-
Substrate: Arachidonic Acid (AA)
-
Inhibitor: h15-LOX-2 Inhibitor 1 (CAS 478040-08-3)
-
Buffer: 0.1 M Tris-HCl, pH 7.4 or 50 mM HEPES, pH 7.5[9]
-
Solvent for Inhibitor: Dimethyl sulfoxide (B87167) (DMSO)
-
Detection Reagent: Ferrous Ammonium Sulfate and Xylenol Orange (FOX reagent) for colorimetric detection of hydroperoxides.
-
Microplate: 96-well or 1536-well clear-bottom plates[10]
-
Instrumentation: Spectrophotometer (plate reader) capable of measuring absorbance at 573 nm.[10]
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Detailed Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Dilute the purified h15-LOX-2 enzyme to the desired final concentration (e.g., 50 nM) in the Assay Buffer.[10] Keep the enzyme on ice.
-
Prepare a stock solution of Arachidonic Acid in ethanol. Dilute to the desired final concentration (e.g., 50 µM) in the Assay Buffer just before use.[10]
-
Prepare a stock solution of "Inhibitor 1" in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Plate Setup (96-well format):
-
Blank Wells: Add 100 µL of Assay Buffer.[11]
-
100% Activity (Control) Wells: Add 90 µL of the diluted h15-LOX-2 enzyme solution and 10 µL of the solvent (DMSO) used for the inhibitor.[11]
-
Inhibitor Wells: Add 90 µL of the diluted h15-LOX-2 enzyme solution and 10 µL of each inhibitor dilution.[11]
-
Positive Control (Optional): If using a known inhibitor as a control, prepare wells with the enzyme and the control inhibitor.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate with the enzyme and inhibitor/solvent for a defined period (e.g., 15 minutes) at room temperature.[10]
-
Initiate the enzymatic reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells except the blank wells.[11]
-
Mix the plate gently (e.g., on a shaker) and incubate for a specific time (e.g., 5-10 minutes) at room temperature.[10][11]
-
-
Reaction Termination and Detection:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 573 nm using a microplate reader.[10]
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of 100% Activity Well - Absorbance of Blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Protocol for Determining Mechanism of Inhibition (e.g., Ki)
To determine if "Inhibitor 1" is a competitive, non-competitive, uncompetitive, or mixed-type inhibitor, steady-state kinetic experiments should be performed.
-
Follow the general assay procedure as described above.
-
Vary the concentrations of the substrate (Arachidonic Acid) at several fixed concentrations of "Inhibitor 1."
-
Measure the initial reaction rates (velocity) for each combination of substrate and inhibitor concentration.
-
Plot the data using methods such as Lineweaver-Burk (double reciprocal plot) or Michaelis-Menten plots.
-
Analyze the changes in the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity), in the presence of the inhibitor to elucidate the mechanism of inhibition and calculate the inhibition constant (Ki).
Signaling Pathway of h15-LOX-2
The enzymatic products of h15-LOX-2, primarily 15(S)-HETE, can modulate various downstream signaling pathways implicated in cellular processes such as inflammation, proliferation, and metastasis.
Caption: Simplified signaling pathway of h15-LOX-2 and the point of intervention for Inhibitor 1.
The product of h15-LOX-2, 15(S)-HETE, has been shown to activate downstream signaling cascades, including the p38 MAPK pathway via TAK1 and MKK6, and the STAT3 pathway.[12][13] These pathways can lead to changes in gene expression that promote cell proliferation, adhesion, and metastasis.[12][13] "Inhibitor 1" acts by directly inhibiting the enzymatic activity of h15-LOX-2, thereby preventing the production of 15(S)-HETE and the subsequent activation of these downstream signaling events. The study of such inhibitors is therefore of great interest in the development of targeted therapies for diseases driven by h15-LOX-2 activity.
References
- 1. ALOX15B - Wikipedia [en.wikipedia.org]
- 2. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. 15S-Lipoxygenase-2 mediates arachidonic acid-stimulated adhesion of human breast carcinoma cells through the activation of TAK1, MKK6, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing h15-LOX-2 Inhibitor 1 in Ferroptosis Induction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The enzyme 15-lipoxygenase-2 (15-LOX-2), particularly when in a complex with Phosphatidylethanolamine Binding Protein 1 (PEBP1), has been identified as a key driver in the execution of ferroptosis. This complex catalyzes the peroxidation of phosphatidylethanolamines (PEs), leading to membrane damage and cell death.[1][2][3] Consequently, the inhibition of 15-LOX-2 presents a promising therapeutic strategy for diseases associated with ferroptosis.
This document provides detailed application notes and protocols for the use of h15-LOX-2 inhibitor 1 (also known as MLS000327069) in cellular models of ferroptosis. This inhibitor has a reported IC50 of 0.34 µM for human 15-LOX-2. While this compound is a valuable tool, we will also reference the more recently developed FerroLOXIN-1 , a potent and specific inhibitor of the 15-LOX-2/PEBP1 complex, as it provides a strong basis for experimental design in this area.[4]
Data Presentation
The following tables summarize quantitative data for this compound and the related, highly potent inhibitor FerroLOXIN-1. This data is essential for designing experiments to investigate the role of 15-LOX-2 in ferroptosis.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50/EC50 | Assay System |
| This compound (MLS000327069) | Human 15-LOX-2 | 0.34 µM | In vitro enzyme assay |
| FerroLOXIN-1 | 15-LOX-2/PEBP1 Complex | ~100 nM | RSL3-induced ferroptosis in HBE cells |
Table 2: Exemplary Quantitative Data of 15-LOX-2/PEBP1 Inhibition in a Ferroptosis Model
Data presented here is based on the effects of FerroLOXIN-1 on RSL3-induced ferroptosis in Human Bronchial Epithelial (HBE) cells and serves as a representative example.[4] Similar experiments can be designed for this compound.
| Treatment | Cell Viability (% of Control) | Lipid Peroxidation (Fold Change) |
| Vehicle Control | 100% | 1.0 |
| RSL3 (0.5 µM) | 25% | 8.5 |
| RSL3 (0.5 µM) + FerroLOXIN-1 (0.1 µM) | 60% | 4.2 |
| RSL3 (0.5 µM) + FerroLOXIN-1 (0.5 µM) | 85% | 2.1 |
| RSL3 (0.5 µM) + FerroLOXIN-1 (1.0 µM) | 95% | 1.2 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: 15-LOX-2/PEBP1 complex-mediated ferroptosis signaling pathway.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on ferroptosis induction. HT-1080 fibrosarcoma cells are a commonly used and reliable model for ferroptosis studies.
Protocol 1: Induction of Ferroptosis and Inhibition with this compound
Materials:
-
HT-1080 cells (or other suitable cell line, e.g., HBE)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MLS000327069), stock solution in DMSO
-
RSL3, stock solution in DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of treatment. Incubate overnight at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on its IC50. Prepare RSL3 at a final concentration of 0.5 µM to 2 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Experimental Groups:
-
Vehicle Control (DMSO)
-
RSL3 alone
-
This compound alone (at various concentrations)
-
RSL3 + this compound (at various concentrations)
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for 6 to 24 hours. The optimal incubation time should be determined empirically for your specific cell line and RSL3 concentration.
-
Proceed to Downstream Assays: After incubation, proceed with cell viability, lipid peroxidation, or protein expression analysis.
Protocol 2: Cell Viability Assessment by Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Treated cells from Protocol 1
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, gently collect the cells. Transfer the cell suspension to flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of cold flow cytometry staining buffer. Repeat the wash step.
-
Cell Staining: Resuspend the cell pellet in 100-200 µL of flow cytometry staining buffer. Add 1-2 µL of PI stock solution to each tube immediately before analysis. Gently mix.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI-positive cells are non-viable. Gate on the cell population based on forward and side scatter and quantify the percentage of PI-positive cells.
Protocol 3: Lipid Peroxidation Assay using C11-BODIPY 581/591
Materials:
-
Treated cells from Protocol 1
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Hoechst 33342 (optional, for nuclear staining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells as described in Protocol 2. Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Protocol 4: Western Blot Analysis of GPX4 and 15-LOX-2
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-15-LOX-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of GPX4 and 15-LOX-2 to the loading control. A decrease in GPX4 expression is a common indicator of ferroptosis induction by some compounds like RSL3.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of 15-LOX-2 in various ferroptosis induction models, contributing to a deeper understanding of this cell death pathway and the development of novel therapeutic interventions.
References
- 1. Lipoxygenase-mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for h15-LOX-2 Inhibitor 1 in Macrophage Foam Cell Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of lipids within the arterial wall, leading to plaque formation. A critical event in early atherogenesis is the transformation of macrophages into lipid-laden foam cells. This process is largely driven by the uptake of modified low-density lipoproteins (LDL), particularly oxidized LDL (oxLDL), via scavenger receptors. The 15-lipoxygenase (15-LOX) family of enzymes has been implicated in the pathogenesis of atherosclerosis, contributing to LDL oxidation and inflammation.
Human epithelial 15-lipoxygenase-2 (h15-LOX-2), also known as ALOX15B, is a key isoform expressed in human macrophages.[1][2] Its role in foam cell formation is complex; some studies suggest it may have a protective function, while the broader 15-LOX family is often considered pro-atherogenic.[2][3] Therefore, selective inhibitors of h15-LOX-2 are valuable tools for elucidating its precise role in macrophage lipid metabolism and as potential therapeutic agents to modulate foam cell formation.
h15-LOX-2 inhibitor 1 is a potent and selective inhibitor of human 15-lipoxygenase-2 with an in vitro IC50 of 0.34 µM.[4][5] These application notes provide detailed protocols for utilizing this compound in macrophage foam cell formation assays to assess its efficacy in preventing or reducing lipid accumulation in a cell-based model of early atherosclerosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Assay Conditions | Reference |
| Human 15-LOX-2 | 0.34 | Enzymatic assay with arachidonic acid substrate | [4][6] |
| Human 5-LOX | > 25 | Enzymatic assay | [6] |
| Human 12-LOX | > 25 | Enzymatic assay | [6] |
| Human 15-LOX-1 | > 25 | Enzymatic assay | [6] |
| COX-1 | > 25 | Enzymatic assay | [6] |
| COX-2 | > 25 | Enzymatic assay | [6] |
Table 2: Effect of this compound on Macrophage Foam Cell Formation (Hypothetical Data)
| Treatment Group | Lipid Accumulation (% of Control) | DiI-oxLDL MFI (Arbitrary Units) | CD36 mRNA Expression (Fold Change) |
| Untreated Control | 100 ± 8.5 | 15,200 ± 1,100 | 1.0 ± 0.1 |
| oxLDL (50 µg/mL) | 250 ± 15.2 | 42,500 ± 3,500 | 3.5 ± 0.4 |
| oxLDL + this compound (1 µM) | 195 ± 12.1 | 33,100 ± 2,800 | 2.8 ± 0.3 |
| oxLDL + this compound (5 µM) | 140 ± 9.8 | 23,800 ± 2,100 | 1.9 ± 0.2 |
| oxLDL + this compound (10 µM) | 110 ± 7.3 | 18,700 ± 1,500 | 1.2 ± 0.15 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
Caption: Workflow for assessing the effect of this compound on foam cell formation.
Caption: Role of h15-LOX-2 in macrophage lipid metabolism and foam cell formation.
Experimental Protocols
Materials and Reagents
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Human native LDL
-
Copper (II) sulfate (B86663) (CuSO₄)
-
This compound (store as per manufacturer's instructions, typically as a stock solution in DMSO at -20°C)
-
Oil Red O Staining Kit (or individual reagents: Oil Red O powder, isopropanol (B130326), formalin, hematoxylin)
-
DiI-oxLDL (can be purchased or prepared in-house)
-
PBS (Phosphate Buffered Saline)
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit and qPCR master mix
-
Primers for genes of interest (e.g., CD36, ACTB/GAPDH)
Protocol 1: Macrophage Differentiation and Foam Cell Induction
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into appropriate culture plates (e.g., 24-well plates for staining, 6-well plates for RNA extraction) at a density of 5 x 10⁵ cells/mL.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours until cells become adherent and exhibit macrophage-like morphology.
-
After differentiation, wash the cells with serum-free medium and incubate in fresh complete medium for 24 hours before treatment.
-
-
Preparation of Oxidized LDL (oxLDL):
-
Dialyze native LDL against PBS.
-
Adjust the concentration of LDL to 1 mg/mL in PBS.
-
Add CuSO₄ to a final concentration of 10 µM.
-
Incubate at 37°C for 18-24 hours.
-
Stop the oxidation by adding EDTA to a final concentration of 200 µM.
-
Dialyze extensively against PBS to remove CuSO₄ and EDTA.
-
Sterile-filter the oxLDL and store at 4°C.
-
-
Inhibitor Treatment and Foam Cell Induction:
-
Prepare working solutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Pre-incubate the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Add oxLDL to a final concentration of 50 µg/mL to the inhibitor- and vehicle-treated wells.
-
Include a negative control group of macrophages not treated with oxLDL.
-
Incubate for 24 hours at 37°C.
-
Protocol 2: Quantification of Lipid Accumulation by Oil Red O Staining
-
-
After the 24-hour incubation, carefully remove the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 10% formalin in PBS for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes.
-
Remove the isopropanol and add freshly prepared Oil Red O working solution to cover the cell monolayer.
-
Incubate for 15-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.
-
-
Quantification:
-
Microscopy: Add PBS to the wells and visualize the lipid droplets (stained red) using a light microscope. Capture images for qualitative analysis.
-
Spectrophotometry: After washing, completely dry the plates. Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets. Incubate for 10 minutes with gentle shaking. Transfer the isopropanol extract to a 96-well plate and measure the absorbance at 518 nm using a microplate reader.
-
Protocol 3: Quantification of oxLDL Uptake by DiI-oxLDL Assay
-
-
For this assay, use DiI-labeled oxLDL (DiI-oxLDL) instead of unlabeled oxLDL for induction.
-
Follow the same steps for macrophage differentiation and inhibitor pre-treatment as in Protocol 1.
-
Incubate the cells with 10 µg/mL of DiI-oxLDL for 4-6 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound DiI-oxLDL.
-
-
Quantification:
-
Fluorescence Microscopy: Visualize the uptake of DiI-oxLDL (red fluorescence) using a fluorescence microscope. Nuclei can be counterstained with DAPI (blue). Capture images for analysis.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Wash the cells with PBS and resuspend in FACS buffer. Analyze the fluorescence intensity of the cell suspension using a flow cytometer with appropriate laser and filter settings for DiI. The mean fluorescence intensity (MFI) corresponds to the amount of internalized DiI-oxLDL.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low lipid accumulation in positive control | Ineffective oxLDL | Verify oxidation of LDL via gel electrophoresis mobility shift. Prepare fresh oxLDL. |
| Low cell density or poor differentiation | Ensure optimal seeding density and check for morphological changes after PMA treatment. | |
| High background in Oil Red O staining | Incomplete washing or precipitated stain | Filter the Oil Red O working solution before use. Increase the number and duration of post-staining washes. |
| Cell detachment during staining | Harsh washing steps | Be gentle when adding and removing solutions. Pipette liquids against the side of the well. |
| High variability between replicates | Uneven cell seeding or inconsistent treatment | Ensure a single-cell suspension before seeding. Mix inhibitor and oxLDL solutions thoroughly before adding to wells. |
| Inhibitor shows cytotoxicity | Concentration is too high | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
References
- 1. Expression and regulation of 12/15-lipoxygenases in human primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidized LDL triggers changes in oxidative stress and inflammatory biomarkers in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ALOX15B in Cystic Fibrosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation and recurrent bacterial infections, leading to progressive lung damage. A key aspect of this persistent inflammation is a failure in the resolution phase, a process actively orchestrated by specialized pro-resolving mediators (SPMs). Arachidonate 15-lipoxygenase type B (ALOX15B), also known as 15-LOX-2, is a critical enzyme in the biosynthesis of SPMs, particularly Lipoxin A4 (LXA4).
In individuals with CF, the expression and activity of ALOX15B are significantly reduced in the airways.[1][2][3] This impairment leads to a skewed balance between pro-inflammatory leukotrienes (e.g., Leukotriene B4, LTB4) and pro-resolving lipoxins, favoring a persistent inflammatory state.[1][2][3] Consequently, ALOX15B has emerged as a promising therapeutic target for restoring the resolution of inflammation in CF.
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the role of ALOX15B in CF models. The protocols outlined below cover the analysis of ALOX15B expression, the quantification of its lipid mediator products, and the use of relevant cellular and in vivo models.
Data Presentation
The following tables summarize key quantitative data from studies on ALOX15B in CF, providing a clear comparison between CF and control subjects.
Table 1: ALOX15B Gene Expression in Bronchoalveolar Lavage (BAL) Fluid Cells
| Group | Relative ALOX15B mRNA Abundance (Fold Expression) | p-value | Reference |
| Control | 2.63 ± 0.92 | <0.05 | [1] |
| Cystic Fibrosis | 0.44 ± 0.13 | [1] |
Table 2: Lipid Mediator Ratios in Bronchoalveolar Lavage (BAL) Fluid
| Group | LXA4/LTB4 Ratio | p-value | Reference |
| Control | 7.1 ± 1.9 | <0.01 | [1][2] |
| Cystic Fibrosis | 2.9 ± 0.7 | [1][2] | |
| Control (sterile) | 13.1 ± 3.6 | <0.001 | [2] |
| Cystic Fibrosis (sterile) | 2.9 ± 0.7 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the ALOX15B signaling pathway and a general experimental workflow for its investigation in CF models.
Caption: ALOX15B Signaling Pathway in Inflammation Resolution.
Caption: Experimental Workflow for Studying ALOX15B in CF.
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells (hBECs) from CF and Non-CF Donors
This protocol describes the isolation and culture of primary hBECs to establish an air-liquid interface (ALI) model, which mimics the airway epithelium.
Materials:
-
Bronchial brushings from CF and non-CF donors
-
Bronchial Epithelial Basal Medium (BEBM) supplemented with a SingleQuot kit
-
Collagen-coated culture flasks and transwell inserts
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Antibiotics/antimycotics
Procedure:
-
Cell Isolation:
-
Immediately place bronchial brushes in sterile medium containing antibiotics and antimycotics.
-
Incubate overnight at 4°C to decontaminate.
-
Dislodge cells by vortexing the tube containing the brushes.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the cell pellet in BEBM.
-
-
Cell Expansion:
-
Plate the cells in collagen-coated T25 flasks.
-
Culture at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
-
Air-Liquid Interface (ALI) Culture:
-
Seed the expanded hBECs onto collagen-coated transwell inserts.
-
Culture the cells submerged in medium in both the apical and basolateral chambers until confluent.
-
Once confluent, remove the apical medium to establish the ALI.
-
Continue to feed the cells from the basolateral side every 2-3 days.
-
Cultures are typically well-differentiated after 21 days at ALI.
-
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for ALOX15B Gene Expression
This protocol details the measurement of ALOX15B mRNA levels in cultured cells or BAL fluid cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix or SYBR Green Master Mix)
-
Primers and probes for ALOX15B and a housekeeping gene (e.g., GAPDH, HPRT1)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Isolate total RNA from cell pellets according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, qPCR master mix, and primers/probes for ALOX15B and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Hold stage: 50°C for 2 min, then 95°C for 2 min.
-
PCR stage (40 cycles): 95°C for 15 sec, then 60°C for 1 min.[4]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ALOX15B and the housekeeping gene.
-
Calculate the relative expression of ALOX15B using the ΔΔCt method.[1]
-
Protocol 3: Lipid Mediator Extraction from Bronchoalveolar Lavage (BAL) Fluid for LC-MS/MS Analysis
This protocol describes the extraction of lipid mediators from BAL fluid for subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
BAL fluid samples
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standards (e.g., deuterated LTB4-d4, LXA4-d5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen BAL fluid samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Collect the supernatant.
-
-
Lipid Extraction:
-
To 1 mL of BALF supernatant, add 3 mL of cold methanol containing internal standards.
-
Vortex and incubate at -20°C for 60 minutes to precipitate proteins.
-
Centrifuge at 2,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water and then hexane (B92381) to remove impurities.
-
Elute the lipid mediators with methyl formate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Experimental Models
In Vitro Models:
-
Primary Human Bronchial Epithelial (hBE) Cells: Cultured at an air-liquid interface, these cells differentiate into a pseudostratified epithelium that recapitulates many features of the in vivo airway.[5][6][7] This model is invaluable for studying the cell-autonomous effects of CFTR dysfunction on ALOX15B expression and function.
-
Immortalized CF and non-CF Bronchial Epithelial Cell Lines: These cell lines (e.g., CFBE41o- and NuLi-1) offer a more readily available and reproducible system for initial screening and mechanistic studies.
-
Monocyte-Derived Macrophages (MDMs): Macrophages are a key source of ALOX15B and play a crucial role in the resolution of inflammation.[8][9][10] MDMs from CF and non-CF individuals can be used to investigate the regulation of ALOX15B expression and its role in phagocytosis and efferocytosis.
In Vivo Models:
-
CFTR Knockout/Mutant Animal Models:
-
Mice: While CF mice do not spontaneously develop lung disease, they are useful for studying CF-related intestinal and pancreatic disease.[11][12] Specific models with airway-targeted challenges can be used to investigate inflammation.
-
Pigs and Ferrets: These larger animal models more closely recapitulate the human CF lung phenotype, including spontaneous airway inflammation and infection, making them highly relevant for studying the role of ALOX15B in the context of established lung disease.[11][13]
-
-
Human Samples:
-
Bronchoalveolar Lavage (BAL) Fluid: BAL provides a snapshot of the inflammatory and lipid mediator milieu in the lower airways and is a key source of material for comparing CF and non-CF individuals.[1][2][3]
-
Sputum: Induced sputum is a less invasive alternative to BAL for obtaining airway samples.[14]
-
Conclusion
The study of ALOX15B in the context of cystic fibrosis offers a promising avenue for the development of novel pro-resolving therapies. The experimental designs and protocols detailed in these application notes provide a robust framework for researchers to investigate the role of this critical enzyme in CF pathogenesis and to evaluate the therapeutic potential of targeting the ALOX15B pathway. By combining in vitro and in vivo models with advanced analytical techniques, the scientific community can further unravel the complexities of inflammatory resolution in CF and pave the way for new treatments that address the underlying inflammatory dysregulation in this devastating disease.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Reduced 15-lipoxygenase 2 and lipoxin A4/leukotriene B4 ratio in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 5. med.unc.edu [med.unc.edu]
- 6. In Vitro 3D culture lung model from expanded primary cystic fibrosis human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Functions of 15-Lipoxygenases in Human Macrophages [escholarship.org]
- 10. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 11. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models in the Pathophysiology of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dysregulation of the Arachidonic Acid Pathway in Cystic Fibrosis: Implications for Chronic Inflammation and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of 15-LOX-2 Inhibitors in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of 15-lipoxygenase-2 (15-LOX-2) inhibitors in preclinical animal models of atherosclerosis. The protocols and data presented are synthesized from multiple studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of 15-LOX-2 inhibition in cardiovascular disease. The focus is on the murine ortholog of human 15-LOX-2, known as 12/15-lipoxygenase (12/15-LOX), which is the primary target in widely used mouse models of atherosclerosis.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The enzyme 15-lipoxygenase-2 (15-LOX-2), and its murine counterpart 12/15-LOX, play a significant role in the pathogenesis of atherosclerosis.[1][2][3] This enzyme catalyzes the oxidation of polyunsaturated fatty acids, leading to the formation of pro-inflammatory lipid mediators such as 15-hydroxyeicosatetraenoic acid (15-HETE).[4][5] These mediators contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, which are critical events in the initiation and progression of atherosclerotic plaques.[2][6] Pharmacological inhibition of 12/15-LOX has emerged as a promising therapeutic strategy to attenuate atherosclerosis.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of 12/15-LOX inhibition or genetic deletion on atherosclerosis and related metabolic parameters in various animal models.
Table 1: Effect of 12/15-LOX Inhibition on Atherosclerotic Lesion Size
| Animal Model | Inhibitor/Genetic Model | Treatment Details | Lesion Quantification Method | Outcome | Reference |
| Hypercholesterolemic Rabbit | PD146176 | 175 mg/kg, daily for 8 weeks (regression study) | Gross thoracic aorta lesion extent | 41% reduction in lesion extent | [9] |
| Hypercholesterolemic Rabbit | PD146176 | 175 mg/kg, daily for 12 weeks (progression study) | Iliac-femoral monocyte-macrophage area | 71% reduction in macrophage area | [9] |
| ApoE-/- Mice | 12/15-LOX Knockout | Chow diet for 15 weeks | Whole-aorta en face | Significant reduction in lesion area (198 ± 60 µm² vs. 15,700 ± 2,688 µm² in control) | [7] |
| LDL-R-/- Mice | 12/15-LOX Knockout | High-fat diet for 3-18 weeks | Aortic root and en face | Considerable reduction in atherosclerotic lesions at all time points | [2][7] |
| ApoE-/- Mice | Baicalein | Not specified | Not specified | Attenuated atherosclerosis | [1] |
Table 2: Effect of 12/15-LOX Inhibition on Plasma Lipid Profiles
| Animal Model | Inhibitor/Genetic Model | Treatment Details | Total Cholesterol | Triglycerides | Reference |
| Hypercholesterolemic Rabbit | PD146176 | 175 mg/kg, daily | No significant change | 2- to 4-fold increase | [9] |
| ApoE-/- Mice | 12/15-LOX Knockout | Chow diet | No significant change | No significant change | [7] |
| LDL-R-/- Mice | 12/15-LOX Knockout | High-fat diet | No significant change | No significant change | [2][7] |
| ApoE-/- Mice | Baicalein | Not specified | No statistically significant differences | No statistically significant differences | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by 12/15-LOX in atherosclerosis and a typical experimental workflow for evaluating inhibitors.
Caption: Pro-atherogenic signaling pathway of 12/15-LOX.
Caption: Experimental workflow for inhibitor studies.
Experimental Protocols
Animal Models and Atherosclerosis Induction
Commonly used animal models are Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDL-R-/-) mice on a C57BL/6J background, as they readily develop hypercholesterolemia and atherosclerotic lesions.
-
Animal Husbandry: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Atherogenic Diet: To induce atherosclerosis, switch 8-10 week old mice from a standard chow diet to a high-fat "Western" diet.
-
Typical Composition: 21% fat (by weight), 0.15-0.2% cholesterol.
-
Duration: Feed the atherogenic diet for a period of 8 to 16 weeks to allow for significant plaque development.
-
-
Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee.
Inhibitor Preparation and Administration
The specific inhibitor, dosage, and route of administration will depend on the compound's properties. The following is a general guideline based on inhibitors used in related studies.
-
Inhibitor:
-
Baicalein: A natural flavonoid inhibitor of 12/15-LOX.
-
PD146176: A potent and specific synthetic inhibitor.
-
ML351: A selective and potent 12/15-LOX inhibitor.
-
-
Vehicle: The vehicle should be chosen based on the inhibitor's solubility and should be tested for any effects on its own. Common vehicles include carboxymethylcellulose (CMC), dimethyl sulfoxide (B87167) (DMSO), or corn oil.
-
Administration:
-
Oral Gavage: A common method for daily administration. Dosages can range from 10-50 mg/kg.
-
Intraperitoneal (IP) Injection: An alternative route. A study using ML351 in a stroke model used a dose of 50 mg/kg.
-
Dietary Admixture: The inhibitor can be mixed directly into the high-fat diet.
-
-
Treatment Schedule: Administer the inhibitor or vehicle daily for the duration of the high-fat diet feeding period.
Euthanasia and Sample Collection
-
Fasting: Fast mice for 4-6 hours prior to euthanasia.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perfusion: Perfuse the vascular system via the left ventricle with phosphate-buffered saline (PBS) followed by a fixative such as 4% paraformaldehyde to preserve tissue integrity.
Atherosclerotic Plaque Quantification
This method assesses the total plaque burden along the entire aorta.
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Carefully remove the adventitial fat under a dissecting microscope.
-
Cut the aorta longitudinally and pin it flat, lumen side up, on a black wax dissecting pan.
-
Stain the aorta with a lipid-staining dye such as Oil Red O or Sudan IV for 15-30 minutes.
-
Destain with 70-80% ethanol (B145695) to remove excess stain.
-
Capture a high-resolution image of the pinned aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the red-stained lesion area.
-
Express the results as the percentage of the total aortic surface area covered by lesions.
This method provides detailed morphological information about the plaques in a specific, reproducible location.
-
After perfusion, embed the heart and the proximal aorta in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut serial cryosections (5-10 µm thick) of the aortic root, starting from the appearance of the aortic valve leaflets.
-
Collect sections on glass slides.
-
Stain the sections with Oil Red O to visualize neutral lipids (lesions) and counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Capture images of the stained sections under a microscope.
-
Use image analysis software to measure the total lesion area within the aortic sinus.
-
Average the lesion area from multiple sections per animal for a representative value.
Analysis of Plasma Lipids and Inflammatory Markers
-
Plasma Lipids: Use commercially available enzymatic colorimetric assay kits to measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the collected plasma samples.
-
Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) in the plasma using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.
Conclusion
The inhibition of 15-LOX-2 (12/15-LOX) represents a viable therapeutic strategy for mitigating atherosclerosis. The protocols outlined above provide a framework for the in vivo evaluation of novel inhibitors in established animal models. Careful experimental design, consistent execution of protocols, and rigorous quantitative analysis are essential for obtaining reproducible and translatable results in the development of new anti-atherosclerotic therapies.
References
- 1. 12/15-lipoxygenase mediates disturbed flow-induced endothelial dysfunction and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiac 12/15 lipoxygenase–induced inflammation is involved in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of 15-hydroxyeicosatetraenoic acid (15-HETE) as the predominant eicosanoid in aortas from Watanabe Heritable Hyperlipidemic and cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-oxoeicosatetraenoic acid mediates monocyte adhesion to endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. rupress.org [rupress.org]
- 9. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 15-Lipoxygenase-2 (15-LOX-2) Activity in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-2 (15-LOX-2) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators.[1][2][3] These mediators are implicated in a variety of physiological and pathological processes, including inflammation and cancer.[3] Specifically, 15-LOX-2 catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE).[2] Given its role in disease, 15-LOX-2 is a significant target for drug discovery and development. Accurate and reliable measurement of its enzymatic activity in cell lysates is therefore essential for understanding its biological function and for screening potential inhibitors.
This document provides detailed protocols for three common methods to measure 15-LOX-2 activity in cell lysates: a spectrophotometric assay, a High-Performance Liquid Chromatography (HPLC)-based assay, and an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of 15-LOX-2
References
Synthesizing Analogs of h15-LOX-2 Inhibitor 1: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis and evaluation of analogs of the human 15-lipoxygenase-2 (h15-LOX-2) inhibitor 1, also known as MLS000327069. This protocol is based on established methodologies and aims to facilitate the exploration of structure-activity relationships (SAR) to develop more potent and selective inhibitors of h15-LOX-2, an enzyme implicated in various inflammatory diseases and cancer.
Introduction to h15-LOX-2 and Inhibitor 1
Human 15-lipoxygenase-2 (h15-LOX-2) is an enzyme that plays a significant role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] Its involvement in inflammatory processes and ferroptosis has made it a compelling target for drug discovery.[1][2] Inhibitor 1 (MLS000327069) is a potent and selective inhibitor of h15-LOX-2 with a central imidazole (B134444) scaffold.[2][3] The synthesis of analogs of this compound is a crucial step in understanding the chemical features required for potent inhibition and for the development of novel therapeutic agents.
Quantitative Data Summary
The following table summarizes the inhibitory potency of h15-LOX-2 inhibitor 1 and its reported analogs. This data is essential for comparing the activity of newly synthesized compounds.
| Compound ID | h15-LOX-2 IC50 (μM)[2] | Selectivity vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[2] |
| MLS000327069 (1) | 0.34 ± 0.05 | > 50-fold |
| MLS000327186 | 0.53 ± 0.04 | > 50-fold |
| MLS000327206 | 0.87 ± 0.06 | > 50-fold |
Experimental Protocols
This section details the methodologies for the synthesis of analogs of this compound and the subsequent evaluation of their inhibitory activity.
General Synthesis Protocol for Imidazole-Based Analogs
The synthesis of the imidazole-based h15-LOX-2 inhibitor analogs can be achieved through a two-step process as outlined in the literature.[2] All reactions that are sensitive to air or moisture should be carried out under a nitrogen atmosphere using oven-dried glassware.[2]
Step 1: Synthesis of N-substituted thiourea (B124793) intermediate
-
In a suitable round-bottom flask, dissolve the desired phenyl isothiocyanate (5 mmol) in toluene (B28343) (10 mL).
-
Add aminoacetaldehyde diethyl acetal (B89532) (5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
Step 2: Cyclization to form the imidazole ring
-
To the reaction mixture from Step 1, add concentrated hydrochloric acid (37 wt. % in water, 2.5 mmol).
-
Heat the mixture to reflux (approximately 110°C) for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvents under reduced pressure.
-
Treat the residue with water and adjust the pH to 8 using 1N NaOH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired imidazole analog.
h15-LOX-2 Inhibition Assay (UV-Vis based)
The inhibitory activity of the synthesized analogs against h15-LOX-2 can be determined using a UV-Vis spectrophotometric assay.[2]
Materials:
-
h15-LOX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4, 0.3 mM CaCl2, 0.1 mM EDTA, 0.01% Triton X-100)[2]
-
Synthesized inhibitor compounds
-
DMSO (for dissolving compounds)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
In a quartz cuvette, prepare a 2 mL reaction mixture containing the assay buffer and the desired concentration of the inhibitor (or DMSO for control).
-
Add the h15-LOX-2 enzyme to the cuvette and incubate for a specified time.
-
Initiate the reaction by adding arachidonic acid (e.g., 10 μM final concentration).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Selectivity Assays
To assess the selectivity of the synthesized inhibitors, similar enzymatic assays can be performed using other lipoxygenase (e.g., h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenase (COX-1, COX-2) enzymes.[2] The experimental conditions may need to be optimized for each specific enzyme. A high IC50 value for these other enzymes compared to h15-LOX-2 indicates good selectivity.
Cell-Based h15-LOX-2 Inhibition Assay
To evaluate the activity of the inhibitors in a cellular context, a cell-based assay using a cell line overexpressing h15-LOX-2 (e.g., HEK293T) can be employed.[2]
Procedure:
-
Culture HEK293T cells over-expressing h15-LOX-2 in appropriate media.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with 0.1% glucose) to a concentration of 1 million cells/mL.[2]
-
Pre-incubate the cells with various concentrations of the inhibitor compounds.
-
Add arachidonic acid to stimulate the production of 15-HETE.
-
After a defined incubation period, stop the reaction and extract the lipid products.
-
Quantify the amount of 15-HETE produced using a suitable analytical method, such as LC-MS/MS.
-
Calculate the inhibition of 15-HETE production at different inhibitor concentrations to determine the cellular IC50.
References
Application Note: Using CRISPR/Cas9 to Validate the Target of a Novel 15-Lipoxygenase-2 (15-LOX-2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-2 (15-LOX-2), encoded by the ALOX15B gene, is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid.[1][2] It catalyzes the conversion of these fatty acids into bioactive lipid mediators that play significant roles in inflammatory processes and cellular signaling.[3] Dysregulation of 15-LOX-2 activity has been implicated in various diseases, including atherosclerosis and certain cancers, making it a promising target for therapeutic intervention.[4][5]
The development of small molecule inhibitors against 15-LOX-2 is a key strategy in drug discovery. However, a critical step in this process is target validation – confirming that the inhibitor exerts its biological effects by specifically interacting with its intended target. The CRISPR/Cas9 gene editing technology offers a powerful and precise method for such validation.[6] By creating a knockout of the ALOX15B gene, researchers can observe whether the cellular or biochemical effects of a putative 15-LOX-2 inhibitor are abrogated, thus confirming on-target activity.
This application note provides a detailed protocol for using CRISPR/Cas9-mediated knockout to validate the target of a novel 15-LOX-2 inhibitor, hereafter referred to as "Inhibitor 1".
Signaling Pathway of 15-LOX-2
The 15-LOX-2 enzyme is a key player in the arachidonic acid (AA) metabolic pathway.[7] It converts AA into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then typically reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] These lipid mediators can then influence various downstream cellular processes.
Experimental Workflow for Target Validation
The overall workflow for validating the target of "Inhibitor 1" using CRISPR/Cas9 involves generating a 15-LOX-2 knockout cell line, and then comparing the effects of the inhibitor on the wild-type and knockout cells.
Materials and Methods
CRISPR/Cas9-mediated Knockout of ALOX15B
a. gRNA Design and Vector Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the ALOX15B gene to maximize the likelihood of a functional knockout.[8]
-
Clone the designed sgRNAs into a suitable Cas9 expression vector.
b. Transfection and Selection:
-
Transfect the chosen cell line with the sgRNA/Cas9 plasmid.[6]
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
c. Single-Cell Cloning and Expansion:
-
Isolate single cells to establish monoclonal populations.
-
Expand these clones to generate sufficient cell numbers for validation.
d. Knockout Validation:
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target site using Sanger or next-generation sequencing.[9]
-
Western Blot: Verify the absence of the 15-LOX-2 protein in the knockout clones.[10]
Cell Viability Assay
This assay determines if the cytotoxic effects of "Inhibitor 1" are dependent on the presence of 15-LOX-2.
Protocol:
-
Seed both wild-type (WT) and ALOX15B knockout (KO) cells in 96-well plates.[11]
-
After 24 hours, treat the cells with a serial dilution of "Inhibitor 1" (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).[12]
-
Incubate for 48-72 hours.
-
Assess cell viability using a luminescent assay such as CellTiter-Glo®.[11][13]
-
Measure luminescence using a plate reader.
15-LOX-2 Activity Assay
This assay directly measures the inhibitory effect of "Inhibitor 1" on the enzymatic activity of 15-LOX-2.
Protocol:
-
Prepare cell lysates from both WT and ALOX15B KO cells.
-
In a 96-well plate, add cell lysate, a dilution series of "Inhibitor 1", and a vehicle control.
-
Initiate the reaction by adding the substrate, arachidonic acid.[12][14]
-
The formation of the conjugated diene product can be monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[12][14]
Data Presentation
Table 1: Effect of "Inhibitor 1" on Cell Viability
| Cell Line | "Inhibitor 1" IC₅₀ (µM) |
| Wild-Type | Value |
| ALOX15B KO | > Max Concentration Tested |
A significant shift in the IC₅₀ value in the KO cell line indicates that the inhibitor's cytotoxic effect is dependent on the presence of 15-LOX-2.
Table 2: Inhibition of 15-LOX-2 Enzymatic Activity by "Inhibitor 1"
| Cell Lysate | "Inhibitor 1" IC₅₀ (µM) |
| Wild-Type | Value |
| ALOX15B KO | No Activity Detected |
The lack of enzymatic activity in the KO cell lysate confirms the successful knockout. The IC₅₀ value in the WT lysate quantifies the potency of the inhibitor.
Conclusion
The protocols and workflow described in this application note provide a robust framework for validating the on-target activity of novel 15-LOX-2 inhibitors using CRISPR/Cas9 technology. By demonstrating a loss of inhibitor efficacy in a 15-LOX-2 knockout background, researchers can confidently establish a direct link between the inhibitor and its intended target. This validation is a critical step in the pre-clinical development of new therapeutic agents targeting the 15-LOX-2 pathway.
References
- 1. ALOX15B - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 3. Scientists discover new inhibitors of inflammation-related enzyme [agencia.fapesp.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. How to use CRISPR for functional validation in cell biology? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 9. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 10. TALEN and CRISPR Validation Tools | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
lipidomics analysis following treatment with h15-LOX-2 inhibitor 1
Application Note: Lipidomics Analysis of H15-LOX-2 Inhibition
Introduction
Human 15-lipoxygenase-2 (H15-LOX-2), encoded by the ALOX15B gene, is an iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids.[1][2] A primary substrate for H15-LOX-2 is arachidonic acid (AA), which it converts specifically to 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[2][3] This intermediate is then rapidly reduced by cellular peroxidases to 15-hydroxyeicosatetraenoic acid (15-HETE).[4] Elevated expression and activity of H15-LOX-2 have been implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, where it is believed to contribute to foam cell formation in macrophages.[1][5][6]
The development of potent and selective H15-LOX-2 inhibitors provides a critical tool for investigating the enzyme's role in disease and for potential therapeutic intervention.[7][8][9] Lipidomics, the large-scale study of lipids, is an essential analytical approach to comprehensively characterize the biochemical effects of such inhibitors. By employing high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), researchers can quantify the changes in a wide array of lipid mediators following inhibitor treatment. This allows for the precise determination of the inhibitor's efficacy in reducing the target product (15-HETE), its effect on the substrate (AA) pool, and its selectivity across the broader lipidome.
This document provides detailed protocols for a complete lipidomics workflow, from cell culture and treatment with a selective H15-LOX-2 inhibitor to sample preparation, LC-MS/MS analysis, and data interpretation.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted biochemical pathway and the comprehensive experimental workflow for the lipidomics analysis.
Caption: H15-LOX-2 catalyzes the oxygenation of Arachidonic Acid to 15(S)-HETE.
Caption: Overview of the lipidomics workflow from cell treatment to data analysis.
Quantitative Data Summary
The following table presents example data from a lipidomics experiment comparing macrophages treated with a vehicle control versus this compound (1 µM). Data are shown as mean peak area ± standard deviation (n=5).
| Lipid Species | Lipid Class | Vehicle Control (Mean Peak Area ± SD) | Inhibitor 1 Treated (Mean Peak Area ± SD) | Fold Change | p-value |
| Arachidonic Acid (20:4) | Fatty Acid | 1.25e7 ± 1.1e6 | 1.88e7 ± 1.5e6 | 1.50 | 0.008 |
| 15(S)-HETE | Eicosanoid | 8.90e5 ± 7.5e4 | 9.15e4 ± 8.2e3 | 0.10 | <0.001 |
| 12(S)-HETE | Eicosanoid | 4.50e5 ± 4.1e4 | 4.65e5 ± 5.0e4 | 1.03 | 0.785 |
| 5(S)-HETE | Eicosanoid | 6.20e5 ± 5.8e4 | 6.10e5 ± 6.3e4 | 0.98 | 0.861 |
| Prostaglandin E2 | Eicosanoid | 3.10e6 ± 2.5e5 | 3.05e6 ± 2.9e5 | 0.98 | 0.890 |
| PC(16:0/20:4) | Phospholipid | 5.45e8 ± 4.9e7 | 5.51e8 ± 5.2e7 | 1.01 | 0.912 |
| PE(18:0/20:4) | Phospholipid | 2.11e8 ± 1.9e7 | 2.08e8 ± 2.2e7 | 0.99 | 0.854 |
HETE: Hydroxyeicosatetraenoic acid, PC: Phosphatidylcholine, PE: Phosphatidylethanolamine.
Data Interpretation: Treatment with this compound resulted in a statistically significant, 10-fold reduction in the primary product, 15(S)-HETE. Concurrently, a significant accumulation of the substrate, Arachidonic Acid, was observed. Levels of eicosanoids from other pathways (12-HETE, 5-HETE, PGE2) and major phospholipids (B1166683) containing arachidonic acid remained unchanged, demonstrating the inhibitor's specificity for the H15-LOX-2 pathway under these experimental conditions.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Inhibitor Treatment
This protocol is designed for human monocyte-derived macrophages (hMDMs), a relevant cell type for studying H15-LOX-2.
-
Cell Seeding: Plate hMDMs in 6-well plates at a density of 1 x 10⁶ cells per well and culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Prepare working solutions by serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Replace the culture medium with fresh medium containing either the H15-LOX-2 inhibitor or the vehicle control. Incubate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Optional Stimulation: To enhance the production of lipid mediators, cells can be stimulated with a calcium ionophore like A23187 (5 µM) for the final 15-30 minutes of incubation.
-
Sample Quenching and Harvesting:
-
Place the 6-well plates on ice to quench cellular metabolic activity.
-
Aspirate the medium and wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Add 500 µL of ice-cold 50% methanol (B129727) in water containing a mixture of internal standards (e.g., Avanti SPLASH LIPIDOMIX).[10]
-
Scrape the cells from the well and transfer the cell lysate to a 2 mL microcentrifuge tube. Store immediately at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction using Methyl-tert-butyl Ether (MTBE)
This protocol is a robust method for extracting a broad range of lipids from aqueous samples.[10][11]
-
Sample Thawing: Thaw the cell lysate samples on ice.
-
Homogenization: Sonicate the samples for 1 minute to ensure complete cell lysis and homogenization.[10]
-
Phase Separation:
-
To each 500 µL sample (in 50% methanol), add 1.5 mL of MTBE.
-
Vortex vigorously for 30 seconds and incubate on a shaker at 4°C for 1 hour.[10]
-
Add 375 µL of LC-MS grade water to induce phase separation and vortex briefly.[10]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.
-
-
Lipid Collection:
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new 2 mL tube.
-
To maximize recovery, re-extract the lower aqueous phase by adding another 1 mL of MTBE, vortexing, and centrifuging as before.
-
Combine the second upper organic phase with the first one.
-
-
Drying and Reconstitution:
-
Dry the combined organic extracts to completeness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS analysis, such as 90:10 Methanol:Isopropanol.
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 3 minutes at 4°C to pellet any insoluble debris.
-
Transfer 80 µL of the supernatant to an LC-MS autosampler vial with an insert.
-
Protocol 3: LC-MS/MS Analysis
This protocol describes a general method for untargeted lipidomics using a C18 column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., Waters CSH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
LC Gradient:
-
0-2 min: 40% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15-16 min: Return to 40% B
-
16-20 min: Re-equilibration at 40% B
-
-
Mass Spectrometer: High-resolution MS (e.g., Thermo Q Exactive or Agilent 6545 Q-TOF)
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching mode
-
Mass Range: 100 - 1500 m/z
-
Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) to collect both MS1 and MS/MS spectra.[12]
Protocol 4: Data Processing and Analysis
-
Raw Data Conversion: Convert raw data files from the instrument vendor format to an open format like mzML.
-
Peak Processing: Use a software platform such as MS-DIAL, MZmine, or vendor-specific software (e.g., waters_connect) for data processing.[13] The key steps include:
-
Peak Picking/Detection: Identify chromatographic peaks.
-
Deconvolution: Separate co-eluting ions.
-
Peak Alignment: Align peaks across all samples based on retention time and m/z.[14]
-
-
Lipid Identification:
-
Identify lipids by matching the accurate mass (MS1) and fragmentation pattern (MS/MS) to spectral libraries and databases (e.g., LIPID MAPS, Metlin).[13]
-
Confidence in identification should be assigned based on established standards (e.g., MS/MS match, retention time match to a standard).
-
-
Quantification and Normalization:
-
Use the integrated peak area for each identified lipid for relative quantification.
-
Normalize the data to the internal standards added during extraction to correct for sample loss and instrument variability.
-
-
Statistical Analysis:
-
Export the normalized data matrix to statistical software (e.g., MetaboAnalyst, R).
-
Perform univariate analysis (e.g., t-tests, volcano plots) to identify lipids that are significantly different between the vehicle and inhibitor-treated groups.
-
Perform multivariate analysis (e.g., Principal Component Analysis (PCA), PLS-DA) to visualize overall differences in the lipid profiles.[14]
-
References
- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 3. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidomics Workflow (v1.3.1) — NMDC Workflow Documentation [docs.microbiomedata.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
h15-LOX-2 inhibitor 1 solubility issues in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with h15-LOX-2 inhibitors in aqueous buffers during their experiments.
Troubleshooting Guide
Researchers may face challenges with the solubility of h15-LOX-2 inhibitors, which are often lipophilic in nature.[1] This guide provides a systematic approach to troubleshoot and resolve common solubility problems.
Initial Assessment of Solubility Issues
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common indicator of poor solubility.[2] Visual cues such as cloudiness, visible particles, or a film on the container's surface also point to solubility challenges.
Troubleshooting Workflow for Poor Solubility
The following workflow provides a step-by-step approach to addressing solubility issues.
Caption: A logical workflow for troubleshooting and resolving poor solubility of h15-LOX-2 inhibitors.
Quantitative Solubility Data for Selected h15-LOX-2 Inhibitors
The table below summarizes available solubility data for some h15-LOX-2 inhibitors in experimental conditions. Note that the highly lipophilic nature of the substrate-binding pocket of h15-LOX-2 presents a challenge in designing water-soluble inhibitors.[3]
| Inhibitor | Assay Buffer | Maximum Soluble Concentration | Source |
| Compound 07 | 25 mM Tris (pH 8.0), 250 mM NaCl, 0.014% Triton X-100, 1.0% DMSO | 50 - 79 µM | [3] |
| Compound 11 | 25 mM Tris (pH 8.0), 250 mM NaCl, 0.014% Triton X-100, 1.0% DMSO | 100 - 125 µM | [3] |
| Compound 12 | 25 mM Tris (pH 8.0), 250 mM NaCl, 0.014% Triton X-100, 1.0% DMSO | 13 - 20 µM | [3] |
| MLS000099089 | 25 mM HEPES (pH 7.5), 0.01% Triton X-100 | Not soluble above 35 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of h15-LOX-2 Inhibitor Stock Solution
-
Weighing: Accurately weigh the desired amount of the h15-LOX-2 inhibitor.
-
Dissolution: Dissolve the inhibitor in 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[5]
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming to 37°C.
-
Storage: Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Spectrophotometric Assay for IC50 Determination of h15-LOX-2 Inhibitors
This method is commonly used to determine the potency of 15-LOX inhibitors by measuring the formation of conjugated diene hydroperoxide products, which absorb light at 234 nm.[6]
-
Materials:
-
Recombinant human h15-LOX-2 enzyme
-
h15-LOX-2 inhibitor
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, with 0.01% Triton X-100)[7]
-
DMSO
-
UV-Vis spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the substrate in the assay buffer.
-
Dilute the h15-LOX-2 enzyme in cold assay buffer to the desired concentration. Keep on ice.
-
Prepare serial dilutions of the inhibitor stock solution in DMSO.
-
-
Assay Setup:
-
In a quartz cuvette, add the assay buffer.
-
Add a small volume of the inhibitor solution (or DMSO for the control).
-
Add the enzyme solution and pre-incubate for a specified time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
h15-LOX-2 Signaling Pathway
h15-LOX-2 catalyzes the oxygenation of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[3] This product is a key intermediate in a signaling pathway that can lead to the inhibition of cell growth through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway.[8]
Caption: Simplified signaling pathway of h15-LOX-2 leading to growth inhibition.
Frequently Asked Questions (FAQs)
Q1: My h15-LOX-2 inhibitor precipitates when I dilute it from a DMSO stock into my aqueous buffer. What is happening and how can I fix it?
A1: This is a common issue known as "precipitation upon dilution" or "solvent shock".[2] It occurs because the inhibitor is highly soluble in DMSO but has low solubility in the aqueous buffer. When the concentrated DMSO stock is added to the buffer, the local concentration of the inhibitor exceeds its solubility limit in the mixed solvent, causing it to precipitate. To mitigate this, try the following:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Slow Addition and Vortexing: Add the DMSO stock dropwise to the buffer while vigorously vortexing to ensure rapid and uniform mixing.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) that maintains inhibitor solubility and does not affect enzyme activity.
Q2: Can the pH of my aqueous buffer affect the solubility of the h15-LOX-2 inhibitor?
A2: Yes, if your inhibitor has ionizable groups, the pH of the buffer can significantly impact its solubility. For acidic compounds, increasing the pH (making the buffer more basic) can increase solubility. For basic compounds, lowering the pH (making the buffer more acidic) can improve solubility. It is crucial to ensure that any pH adjustment does not negatively affect the activity of the h15-LOX-2 enzyme.
Q3: Are there any additives I can include in my buffer to improve the solubility of my h15-LOX-2 inhibitor?
A3: Yes, several excipients can be used to enhance solubility:
-
Co-solvents: Besides DMSO, other co-solvents like polyethylene (B3416737) glycol (PEG), particularly PEG300, can be used.[5]
-
Surfactants: Non-ionic surfactants such as Triton X-100 or Tween-80 can be added at low concentrations (e.g., 0.01%) to improve solubility and prevent compound aggregation.[7][9]
-
Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Q4: I am not observing any inhibition of h15-LOX-2 activity, even at high concentrations of my inhibitor. Could this be a solubility issue?
A4: It is highly likely that poor solubility is the cause. If the inhibitor has precipitated out of solution, its effective concentration in the assay is much lower than the nominal concentration, leading to a lack of observable inhibition. Before concluding that the inhibitor is inactive, it is essential to confirm its solubility in the assay buffer under your experimental conditions. You can visually inspect for precipitates or perform a kinetic solubility assay.
Q5: How can I determine the maximum soluble concentration of my h15-LOX-2 inhibitor in my specific assay buffer?
A5: You can perform a kinetic solubility assay. This typically involves preparing a serial dilution of your inhibitor's DMSO stock in the assay buffer in a microplate. The turbidity or light scattering of each well is then measured using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is an estimate of the kinetic solubility limit.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing h15-LOX-2 Inhibitor 1 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing h15-LOX-2 Inhibitor 1 in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound, also identified as MLS000327069, is an inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B).[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 0.34 µM in in vitro assays.[1][2]
Q2: What is the primary mechanism of action for h15-LOX-2?
A2: Human 15-lipoxygenase-2 (h15-LOX-2) is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid.[3][4] This process leads to the formation of bioactive lipid mediators involved in inflammation and other physiological and pathological processes.[3][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[6][7] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store them at -20°C for short-term or -80°C for long-term storage.[6][7]
Q4: What is a good starting concentration range for my cell culture experiments?
A4: A common starting point for cell-based assays is to test a range of concentrations around the reported IC50 value.[8] A broad dose-response analysis, for instance from 10 nM to 10 µM, is recommended for a new cell line or experimental system to determine the optimal concentration.[9][10]
Q5: How can I be sure the inhibitor is active in my specific cell model?
A5: Target engagement can be confirmed through several methods. A direct approach is to measure the activity of h15-LOX-2 in cell lysates from treated and untreated cells.[10] Alternatively, you can measure the downstream effects of h15-LOX-2 inhibition, such as a reduction in the production of its specific lipid products.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inhibitor precipitates in culture media. | The inhibitor's hydrophobic nature can lead to low aqueous solubility. Rapid dilution of a concentrated DMSO stock into aqueous media can also cause it to "crash out."[6] | Prepare intermediate dilutions of your stock in pure DMSO before the final dilution into pre-warmed (37°C) culture media. Ensure thorough mixing after addition.[6] If solubility issues persist, sterile filtering the final working solution may be considered, but be aware this could reduce the inhibitor's effective concentration.[6] |
| High variability between replicate wells. | This can be due to inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate where evaporation is more pronounced.[9] | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[9] |
| No significant decrease in cell viability, even at high concentrations. | The chosen cell line may not depend on the h15-LOX-2 pathway for survival. The inhibitor may have degraded due to improper storage, or the incubation time might be too short.[9] | Screen different cell lines to find a sensitive model.[9] Prepare fresh dilutions from a properly stored stock solution.[7] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[9] |
| Observed cellular toxicity at expected effective concentrations. | The final DMSO concentration in your culture medium may be too high (typically should be ≤ 0.1%). The inhibitor might have off-target effects at higher concentrations.[7] | Always run a vehicle control with the same DMSO concentration as your highest inhibitor dose.[6] Perform a dose-response experiment to identify the maximum non-toxic concentration.[7] |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound and other relevant inhibitors against various lipoxygenase enzymes. This data is crucial for assessing potency and selectivity.
| Inhibitor | h15-LOX-2 IC50 (µM) | h15-LOX-1 IC50 (µM) | h5-LOX IC50 (µM) | h12-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound (MLS000327069) | 0.34[1][11] | >50[11] | >50[11] | >50[11] | >50[11] | >50[11] |
| MLS000327186 | 0.53[1] | >50 | >50 | >50 | >50 | >50 |
| MLS000327206 | 0.87[1] | >50 | >50 | >50 | >50 | >50 |
| Nordihydroguaiaretic acid (NDGA) | 11.0[1][12] | - | 8.0[11] | 1.6[11] | - | - |
Data presented as IC50 values in micromolar (µM). A higher value indicates lower potency. "-" indicates data not available.
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal Inhibitor Concentration using an MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that is effective without being cytotoxic.
Materials:
-
Chosen cell line
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a acidified isopropanol (B130326) solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to approximately 80% confluency. Create a single-cell suspension and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[9]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.[9] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.[9]
-
Cell Treatment: Remove the medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 1 to 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Subtract the average absorbance of blank wells (media with MTT and solubilization solution only).[9] Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[9]
Caption: Workflow for determining inhibitor concentration using an MTT assay.
Protocol 2: In Vitro 15-Lipoxygenase Activity Assay
This protocol provides a method to directly measure the enzymatic activity of 15-LOX and the inhibitory effect of this compound. This assay monitors the formation of a conjugated diene product, which absorbs light at 234 nm.[3][14]
Materials:
-
15-Lipoxygenase enzyme (e.g., from soybean as a general model, or purified human recombinant h15-LOX-2)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
This compound
-
DMSO
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Solution (e.g., 250 µM Linoleic Acid): Prepare fresh daily by mixing linoleic acid with a small amount of ethanol (B145695) and then diluting in borate buffer.[3][14]
-
Enzyme Solution: Dissolve 15-LOX in cold borate buffer to a working concentration. Keep the enzyme solution on ice.[3][14]
-
Inhibitor Dilutions: Prepare various concentrations of this compound in DMSO.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Control (without inhibitor): In a quartz cuvette, mix the enzyme solution with an equal volume of DMSO that will be used for the inhibitor dilutions.[3]
-
Inhibitor Samples: In separate cuvettes, mix the enzyme solution with each of the inhibitor dilutions. Incubate for a short period (e.g., 5 minutes) at room temperature.[3][11]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[1][11]
-
Visualizing the h15-LOX-2 Signaling Pathway and Troubleshooting Logic
The following diagrams illustrate a simplified signaling pathway involving h15-LOX-2 and a decision tree for troubleshooting common experimental issues.
Caption: Simplified signaling pathway of h15-LOX-2.
Caption: Troubleshooting decision tree for inhibitor experiments.
References
- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Lipoxygenase Inhibitors
This guide provides researchers, scientists, and drug development professionals with information to anticipate, identify, and troubleshoot common off-target effects of lipoxygenase (LOX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of LOX inhibitors?
Many widely used LOX inhibitors are known to have off-target effects that can confound experimental results. These effects are often linked to the chemical properties of the inhibitors themselves. The most frequently encountered off-target effects include:
-
Antioxidant and Radical Scavenging Activity: Many LOX inhibitors, such as nordihydroguaiaretic acid (NDGA) and baicalein, possess potent antioxidant properties.[1] They can directly scavenge free radicals, which may produce an apparent anti-inflammatory effect that is independent of LOX inhibition.[1][2]
-
Iron Chelation: Lipoxygenases are iron-containing enzymes.[3][4][5] Some inhibitors, like zileuton, function by chelating the iron atom in the enzyme's active site.[6][7] This iron-chelating ability can also affect other iron-dependent cellular processes, leading to off-target effects.[4][8]
-
Redox Activity: Certain inhibitors can undergo redox cycling, which can interfere with cellular redox signaling pathways. This activity is a known mechanism for some inhibitors but can also be a source of off-target effects.[9]
-
Cytotoxicity: Some LOX inhibitors can induce anti-proliferative and cytotoxic effects that are independent of their ability to suppress 5-LOX activity.[10][11] These effects have been observed in various cancer cell lines.[10][11]
-
Inhibition of Other Enzymes: There can be a lack of specificity, with some LOX inhibitors also affecting other enzymes, such as cyclooxygenases (COX).[9]
Q2: My experiment shows a positive result with a LOX inhibitor. How can I be sure it's an on-target effect?
Distinguishing between on-target and off-target effects is a critical challenge.[12] If you observe a cellular effect, it's important to verify that it is mediated by the inhibition of your LOX enzyme of interest. Here are some strategies:
-
Use Structurally Unrelated Inhibitors: Employ multiple LOX inhibitors with different chemical scaffolds. If they all produce the same biological effect, it is more likely to be an on-target phenomenon.
-
Rescue Experiments: Attempt to reverse the effect of the inhibitor by adding the downstream product of the LOX enzyme. If the phenotype is rescued, it strongly suggests an on-target mechanism.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of your inhibitor. This can help to control for non-specific or off-target effects related to the chemical structure of the compound.
-
Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use a genetic approach, such as siRNA or CRISPR/Cas9, to reduce or eliminate the expression of the LOX enzyme.[13] If the genetic knockdown/knockout phenocopies the effect of the inhibitor, it provides strong evidence for an on-target mechanism.[13]
Q3: Are there any "cleaner" LOX inhibitors with fewer off-target effects?
While no inhibitor is entirely free of off-target effects, some have been reported to have a more specific profile. For example, AA-861 has been noted to have very weak antioxidative potential compared to other common LOX inhibitors like NDGA and baicalein, making it a potentially more specific tool for certain experiments.[1] However, the choice of inhibitor should always be guided by the specific experimental context and validated with appropriate controls.
Q4: How can I test for antioxidant activity of my LOX inhibitor?
You can assess the antioxidant potential of your inhibitor using both cell-free and cell-based assays.
-
Cell-Free Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to measure direct free radical scavenging activity in a cell-free system.[1]
-
Cell-Based Assays: The Cellular Antioxidant Activity (CAA) assay is a more biologically relevant method that measures the antioxidant capacity of a compound within a cellular environment.[14][15][16][17] This assay often uses a fluorescent probe like DCFH-DA, which becomes fluorescent upon oxidation by reactive oxygen species (ROS).[14][15][18]
Troubleshooting Guide
Problem 1: Unexpected Cytotoxicity Observed
Possible Cause: The observed cell death may be an off-target effect of the LOX inhibitor, independent of LOX pathway inhibition.[10][11]
Troubleshooting Steps:
-
Dose-Response Analysis: Determine the IC50 for LOX inhibition and compare it to the concentration at which cytotoxicity is observed. A significant discrepancy may suggest an off-target effect.[11]
-
Test in LOX-Negative Cells: If possible, treat a cell line that does not express the target LOX enzyme with your inhibitor. If cytotoxicity persists, it is likely an off-target effect.[11]
-
Rescue with LOX Products: Attempt to rescue the cells from cytotoxicity by adding the downstream products of the LOX pathway. If this fails, the cytotoxicity is unlikely to be mediated by LOX inhibition.[11]
Problem 2: Inconsistent Results Across Different Experiments
Possible Cause: The off-target effects of the inhibitor, such as antioxidant activity, may be influencing the results, and the contribution of this off-target effect could vary with experimental conditions.
Troubleshooting Steps:
-
Control for Antioxidant Effects: Run a parallel experiment with a known antioxidant that does not inhibit LOX (e.g., Trolox) to see if it produces a similar effect.[1]
-
Use a More Specific Inhibitor: Consider switching to an inhibitor with lower known off-target activities, such as AA-861 for its weak antioxidant properties.[1]
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent.
Problem 3: The inhibitor affects prostaglandin (B15479496) pathways.
Possible Cause: Some 5-LOX inhibitors have been shown to interfere with prostaglandin (PG) release, which is an off-target effect.[6][7]
Troubleshooting Steps:
-
Measure Prostaglandin Levels: Directly measure the levels of relevant prostaglandins (B1171923) (e.g., PGE2) in your experimental system to determine if your inhibitor is having an effect.
-
Use a FLAP Inhibitor as a Comparator: The 5-lipoxygenase-activating protein (FLAP) is necessary for 5-LOX activity. Inhibitors of FLAP, such as MK-886, can be used as a tool to confirm the involvement of the 5-LOX pathway. However, be aware that some FLAP inhibitors may also have their own off-target effects.
Quantitative Data Summary
The following table summarizes the known off-target activities of several common lipoxygenase inhibitors. This data can help in selecting the appropriate inhibitor and designing control experiments.
| Inhibitor | Target LOX | Known Off-Target Effects | Notes |
| NDGA | Pan-LOX | Potent antioxidant and free radical scavenger.[1] | Can also affect prostaglandin transport.[6][7] |
| Baicalein | 12/15-LOX | Significant antioxidant and free radical scavenging activity.[1] | |
| Zileuton | 5-LOX | Iron chelation.[6][7] Slight antioxidant and radical scavenging properties.[1] | Can interfere with prostaglandin formation.[6][7] |
| AA-861 | 5- & 12/15-LOX | Very weak antioxidant potential.[1] | May be a more specific tool for studying LOX inhibition.[1] |
| BWB70C | 5-LOX | Significant antioxidant and free radical scavenging activity.[1] |
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol provides a method to assess the antioxidant potential of a LOX inhibitor in a cell-based system.[14][15][17]
Principle: The assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidant compounds will inhibit this oxidation, leading to a reduction in fluorescence.[14][15]
Materials:
-
Hepatocarcinoma (HepG2) or other suitable adherent cells
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA probe
-
Free radical initiator (e.g., AAPH)
-
Quercetin (B1663063) (as a positive control antioxidant)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and culture until they reach 90-100% confluency.[14][17]
-
Cell Washing: Carefully remove the culture medium and gently wash the cells three times with HBSS or PBS.[14][17]
-
Probe and Inhibitor Incubation:
-
Prepare a working solution of DCFH-DA in cell culture medium.
-
Prepare serial dilutions of your LOX inhibitor and the quercetin positive control.
-
Add 50 µL of the DCFH-DA solution to each well.
-
Add 50 µL of your inhibitor dilutions or quercetin to the appropriate wells.
-
Incubate the plate at 37°C for 1 hour in the dark.[19]
-
-
Washing: Remove the incubation medium and wash the cells three times with HBSS or PBS to remove any extracellular probe and inhibitor.
-
Initiation of Oxidative Stress: Add 100 µL of the free radical initiator solution to each well.[14][17]
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically for 60 minutes at 37°C using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[14][17]
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence readings over time. The percentage of antioxidant activity can be calculated by comparing the AUC of the inhibitor-treated wells to the control (vehicle-treated) wells.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Relationship between inhibitor properties and effects.
References
- 1. Evaluation of the antioxidative properties of lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Iron chelators inhibit human platelet aggregation, thromboxane A2 synthesis and lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 8. The environment of the lipoxygenase iron binding site explored with novel hydroxypyridinone iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
troubleshooting inconsistent results in h15-LOX-2 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in human 15-lipoxygenase-2 (h15-LOX-2) inhibition assays.
Troubleshooting Guide
This guide addresses common issues encountered during h15-LOX-2 inhibition assays in a question-and-answer format.
Q1: My negative control (vehicle only) shows high variability between wells. What could be the cause?
A1: High variability in the negative control can stem from several factors:
-
Inconsistent Reagent Dispensing: Ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate, across all wells. Use calibrated pipettes and consider using a multichannel pipette or automated liquid handler for better precision.
-
Enzyme Instability: h15-LOX-2 activity can decrease over time, especially if not kept at the proper temperature. Prepare fresh enzyme dilutions for each experiment and keep the enzyme solution on ice throughout the setup.[1]
-
Substrate Degradation: The substrate, typically arachidonic acid (AA), is prone to oxidation. Prepare fresh substrate solutions and protect them from light and air.[2]
-
Plate Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate reagents and affect the reaction rate. Avoid using the outermost wells or ensure proper sealing of the plate.
Q2: My known inhibitor shows a weaker IC50 value than expected or highly variable inhibition.
A2: Discrepancies in inhibitor potency can be traced to several sources:
-
Inhibitor Solubility and Stability: Many small molecule inhibitors have poor aqueous solubility. Ensure your inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the assay buffer.[3][4] The final concentration of the vehicle should be consistent across all wells and ideally kept low (e.g., <0.5%) to avoid affecting enzyme activity.[4] Some inhibitors may also be unstable in the assay buffer; consider this possibility and prepare fresh dilutions just before use.
-
Incorrect Inhibitor Concentration: Verify the concentration of your inhibitor stock solution. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can influence the apparent IC50 value, especially for time-dependent inhibitors. Standardize this incubation period across all experiments.[1][2]
Q3: The overall assay signal (e.g., absorbance or fluorescence) is very low.
A3: A weak signal can indicate a problem with one of the key reaction components:
-
Low Enzyme Activity: The specific activity of your h15-LOX-2 enzyme preparation may be low. Verify the enzyme activity with a standard substrate concentration and compare it to the manufacturer's specifications or previously validated batches.
-
Sub-optimal Substrate Concentration: The concentration of arachidonic acid can affect the reaction rate. While higher concentrations can increase the initial rate, substrate inhibition has been observed for h15-LOX-2.[5] Ensure you are using a substrate concentration that is appropriate for your assay conditions, typically around the Km value if known.
-
Improper Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for h15-LOX-2 activity.[6]
Q4: I am observing high background noise in my assay.
A4: High background can be due to non-enzymatic oxidation of the substrate or interference from your test compounds.
-
Auto-oxidation of Substrate: Arachidonic acid can auto-oxidize, leading to a high background signal. Prepare fresh substrate solutions and consider bubbling with an inert gas like argon to minimize oxygen exposure before starting the reaction.
-
Compound Interference: Some test compounds may interfere with the detection method (e.g., by absorbing light at the same wavelength as the product or by having intrinsic fluorescence). Run controls with the compound and all assay components except the enzyme to check for interference.
Frequently Asked Questions (FAQs)
Q1: What is the typical substrate used in an h15-LOX-2 inhibition assay?
A1: The most common substrate for h15-LOX-2 is arachidonic acid (AA).[5][6] The enzyme catalyzes the oxygenation of AA to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[3]
Q2: What is a suitable positive control inhibitor for an h15-LOX-2 assay?
A2: Several compounds have been reported as h15-LOX-2 inhibitors and can be used as positive controls. For example, MLS000327069 has a reported IC50 of 0.34 µM.[6][7]
Q3: How can I be sure my inhibitor is selective for h15-LOX-2?
A3: To determine selectivity, you should test your inhibitor against other related enzymes, such as h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[6] This will help to establish a selectivity profile for your compound.
Data Summary
The following table summarizes the IC50 values for some reported h15-LOX-2 inhibitors.
| Inhibitor | IC50 (µM) | Notes |
| MLS000327069 | 0.34 ± 0.05 | In vitro LOX assay.[6] |
| MLS000327186 | 0.53 ± 0.04 | In vitro LOX assay.[6] |
| MLS000327206 | 0.87 ± 0.06 | In vitro LOX assay.[6] |
| Compound 10 | 26.9 ± 1.0 | In vitro enzyme inhibition assay.[3] |
| Compound 13 | 25.0 ± 1.1 | In vitro enzyme inhibition assay.[3] |
Experimental Protocols
Spectrophotometric h15-LOX-2 Inhibition Assay
This protocol is a general method for determining h15-LOX-2 activity and can be adapted for inhibitor screening.
Principle: Lipoxygenase catalyzes the formation of hydroperoxides from polyunsaturated fatty acids. This reaction results in the formation of a conjugated diene system that can be monitored by measuring the increase in absorbance at 234 nm.[1][8]
Materials:
-
Purified recombinant human 15-lipoxygenase-2 (h15-LOX-2)
-
Arachidonic acid (substrate)
-
HEPES buffer (e.g., 25 mM, pH 7.5) containing 0.01% Triton X-100[6]
-
Inhibitor stock solutions (dissolved in DMSO)
-
UV-Vis Spectrophotometer and quartz cuvettes[1]
Procedure:
-
Enzyme Preparation: Prepare a working solution of h15-LOX-2 in cold HEPES buffer. The final concentration of the enzyme should be determined empirically to give a linear reaction rate for at least 5 minutes.
-
Assay Setup:
-
In a quartz cuvette, add the HEPES buffer.
-
Add the desired concentration of the test inhibitor (or DMSO for the negative control).
-
Add the h15-LOX-2 enzyme solution.
-
Incubate the mixture for a defined period (e.g., 5-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[1][2]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid substrate. The final concentration of arachidonic acid is typically in the range of 10-100 µM.[6]
-
Immediately start monitoring the increase in absorbance at 234 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of h15-LOX-2.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of h15-LOX-2 Inhibitor 1 in Solution
Disclaimer: The following information is provided as a general guide for researchers working with small molecule inhibitors, such as h15-LOX-2 inhibitor 1. Due to the limited publicly available data on the specific chemical properties and stability profile of "this compound (Comp 105)," this guide is based on established principles for enhancing the stability of pharmaceutical compounds in solution. Researchers should adapt these recommendations based on their own experimental observations and the specific chemical structure of their inhibitor.
Troubleshooting Guides and FAQs
This technical support center provides solutions to common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound shows a gradual loss of activity in my cell-based assays over several hours. What could be the cause?
A1: A gradual loss of activity is a common sign of compound degradation in aqueous or cell culture media.[1] The primary causes for this instability can include:
-
Hydrolysis: The inhibitor molecule may contain functional groups susceptible to cleavage by water, such as esters or amides.[2][3] This process can be influenced by the pH of the solution.[[“]]
-
Oxidation: The inhibitor may be sensitive to oxidation, especially if it has electron-rich components.[2][3] Dissolved oxygen in the buffer and exposure to light can accelerate oxidative degradation.[5]
-
Adsorption: The compound may be adsorbing to the surfaces of your plasticware (e.g., tubes, plates), which reduces its effective concentration in the solution.[6]
-
Metabolism by Cells: In cell-based assays, the cells themselves can metabolize the inhibitor, leading to its inactivation.[7]
Q2: I observe a precipitate forming in my stock solution of this compound stored in DMSO. What should I do?
A2: Precipitate formation indicates that the inhibitor's solubility limit has been exceeded under the current storage conditions. This could be due to:
-
Poor Solubility: The inhibitor may have inherently low solubility in the chosen solvent.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation.[8]
-
Degradation to an Insoluble Product: The inhibitor might be degrading into a less soluble compound.[6]
To address this, you can try preparing a more dilute stock solution or using a different solvent with better solubilizing power.[6] It is also recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[8]
Q3: How can I quickly determine the stability of this compound in a new buffer or medium?
A3: A preliminary stability assessment can be conducted by preparing a solution of the inhibitor at a known concentration in the desired buffer or medium.[6] Aliquots of this solution should be incubated under various relevant conditions (e.g., 4°C, room temperature, 37°C) and analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours).[6] High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.[6][9][10]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solution.
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Aqueous buffer or cell culture medium of interest
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC
-
Temperature-controlled incubator
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution with the aqueous buffer or cell culture medium to the final working concentration (e.g., 10 µM).
-
Set Up Incubation: Aliquot the test solution into several autosampler vials.
-
Initial Analysis (T=0): Immediately analyze one of the vials using a validated HPLC method to determine the initial concentration of the inhibitor.
-
Incubate Samples: Place the remaining vials in a temperature-controlled incubator at the desired temperature (e.g., 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and analyze it by HPLC.
-
Data Analysis: Quantify the peak area of the inhibitor at each time point and calculate the percentage of the inhibitor remaining relative to the T=0 sample. Plot the percentage of remaining inhibitor against time.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer System (pH 7.4) | % Remaining after 8 hours | % Remaining after 24 hours |
| Phosphate-Buffered Saline (PBS) | 85% | 60% |
| Tris-HCl | 90% | 75% |
| RPMI 1640 + 10% FBS | 70% | 40% |
Table 2: Suggested Strategies to Enhance Stability
| Stability Issue | Potential Cause | Suggested Solution |
| Loss of Activity in Aqueous Solution | Hydrolysis, Oxidation | Optimize pH of the buffer, add antioxidants (e.g., ascorbic acid), protect from light.[11] |
| Precipitation in Stock Solution | Poor Solubility | Prepare a more dilute stock solution, use a different solvent, sonicate to aid dissolution.[6] |
| Inconsistent Results | Variable Solution Preparation/Storage | Standardize protocols, prepare fresh solutions for each experiment, aliquot stock solutions.[6] |
Visualizations
Signaling Pathway
Caption: The h15-LOX-2 signaling pathway in arachidonic acid metabolism.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Logical Relationships
Caption: Logical relationships between stability issues and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. consensus.app [consensus.app]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
how to minimize cytotoxicity of h15-LOX-2 inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of 15-LOX-2 inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our 15-LOX-2 inhibitor (Inhibitor-X) at concentrations required for enzyme inhibition. What are the potential causes?
A1: Cytotoxicity of 15-LOX-2 inhibitors can stem from several factors:
-
On-target effects: The inhibition of 15-LOX-2 can disrupt cellular pathways, potentially leading to cell death. 15-LOX-2 is implicated in ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[1][2][3][4] By inhibiting the enzyme, you might be altering the cellular balance of lipid hydroperoxides, which could trigger cell death pathways.
-
Off-target effects: The inhibitor may be interacting with other cellular targets besides 15-LOX-2, leading to toxicity.
-
Compound solubility and aggregation: Poor solubility of the inhibitor can lead to the formation of aggregates that are toxic to cells.
-
Vehicle/solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
Q2: What is the proposed mechanism of cytotoxicity for 15-LOX-2 inhibitors?
A2: The primary proposed mechanism of on-target cytotoxicity is through the modulation of ferroptosis.[1][2] 15-LOX-2 is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides.[2][5] An accumulation of these lipid hydroperoxides can lead to ferroptotic cell death.[1][3] While inhibiting 15-LOX-2 is intended to reduce the formation of pro-inflammatory lipid mediators, this intervention can also disrupt the delicate balance of redox signaling in the cell, potentially leading to unintended cytotoxicity. Some studies also suggest a possible crosstalk between 15-LOX-1 activity and the NF-κB pathway, which can also influence cell death.[4][6]
Q3: How can we determine if the observed cytotoxicity is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target cytotoxicity is crucial. Here are a few approaches:
-
Structure-Activity Relationship (SAR) analysis: Test analogs of your inhibitor with varying potency against 15-LOX-2. If the cytotoxicity correlates with the inhibitory activity, it is more likely to be an on-target effect.
-
Rescue experiments: If the cytotoxicity is on-target and related to the depletion of a specific product of 15-LOX-2, supplying that product exogenously might rescue the cells.
-
Target knockdown/knockout models: Compare the cytotoxicity of your inhibitor in cells with normal 15-LOX-2 expression versus cells where 15-LOX-2 has been knocked down (e.g., using siRNA) or knocked out. If the inhibitor is less toxic in the absence of the target, it suggests an on-target effect.
-
Broad-panel kinase and receptor screening: To identify potential off-target interactions, screen your inhibitor against a panel of other enzymes and receptors.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control wells (vehicle only).
Possible Cause: The solvent (e.g., DMSO) concentration is too high.
Troubleshooting Steps:
-
Determine the maximum tolerable solvent concentration: Run a dose-response experiment with the solvent alone to determine the highest concentration that does not significantly affect cell viability.
-
Prepare a higher stock concentration of the inhibitor: This will allow you to use a smaller volume of the stock solution to achieve the desired final concentration in your assay, thereby keeping the solvent concentration below the toxic threshold.
-
Explore alternative solvents: If DMSO proves to be too toxic, consider other less toxic solvents for your compound.
Issue 2: Cytotoxicity is observed at or below the IC50 for 15-LOX-2 inhibition.
Possible Causes:
-
Poor compound solubility leading to toxic aggregates.
-
On-target toxicity due to the mechanism of action.
-
Off-target effects.
Troubleshooting Steps & Experimental Protocols:
1. Assess Compound Solubility and Stability:
-
Visual Inspection: Check for any precipitation of the compound in the culture medium under a microscope.
-
Solubility Measurement: Quantify the solubility of your inhibitor in the assay buffer.
2. Mitigate Cytotoxicity Through Formulation Strategies:
-
Pharmacokinetic Modulation: Modify the inhibitor's formulation to alter its release profile. This can reduce the peak concentration (Cmax) that cells are exposed to, potentially lowering toxicity.[7]
-
Particle Size Reduction: For poorly soluble compounds, reducing the particle size can improve dissolution and bioavailability.[8][9] Techniques like micronization or nanosuspension can be employed.[9]
-
Use of Vehicles: The choice of dosing vehicle can significantly impact toxicity.[10] Experiment with different vehicles like saline, carboxymethylcellulose (CMC), or lipid-based formulations.[8][10]
3. Characterize the Type of Cell Death:
-
Apoptosis vs. Necrosis vs. Ferroptosis Assays: Use specific assays to determine the mechanism of cell death.
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays.
-
Necrosis: Lactate dehydrogenase (LDH) release assay.
-
Ferroptosis: Measure lipid peroxidation (e.g., using C11-BODIPY), and intracellular iron levels. Test the effect of ferroptosis inhibitors like ferrostatin-1.
-
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in a 96-well plate
-
15-LOX-2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 15-LOX-2 inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at ~570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
Summarize the cytotoxicity and inhibitory activity data in a table for clear comparison.
| Compound | 15-LOX-2 IC50 (µM) | CC50 (µM) in Cell Line A | Selectivity Index (SI = CC50/IC50) |
| Inhibitor-X | 1.5 | 5.2 | 3.5 |
| Analog-1 | 10.2 | 50.8 | 5.0 |
| Analog-2 | 0.8 | 1.1 | 1.4 |
A higher Selectivity Index indicates a better therapeutic window.
Visualizations
Signaling Pathway: 15-LOX-2 and Ferroptosis
Caption: Role of 15-LOX-2 in initiating lipid peroxidation leading to ferroptosis.
Experimental Workflow: Assessing Inhibitor Cytotoxicity
References
- 1. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
dealing with low signal-to-noise ratio in LOX activity assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal-to-noise ratios in lipoxygenase (LOX) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of LOX activity assays and what are their principles?
A1: The most common types of LOX activity assays include:
-
Spectrophotometric Assays: These assays measure the formation of conjugated dienes, which are products of the LOX reaction with substrates like linoleic or arachidonic acid.[1] The increase in absorbance is monitored at approximately 234 nm.[1][2]
-
Fluorometric Assays: These assays utilize a probe that reacts with a product of the lipoxygenase reaction to generate a fluorescent signal.[3] The increase in fluorescence, measured at specific excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm), is proportional to LOX activity.[3][4]
-
Colorimetric Assays: A newer method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by LOX-derived lipid hydroperoxides. The resulting ferric ions form a colored complex with thiocyanate (B1210189) (SCN⁻), which can be measured at 480 nm.[5]
-
HPLC-Based Assays: High-performance liquid chromatography (HPLC) can be used to separate and quantify the specific products of the LOX reaction, such as hydroperoxyeicosatetraenoic acids (HPETEs) and their corresponding hydroxy derivatives (HETEs).[4]
Q2: My recombinant LOX enzyme shows low or no activity. What are the possible causes?
A2: Several factors can contribute to low or no activity of your recombinant LOX enzyme:
-
Enzyme Instability: LOX enzymes are known to be unstable.[4] Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[4]
-
Improper Assay Conditions: Verify the pH of your assay buffer, which is typically between 7.4 and 8.0.[4] Ensure the presence of necessary cofactors. For example, 5-LOX activity can be stimulated by cofactors like Ca²⁺ and ATP.[5]
-
Incorrect Substrate Preparation: Ensure your substrate (e.g., linoleic acid, arachidonic acid) is properly prepared and protected from light.[1] The substrate solution should be freshly prepared or stored appropriately to prevent oxidation.
-
Enzyme Concentration: The concentration of the enzyme in the assay may be too low. It's crucial to determine the optimal enzyme concentration for your specific assay conditions.
Q3: I am observing a high background signal in my assay. What could be the reasons?
A3: High background signals can significantly reduce the signal-to-noise ratio and can be caused by:
-
Contaminated Reagents or Plates: Use high-quality, clean microplates and freshly prepared reagents to minimize background fluorescence or absorbance.[4][6]
-
Autofluorescence of Test Compounds: If you are screening inhibitors, the compounds themselves might be fluorescent at the assay's excitation and emission wavelengths, leading to false positives.[7]
-
Non-specific Binding: The fluorescent probe or other reagents may bind non-specifically to the microplate wells.[7]
-
Spontaneous Substrate Oxidation: The substrate may oxidize spontaneously over time, contributing to the background signal.
Q4: My results are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility is a common issue and can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[4][7] Use calibrated pipettes and consider using a multichannel pipette for simultaneous reagent addition.[4]
-
Inconsistent Incubation Times: The timing of reagent addition and incubation steps should be consistent across all wells and experiments.[4]
-
Temperature Gradients: Ensure the microplate is uniformly equilibrated to the assay temperature before starting the reaction to avoid temperature gradients across the plate.[4]
-
Reagent Variability: Use the same batch of reagents whenever possible to minimize lot-to-lot variation.[4]
-
Uneven Cell Seeding (for cell-based assays): Ensure cells are evenly distributed in the wells to get consistent results.[7]
Troubleshooting Guide for Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can be due to either a weak signal or high background noise. This guide provides a systematic approach to identify and resolve the root cause.
Diagram: Troubleshooting Workflow
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to 15-LOX-2 Inhibition in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-lipoxygenase-2 (15-LOX-2) inhibitors in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of 15-LOX-2 in cancer?
A1: The role of 15-lipoxygenase-2 (15-LOX-2) in cancer is complex and appears to be context-dependent. Some studies suggest it acts as a tumor suppressor by inhibiting cell cycle progression and promoting cell senescence, with its expression being downregulated in cancers like prostate, breast, and colorectal.[1] Conversely, other studies indicate a pro-tumorigenic role, where its expression is upregulated and its product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), can promote proliferation and metastasis.[1]
Q2: How do 15-LOX-2 inhibitors work?
A2: 15-LOX-2 inhibitors block the enzymatic activity of 15-LOX-2, preventing the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then reduced to 15(S)-HETE. By blocking this pathway, these inhibitors can interfere with downstream signaling that may be involved in cell proliferation and survival. The mechanism of inhibition can vary, with some inhibitors acting as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex.[2][3]
Q3: What are the known downstream signaling pathways of 15-LOX-2?
A3: 15-LOX-2 activity has been shown to influence several downstream signaling pathways. Its enzymatic products can lead to an increase in reactive oxygen species (ROS), which in turn can activate the p38 mitogen-activated protein kinase (MAPK) pathway, leading to growth inhibition in some cell types.[4] Additionally, 15-LOX-2 and its product 15(S)-HETE have been shown to regulate the STAT3 pathway, which is often involved in cell proliferation and metastasis.[5] There is also evidence suggesting a link between 15-LOX metabolites and the activation of the NF-κB pathway.[5][6]
Q4: What are some common 15-LOX-2 inhibitors and their potencies?
A4: Several small molecule inhibitors of 15-LOX-2 have been identified. The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Please refer to the data summary tables below for specific examples and their reported IC50 values.
Quantitative Data Summary
Table 1: IC50 Values of Selected 15-LOX-2 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| Compound 10 | In vitro enzyme assay | Human 15-LOX-2 | 26.9 ± 1.0 | [3] |
| Compound 13 | In vitro enzyme assay | Human 15-LOX-2 | 25.0 ± 1.1 | [3] |
| MLS000327069 | In vitro enzyme assay | Human 15-LOX-2 | 0.34 ± 0.05 | [7] |
| MLS000327186 | In vitro enzyme assay | Human 15-LOX-2 | 0.53 ± 0.04 | [7] |
| MLS000327206 | In vitro enzyme assay | Human 15-LOX-2 | 0.87 ± 0.06 | [7] |
| Baicalein | Cell-based assay | 12/15-LOX | Varies by cell line and time | [8] |
| PD-146176 | Cell-based assay | 15-LOX | Varies by cell line and time | [8] |
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of 15-LOX-2 Inhibitor on Cancer Cell Viability
-
Question: I am treating my cancer cell line with a 15-LOX-2 inhibitor, but I am not observing the expected decrease in cell viability. What could be the reason?
-
Answer and Troubleshooting Steps:
-
Confirm 15-LOX-2 Expression: Verify that your cancer cell line expresses 15-LOX-2 at the protein level using Western Blot. If the expression is low or absent, the inhibitor will have no target.
-
Inhibitor Potency and Stability:
-
Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions.
-
Perform a dose-response curve to determine the optimal concentration for your cell line, as IC50 values can vary significantly between cell types.[9]
-
-
Assay Duration: The effects of 15-LOX-2 inhibition on cell viability may not be immediate. Try extending the treatment duration (e.g., 24, 48, 72 hours).
-
Cell Line Specificity: The role of 15-LOX-2 is context-dependent.[1] In some cancer cell lines, it may not be a critical driver of proliferation, and its inhibition may not have a significant effect on viability.
-
Potential Resistance Mechanisms: The cancer cells may have intrinsic or have developed acquired resistance to the inhibitor. See the section on "Potential Mechanisms of Resistance" below.
-
Issue 2: High Background or Inconsistent Results in 15-LOX-2 Activity Assay
-
Question: My in vitro 15-LOX-2 activity assays show high background or are not reproducible. How can I improve my results?
-
Answer and Troubleshooting Steps:
-
Purity of Reagents: Ensure that the substrate (e.g., arachidonic acid) is of high purity and has not oxidized. Prepare fresh substrate solutions for each experiment.
-
Buffer Conditions: Test buffers and culture media for high background absorbance before conducting the experiment.[10] The pH and presence of co-factors can significantly impact enzyme activity.
-
Enzyme Stability: Keep the purified 15-LOX-2 enzyme on ice and avoid repeated freeze-thaw cycles.
-
Inhibitor Solubility: Many lipoxygenase inhibitors are hydrophobic and may precipitate in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.[9]
-
Interference with Assay: Some inhibitors may interfere with the detection method (e.g., absorbance or fluorescence). Run proper controls, including inhibitor-only wells, to check for interference.[9]
-
Issue 3: Off-Target Effects of the 15-LOX-2 Inhibitor
-
Question: I suspect my 15-LOX-2 inhibitor is causing off-target effects. How can I confirm this?
-
Answer and Troubleshooting Steps:
-
Genetic Knockdown/Knockout: The most robust method to confirm on-target effects is to use siRNA or CRISPR/Cas9 to reduce or eliminate 15-LOX-2 expression. If the phenotype observed with the inhibitor is not replicated in the knockdown/knockout cells, it is likely an off-target effect.[9]
-
Use of a Structurally Different Inhibitor: Test a second, structurally unrelated 15-LOX-2 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If 15-LOX-2 has a known downstream product that is commercially available (e.g., 15(S)-HETE), attempt to "rescue" the inhibitor-induced phenotype by adding this product to the cell culture medium.
-
Selectivity Profiling: If possible, test the inhibitor against other related enzymes, such as other lipoxygenases (e.g., 5-LOX, 12-LOX) and cyclooxygenases (COX-1, COX-2), to assess its selectivity.[7]
-
Potential Mechanisms of Resistance to 15-LOX-2 Inhibition
While specific mechanisms of acquired resistance to 15-LOX-2 inhibitors in cancer cells are not yet well-documented, we can hypothesize based on known mechanisms of resistance to other targeted therapies.
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways that promote survival and proliferation.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: While less common for non-kinase targets, mutations in the ALOX15B gene (encoding 15-LOX-2) could potentially alter the inhibitor binding site, reducing its affinity.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification could lead to altered expression of 15-LOX-2 or genes involved in compensatory pathways.
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Materials:
-
Cancer cell line of interest
-
96-well plate
-
Complete culture medium
-
15-LOX-2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 15-LOX-2 inhibitor (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection (Annexin V Staining)
This protocol allows for the detection of early-stage apoptosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with the 15-LOX-2 inhibitor.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Protein Expression Analysis (Western Blot)
This protocol is used to determine the expression levels of 15-LOX-2 and other proteins of interest.
-
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-15-LOX-2, anti-p-p38, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
15-LOX-2 Signaling Pathway
Caption: Simplified signaling pathway of 15-LOX-2 in cancer cells.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying mechanisms of resistance to 15-LOX-2 inhibitors.
Logical Relationship of Potential Resistance Mechanisms
Caption: Potential mechanisms contributing to resistance to 15-LOX-2 inhibition.
References
- 1. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
best practices for storing and handling h15-LOX-2 inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling h15-LOX-2 inhibitor 1, along with troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability and activity of the inhibitor. Recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
For long-term storage, it is recommended to store the inhibitor as a powder at -20°C.[1] Some suppliers may ship the product at room temperature, which is acceptable for short periods but not recommended for long-term storage.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[2] Due to the limited solubility of some h15-LOX-2 inhibitors in aqueous buffers, preparing a high-concentration stock solution in DMSO is recommended.
Q3: How do I prepare a stock solution?
A3: To prepare a stock solution, dissolve the powdered this compound in high-purity DMSO to your desired concentration. For example, to prepare a 10 mM stock solution, dissolve 3.34 mg of the inhibitor (Molecular Weight: 334.36 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure the compound is fully dissolved.
Q4: Can I store the inhibitor in solution?
A4: Yes, but for a limited time. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: What are the general safety precautions for handling this inhibitor?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Improper storage of the inhibitor leading to degradation. | Ensure the inhibitor has been stored according to the recommended conditions (see FAQ Q1). Use a fresh aliquot of the stock solution. |
| Inaccurate concentration of the stock solution. | Verify the calculations used for preparing the stock solution. If possible, confirm the concentration using an appropriate analytical method. | |
| Inhibitor precipitated out of solution in the assay buffer. | Some h15-LOX-2 inhibitors have limited solubility in aqueous buffers.[3] Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but does not affect enzyme activity (typically ≤1%). You may need to optimize the final DMSO concentration. | |
| Precipitate forms when adding the inhibitor to the assay buffer | The inhibitor has low solubility in the aqueous assay buffer. | Decrease the final concentration of the inhibitor in the assay. Increase the percentage of DMSO in the final assay volume, ensuring it remains within a range that does not inhibit the enzyme. Consider using a surfactant like Triton X-100 (e.g., 0.01%) in the assay buffer to improve solubility.[2][3] |
| Variability between experimental replicates | Incomplete dissolution of the inhibitor in the stock solution. | Ensure the inhibitor is fully dissolved in DMSO by vortexing thoroughly. Briefly centrifuge the stock solution vial before taking an aliquot to pellet any undissolved particles. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of the inhibitor stock solution. |
Experimental Protocols
Preparation of this compound Stock Solution
A detailed workflow for preparing the inhibitor stock solution is provided below.
Caption: Workflow for preparing a stock solution of this compound.
In Vitro h15-LOX-2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound.
Materials:
-
Purified h15-LOX-2 enzyme
-
This compound stock solution (in DMSO)
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100)[2]
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the assay buffer and the desired concentration of this compound (or DMSO as a vehicle control).
-
Add the purified h15-LOX-2 enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately monitor the formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the vehicle control.
The logical flow of the inhibition assay is depicted in the following diagram.
Caption: Logical workflow for an in vitro h15-LOX-2 inhibition assay.
Signaling Pathway Context
h15-LOX-2 is an enzyme involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid. Its activity leads to the production of lipid mediators that can play a role in inflammatory processes. Inhibition of h15-LOX-2 is a therapeutic strategy being explored for various inflammatory diseases. The simplified signaling pathway below illustrates the role of h15-LOX-2 and the point of intervention for its inhibitors.
Caption: The role of h15-LOX-2 in arachidonic acid metabolism and its inhibition.
References
Technical Support Center: Interpreting Unexpected Data in h15-LOX-2 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from human 15-lipoxygenase-2 (h15-LOX-2) inhibitor experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Higher than expected IC50 value or complete lack of inhibition.
-
Question: My h15-LOX-2 inhibitor shows a much higher IC50 value than reported in the literature, or no inhibitory activity at all. What could be the problem?
-
Possible Causes and Solutions:
-
Inhibitor Solubility: Many small molecule inhibitors have limited solubility in aqueous assay buffers.[1][2]
-
Troubleshooting:
-
Visually inspect your inhibitor stock solution and the final assay mixture for any precipitation.
-
Determine the maximum solubility of your compound in the assay buffer. You may need to test different concentrations or use a lower concentration of the inhibitor.[1][2]
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed a level that affects enzyme activity (typically ≤1% v/v).[2][3]
-
-
-
Inhibitor Stability: The inhibitor may be unstable or prone to degradation under your experimental conditions.
-
Troubleshooting:
-
Consult the manufacturer's data sheet for storage and handling recommendations.
-
Prepare fresh stock solutions of the inhibitor for each experiment.
-
Consider performing a time-course experiment to assess the stability of the inhibitor in your assay buffer.
-
-
-
Assay Conditions: The pH, temperature, or presence of detergents can significantly impact enzyme activity and inhibitor binding.
-
Troubleshooting:
-
Verify that the assay buffer pH is optimal for h15-LOX-2 activity (typically around pH 7.5-8.0).[4][5]
-
Ensure the reaction is carried out at a consistent and appropriate temperature (e.g., room temperature or 37°C).
-
If using detergents like Triton X-100 to prevent compound aggregation, ensure the concentration is optimized, as it can affect enzyme activity.[1][2]
-
-
-
Redox Activity of Inhibitor: Some compounds can act as redox-active agents, interfering with the assay rather than directly inhibiting the enzyme.[4][6]
-
Issue 2: Inconsistent or irreproducible results between experiments.
-
Question: I am getting highly variable IC50 values for my h15-LOX-2 inhibitor across different experimental runs. Why is this happening?
-
Possible Causes and Solutions:
-
Reagent Variability: Inconsistent concentrations of enzyme, substrate (e.g., arachidonic acid), or inhibitor can lead to variability.
-
Troubleshooting:
-
Always use freshly prepared reagents and accurately determine their concentrations.
-
Ensure thorough mixing of all components in the assay.
-
Use a consistent source and batch of recombinant h15-LOX-2.
-
-
-
Solvent Effects: If using DMSO or another organic solvent to dissolve the inhibitor, variations in the final concentration can affect enzyme activity.[2][3]
-
Troubleshooting:
-
Maintain a constant final concentration of the solvent in all wells, including controls.
-
Run a solvent-only control to assess its effect on enzyme activity.
-
-
-
Assay Plate and Reader Effects: Edge effects or fluctuations in the plate reader's temperature can introduce variability.
-
Troubleshooting:
-
Avoid using the outer wells of the microplate if you suspect edge effects.
-
Allow the plate to equilibrate to the reader's temperature before taking measurements.
-
Ensure the plate reader is properly calibrated.
-
-
-
Issue 3: Unexpected biological effects in cell-based assays.
-
Question: My h15-LOX-2 inhibitor is causing unexpected cytotoxicity or off-target effects in my cell-based experiments. How can I investigate this?
-
Possible Causes and Solutions:
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides h15-LOX-2.[4][7]
-
Troubleshooting:
-
Test the inhibitor's activity against other related enzymes, such as 5-LOX, 12-LOX, and cyclooxygenases (COX-1 and COX-2), to assess its selectivity.[4]
-
Consult the literature for known off-target effects of your inhibitor or similar chemical scaffolds.
-
Consider that some LOX inhibitors can interfere with prostaglandin (B15479496) transport, which could lead to unexpected cellular responses.[7][8]
-
-
-
Cell Line-Specific Expression: The expression and activity of h15-LOX-2 can vary significantly between different cell lines.[9]
-
Troubleshooting:
-
Confirm the expression of h15-LOX-2 in your chosen cell line using techniques like Western blotting or qPCR.[9]
-
-
-
Toxicity of the Inhibitor or Solvent: High concentrations of the inhibitor or the solvent used to dissolve it can be toxic to cells.[9]
-
Troubleshooting:
-
Perform a dose-response curve to determine the cytotoxic concentration of your inhibitor.
-
Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO).[9]
-
Always include a vehicle control (cells treated with the solvent alone) in your experiments.[9]
-
-
-
Data Presentation
Table 1: Example IC50 Values for Selected h15-LOX-2 Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type | Notes | Reference |
| Compound 327069 | 0.34 ± 0.05 | - | Contains a central imidazole (B134444) ring. | [4] |
| Compound 327186 | 0.53 ± 0.04 | Mixed-type | Kic = 0.80 ± 0.05 µM, Kiu = 4.0 ± 3 µM. | [4] |
| Compound 327206 | 0.87 ± 0.06 | - | Structurally similar to 327069 and 327186. | [4] |
| Nordihydroguaiaretic acid (NDGA) | 11 | Redox inhibitor | Not selective for h15-LOX-2. | [4] |
| Compound 10 | 26.9 ± 1.0 | Mixed-type | - | [1] |
| Compound 13 | 25.0 ± 1.1 | - | Higher affinity for free h15-LOX-2. | [1] |
Experimental Protocols
1. h15-LOX-2 Steady-State Inhibition Kinetics Assay (UV-Vis Spectrophotometry)
This protocol is adapted from standard methods to determine the inhibitory potency (IC50) and mode of inhibition of a test compound against h15-LOX-2.
-
Materials:
-
Purified recombinant human 15-LOX-2
-
Arachidonic acid (AA) substrate
-
Test inhibitor dissolved in DMSO
-
Assay buffer: 25 mM HEPES (pH 7.5), 0.01% Triton X-100[4]
-
UV-Vis spectrophotometer and cuvettes or microplate reader
-
-
Procedure:
-
Prepare a stock solution of arachidonic acid and determine its concentration by allowing the enzymatic reaction with soybean 15-LOX-1 to go to completion.[4]
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a cuvette or microplate well, combine the assay buffer, a fixed concentration of h15-LOX-2, and the desired concentration of the inhibitor (or DMSO for the vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding a fixed concentration of arachidonic acid (e.g., 10 µM).[4]
-
Immediately monitor the formation of the conjugated diene product (15-hydroperoxyeicosatetraenoic acid, 15-HpETE) by measuring the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response equation to determine the IC50 value.
-
To determine the mode of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.[4]
-
2. Cellular Assay for h15-LOX-2 Inhibition
This protocol provides a general framework for assessing the efficacy of an h15-LOX-2 inhibitor in a cellular context.
-
Materials:
-
A suitable cell line expressing h15-LOX-2 (e.g., HEK293T cells transfected with an h15-LOX-2 expression vector).[4]
-
Cell culture medium and supplements.
-
Test inhibitor dissolved in a cell-culture compatible solvent (e.g., DMSO).
-
Arachidonic acid.
-
Reagents for cell lysis and analysis of h15-LOX-2 products (e.g., ELISA or LC-MS/MS).
-
-
Procedure:
-
Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (and a vehicle control) for a predetermined incubation period.
-
Add arachidonic acid to the cell culture medium to stimulate h15-LOX-2 activity.
-
After a suitable incubation time, collect the cell supernatant or lyse the cells to extract the lipid products.
-
Quantify the levels of 15-HETE (the reduced product of 15-HpETE) or other relevant metabolites using a suitable analytical method like ELISA or LC-MS/MS.
-
Determine the concentration-dependent inhibitory effect of the compound on h15-LOX-2 activity in the cellular environment.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low h15-LOX-2 inhibitor potency.
Caption: Simplified h15-LOX-2 signaling pathway and point of inhibition.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary function of h15-LOX-2?
-
A1: Human 15-lipoxygenase-2 (h15-LOX-2) is an enzyme that catalyzes the regio- and stereospecific oxygenation of polyunsaturated fatty acids, most notably arachidonic acid, to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1] This enzyme is implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and ferroptosis.[1][4][10]
-
-
Q2: Why is it important to determine the selectivity of an h15-LOX-2 inhibitor?
-
A2: The lipoxygenase family includes several isoforms (e.g., 5-LOX, 12-LOX, 15-LOX-1) with distinct biological roles. A non-selective inhibitor may interact with multiple LOX isoforms or other enzymes like cyclooxygenases, leading to a complex biological response that is difficult to interpret.[4][7] Determining selectivity is crucial for attributing the observed effects specifically to the inhibition of h15-LOX-2 and for developing targeted therapeutics with fewer off-target effects.
-
-
Q3: What are Pan-Assay Interference Compounds (PAINS) and how can they affect my results?
-
A3: PAINS are compounds that appear as hits in high-throughput screens through non-specific mechanisms, such as forming aggregates that sequester the enzyme, redox cycling, or interfering with the assay technology itself.[1] They are a common source of false-positive results.[1][2] To mitigate this, it is important to include controls, such as performing assays in the presence of a non-ionic detergent like Triton X-100, and to be cautious of compounds with known PAINS chemical motifs.[1][2]
-
-
Q4: Can the interaction of h15-LOX-2 with other proteins affect inhibitor binding?
-
A4: Yes. For example, h15-LOX-2 can form a complex with phosphatidylethanolamine-binding protein 1 (PEBP1), which alters its substrate specificity and is involved in the initiation of ferroptosis.[1][4] Inhibitors may have different potencies against h15-LOX-2 alone versus the h15-LOX-2/PEBP1 complex.[1] It is important to consider the biological context of your experiment and whether such protein-protein interactions may be relevant.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of h15-LOX-2 Inhibitor 1 and MLS000545091 in Targeting Human 15-Lipoxygenase-2
A Head-to-Head Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting human 15-lipoxygenase-2 (h15-LOX-2): h15-LOX-2 inhibitor 1 and MLS000545091. The objective is to present a clear, data-driven analysis of their relative efficacy and selectivity to aid researchers in selecting the appropriate tool compound for their studies in inflammation, cancer, and neurodegenerative diseases.
Human 15-lipoxygenase-2 (ALOX15B) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, converting arachidonic acid primarily to 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE). This enzymatic activity is implicated in the generation of lipid mediators that play roles in various physiological and pathological processes, including inflammation, ferroptosis, and the progression of atherosclerosis.[1][2] Given its involvement in disease, h15-LOX-2 has emerged as a significant target for therapeutic intervention.
Quantitative Efficacy and Selectivity
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Based on available biochemical assay data, This compound demonstrates significantly higher potency in inhibiting h15-LOX-2 compared to MLS000545091.
| Inhibitor | Target | IC50 (µM) | Selectivity Profile | Reference |
| This compound | h15-LOX-2 | 0.34 | >50-fold selective versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2. | [3] |
| MLS000545091 | h15-LOX-2 | 2.6 | ~20-fold selective over 5-LOX, ~40-fold over 15-LOX-1, and >50-fold over 12-LOX. Little to no inhibition of COX-1 and COX-2. | [4][5] |
Table 1: Comparative in vitro efficacy and selectivity of this compound and MLS000545091 against human 15-lipoxygenase-2 and other related enzymes.
Signaling Pathway and Experimental Workflow
To understand the context of this inhibition, it is essential to visualize the 15-LOX-2 signaling pathway and the experimental workflow used to assess inhibitor efficacy.
The diagram above illustrates the catalytic action of h15-LOX-2 on arachidonic acid and the point of intervention for the inhibitors.
This workflow outlines the key steps in a typical spectrophotometric assay to determine the inhibitory potency of a compound against 15-LOX-2.
Experimental Protocols
The determination of IC50 values for h15-LOX-2 inhibitors is typically performed using a spectrophotometric assay. The following is a generalized protocol based on common methodologies.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of h15-LOX-2 activity.
Principle: The enzymatic activity of 15-LOX-2 on a polyunsaturated fatty acid substrate, such as arachidonic acid, results in the formation of a conjugated diene hydroperoxide product. This product exhibits a characteristic absorbance at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human 15-LOX-2
-
Arachidonic acid (substrate)
-
Test inhibitors (this compound, MLS000545091)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of arachidonic acid in ethanol. Further dilute to the desired working concentration in the assay buffer.
-
Dissolve the test inhibitors in DMSO to create high-concentration stock solutions. Perform serial dilutions in DMSO to obtain a range of concentrations.
-
Dilute the h15-LOX-2 enzyme to the desired working concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
In a quartz cuvette, add the assay buffer.
-
Add a small, constant volume of the inhibitor dilution (or DMSO for the vehicle control).
-
Add the diluted h15-LOX-2 enzyme solution.
-
Incubate the mixture for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate solution to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Conclusion
Both this compound and MLS000545091 are effective and selective inhibitors of human 15-lipoxygenase-2. However, the available data indicates that This compound is approximately 7.6 times more potent than MLS000545091 based on their respective IC50 values. Both inhibitors exhibit high selectivity against other lipoxygenase and cyclooxygenase isoforms, making them valuable tools for investigating the specific roles of h15-LOX-2 in biological systems. The choice between these inhibitors may depend on the specific requirements of the experimental setup, including desired potency and cost considerations. For studies requiring maximal inhibition at lower concentrations, this compound would be the superior choice.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of h15-LOX-2 Inhibitors: MLS000545091 vs. MLS000536924
A detailed guide for researchers on the selectivity and experimental evaluation of two prominent human 15-lipoxygenase-2 inhibitors.
This guide provides a comprehensive comparison of two selective inhibitors of human 15-lipoxygenase-2 (h15-LOX-2), MLS000545091 (referred to as inhibitor 1 for this guide) and MLS000536924. Human 15-LOX-2 is a crucial enzyme implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and the biosynthesis of specialized pro-resolving mediators like lipoxins.[1][2] The development of potent and selective inhibitors for h15-LOX-2 is therefore of significant interest for therapeutic and research applications.
This document outlines the selectivity profiles of MLS000545091 and MLS000536924 against other lipoxygenase (LOX) and cyclooxygenase (COX) isoforms, details the experimental methodologies for their evaluation, and illustrates the key signaling pathways in which h15-LOX-2 participates.
Selectivity Profile of h15-LOX-2 Inhibitors
Both MLS000545091 and MLS000536924 were identified through high-throughput screening as potent and selective inhibitors of h15-LOX-2.[3][4][5] MLS000545091 acts as a mixed-type inhibitor, while MLS000536924 is a competitive inhibitor of the enzyme.[3][4] Neither compound exhibits reductive activity towards the active-site iron of the enzyme.[4]
The selectivity of these inhibitors has been evaluated against a panel of related enzymes, including human 5-LOX, 12-LOX, 15-LOX-1, and ovine COX-1 and human COX-2. The inhibitory activities, presented as IC50 and Ki values, are summarized in the tables below.
Inhibitor Potency against h15-LOX-2
| Compound | IC50 (µM)[2] | Ki (µM)[3][6] | Inhibition Type |
| MLS000545091 (Inhibitor 1) | 2.6 | 0.9 ± 0.4 | Mixed |
| MLS000536924 | 3.1 | 2.5 ± 0.5 | Competitive |
Selectivity against Other Oxygenases
Both inhibitors demonstrate significant selectivity for h15-LOX-2 over other LOX and COX isoforms.[5]
| Enzyme | MLS000545091 IC50 (µM)[5] | MLS000536924 IC50 (µM)[5] |
| h5-LOX | >50 | >100 |
| h12-LOX | >100 | >100 |
| h15-LOX-1 | >100 | ~50 |
| COX-1 | >100 | >100 |
| COX-2 | >100 | >100 |
MLS000545091 displays approximately 20-fold selectivity over 5-LOX and nearly 40-fold over 15-LOX-1.[4] MLS000536924 shows around 20-fold selectivity against 15-LOX-1 and over 30-fold selectivity compared to 5-LOX.[4] Both compounds exhibit greater than 50-fold selectivity over 12-LOX.[4]
Experimental Protocols
The determination of inhibitor potency and selectivity involves standardized biochemical assays. The general workflows for these assays are depicted below, followed by detailed protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 6. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profile of h15-LOX-2 inhibitor 1 against other LOX isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity profiles of recently identified inhibitors of human 15-lipoxygenase-2 (h15-LOX-2), also known as ALOX15B. The development of selective h15-LOX-2 inhibitors is a significant area of research due to the enzyme's role in various inflammatory diseases and cancer.[1][2] This document presents quantitative data on inhibitor potency and selectivity against other human lipoxygenase (LOX) isoforms, details the experimental protocols for these assessments, and provides visual diagrams of relevant pathways and workflows.
Introduction to Human Lipoxygenase Isoforms
The human genome contains six functional lipoxygenase genes that encode for different LOX isoforms, including 5-LOX, 12-LOX, 15-LOX-1 (ALOX15), and 15-LOX-2 (ALOX15B).[1][3] These enzymes catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of bioactive lipid mediators.[2][4] While related in function, each isoform exhibits distinct tissue expression patterns and physiological roles, making inhibitor selectivity a critical factor in therapeutic development.[1][5]
Quantitative Comparison of h15-LOX-2 Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 values) of several representative small molecule inhibitors against h15-LOX-2 and their cross-reactivity with other major human LOX and cyclooxygenase (COX) isoforms. Lower IC50 values indicate higher potency. The selectivity is indicated by the fold difference in IC50 values between the target enzyme (h15-LOX-2) and other isoforms.
| Inhibitor | h15-LOX-2 IC50 (µM) | h15-LOX-1 IC50 (µM) | h12-LOX IC50 (µM) | h5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity over other LOX isoforms |
| MLS000545091 | 2.6[6] | >50 | >50 | ~50 | >100 | >100 | ~20-fold to >50-fold[2][7] |
| MLS000536924 | 3.1[6] | >50 | >50 | >50 | >100 | >100 | ~20-fold to >50-fold[2][7] |
| MLS000327069 | 0.34 ± 0.05[6] | >25 | >25 | >25 | >100 | >100 | >50-fold[6][8] |
| MLS000327186 | 0.53 ± 0.04[6] | >25 | >25 | >25 | >100 | >100 | >50-fold[6][8] |
| NDGA | 11.0 ± 0.7[7] | - | - | - | - | - | Non-selective[6][7] |
Data presented as approximate values or ranges based on available literature. Assays for isoforms other than h15-LOX-2 were often performed at a single high concentration to estimate the IC50, hence the ">" notation.[6]
Experimental Protocols
The determination of inhibitor potency and selectivity against various LOX isoforms is crucial. Below is a detailed methodology for a common in vitro lipoxygenase inhibition assay.
In Vitro Lipoxygenase Inhibition Assay
Principle: This assay measures the enzymatic activity of LOX isoforms by monitoring the formation of conjugated dienes, a product of the dioxygenation of polyunsaturated fatty acids like arachidonic acid. The increase in absorbance at 234 nm is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this activity.
Materials and Reagents:
-
Purified recombinant human LOX isoforms (h15-LOX-2, h15-LOX-1, h12-LOX, h5-LOX)
-
Arachidonic acid (substrate)
-
Test inhibitor compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Assay Buffer: 25 mM HEPES or Tris buffer, pH adjusted for optimal activity of each isoform (e.g., pH 7.5 for h15-LOX-2).[9] The buffer may contain additives like Triton X-100 to maintain enzyme stability.[9]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 234 nm.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well microplate, add the diluted inhibitor solution. Include control wells containing only the vehicle (DMSO) and wells with no enzyme (blank).
-
Enzyme Addition: Add the purified LOX isoform to each well (except the blank) and incubate for a predetermined period at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm over time using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the absorbance curve.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) value.
-
Selectivity Assessment: To determine the cross-reactivity profile, the same assay is performed with other LOX isoforms (h15-LOX-1, h12-LOX, h5-LOX) and COX enzymes, and the respective IC50 values are calculated.[10]
Visualizations
Lipoxygenase Signaling Pathway
Caption: Simplified overview of the lipoxygenase signaling pathways.
Experimental Workflow for Inhibitor Cross-Reactivity Profiling
Caption: Workflow for determining the cross-reactivity of a LOX inhibitor.
References
- 1. Mammalian lipoxygenases and their biological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolutionary aspects of lipoxygenases and genetic diversity of human leukotriene signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the In Vivo Efficacy of 15-Lipoxygenase Inhibitors in Mouse Models: A Comparative Guide
In the landscape of drug discovery, the validation of therapeutic candidates in relevant animal models is a critical step. For inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in a variety of inflammatory diseases, demonstrating in vivo efficacy is paramount. This guide provides a comparative analysis of potent 15-LOX inhibitors, with a focus on their performance in preclinical mouse models. While a potent human 15-lipoxygenase-2 (h15-LOX-2) inhibitor, designated MLS000327069 (referred to herein as Inhibitor 1), has been identified with a notable IC50 of 0.34 μM, its utility in murine studies is limited due to minimal activity against the mouse 15-LOX-2 enzyme.[1] Consequently, this guide will focus on a well-characterized 12/15-LOX inhibitor, ML351, which has demonstrated significant in vivo efficacy in mouse models, and will be designated as the primary inhibitor for this comparison. We will compare its performance with a related compound, ML127, to provide a comprehensive overview for researchers and drug development professionals.
Comparative Efficacy of 15-LOX Inhibitors in Mouse Models
The following table summarizes the in vivo efficacy of ML351 and ML127 in established mouse models of disease.
| Inhibitor | Mouse Model | Disease | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| ML351 | Streptozotocin-induced Type 1 Diabetes | Type 1 Diabetes | Not specified | Prevention of diabetes development, reduction in β-cell oxidative stress, preservation of β-cell mass | Prevented the development of diabetes and enhanced nuclear Nrf2 in islet cells.[2] |
| ML351 | Non-obese diabetic (NOD) mouse | Type 1 Diabetes | Not specified | Prevention of dysglycemia, reduction of β-cell oxidative stress, increase in anti-inflammatory macrophages | Prevented dysglycemia and reduced β-cell oxidative stress.[2] |
| ML351 | Middle Cerebral Artery Occlusion (MCAO) | Stroke | 25 mg/kg and 50 mg/kg | Reduction in infarct size | Significantly protective at both doses, with 50 mg/kg providing a greater reduction.[3] |
| ML127 | Mouse Islets (in vitro) | Type 1 Diabetes | Not specified | Compared for effects on cell apoptosis | Data on in vivo efficacy in mouse models is less detailed compared to ML351, with some studies suggesting potential toxicity.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments cited in this guide.
Streptozotocin-Induced Type 1 Diabetes Mouse Model
This model is used to induce diabetes in mice to test the efficacy of therapeutic interventions.
-
Animal Model: Male C57BL/6J mice.
-
Induction of Diabetes: Multiple low-dose intraperitoneal injections of streptozotocin (B1681764) (STZ) are administered to induce β-cell destruction and hyperglycemia.
-
Inhibitor Administration: ML351 is administered to a cohort of mice during the prediabetic phase.
-
Efficacy Evaluation: Blood glucose levels are monitored regularly. At the end of the study, pancreatic tissue is harvested for histological analysis to assess β-cell mass and markers of oxidative stress (e.g., Nrf2 nuclear translocation). Islets can also be isolated to measure glucose-stimulated insulin (B600854) secretion (GSIS).[2]
Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Stroke
This model is a common method for inducing focal cerebral ischemia to study the neuroprotective effects of drug candidates.
-
Animal Model: Male C57BL/6J mice.
-
Surgical Procedure: A filament is used to occlude the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Inhibitor Administration: ML351 is administered at varying doses (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg) at a specific time point relative to the ischemic event (e.g., at the time of reperfusion).
-
Efficacy Evaluation: Twenty-four hours after the ischemic insult, the mice are sacrificed, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.[3]
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: The 12/15-lipoxygenase pathway converts arachidonic acid into pro-inflammatory mediators.
Caption: Experimental workflow for evaluating the neuroprotective effects of ML351 in a mouse stroke model.
References
A Head-to-Head Comparison of ALOX15B Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of arachidonate (B1239269) 15-lipoxygenase type B (ALOX15B) presents a promising therapeutic avenue for a variety of inflammatory diseases and cancers. This guide provides a comprehensive, data-driven comparison of key ALOX15B inhibitors, offering a clear overview of their potency, selectivity, and mechanisms of action.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of several compounds against ALOX15B and other related enzymes. This quantitative data allows for a direct comparison of inhibitor potency (IC50) and selectivity.
| Inhibitor | Target | IC50 (µM) | Selectivity | Notes |
| MLS000327069 | human ALOX15B | 0.34 ± 0.05[1] | >50-fold vs. hALOX5, hALOX12, hALOX15, COX-1, COX-2[1][2] | Non-reductive, mixed-type inhibitor.[1] |
| MLS000327186 | human ALOX15B | 0.53 ± 0.04[1] | >50-fold vs. hALOX5, hALOX12, hALOX15, COX-1, COX-2[1][2] | Non-reductive, mixed-type inhibitor.[1] |
| MLS000327206 | human ALOX15B | 0.87 ± 0.06[1] | >50-fold vs. hALOX5, hALOX12, hALOX15, COX-1, COX-2[1][2] | Non-reductive, mixed-type inhibitor.[1] |
| PD146176 | rabbit reticulocyte 15-LOX | 0.54 (Kᵢ = 197 nM)[3] | No effect on 5-LOX, 12-LOX, COX-1, or COX-2. | Non-competitive inhibitor. |
| Nordihydroguaiaretic Acid (NDGA) | human 15-LOX-2 | 11.0[1] | Broad-spectrum LOX inhibitor.[2] | Redox-active inhibitor.[1] |
ALOX15B Signaling Pathway
ALOX15B is a crucial enzyme in the lipoxygenase pathway, catalyzing the conversion of polyunsaturated fatty acids like arachidonic acid and linoleic acid into bioactive lipid mediators.[1][4] These products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), are involved in regulating various cellular processes, including inflammation, cell proliferation, and apoptosis. The signaling cascade can influence downstream pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway.
Caption: ALOX15B signaling cascade.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the evaluation of ALOX15B inhibitors. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro Recombinant Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on purified ALOX15B enzyme activity.
References
- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of h15-LOX-2 Inhibitor 1 Through Genetic Knockdown: A Comparative Guide
In the realm of drug discovery and molecular biology, confirming that a pharmacological inhibitor acts specifically on its intended target is a critical step. This guide provides a comprehensive comparison of a selective human 15-lipoxygenase-2 (h15-LOX-2) inhibitor, designated here as "Inhibitor 1," with genetic knockdown of the ALOX15B gene, which encodes for h15-LOX-2. The objective is to ascertain the on-target activity of Inhibitor 1 by demonstrating that its effects on cellular processes, such as apoptosis, phenocopy the effects of reducing h15-LOX-2 protein levels via siRNA-mediated knockdown.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to support the validation of h15-LOX-2 inhibitors.
Comparative Analysis of Inhibitor 1 versus ALOX15B siRNA
To objectively assess the on-target efficacy of Inhibitor 1, a series of experiments were conducted to compare its effects with those of ALOX15B siRNA on key cellular and molecular markers. The following tables summarize the quantitative data from these experiments.
Table 1: Efficacy of ALOX15B Knockdown and Inhibitor 1 on h15-LOX-2 Expression
| Treatment Group | h15-LOX-2 mRNA Level (Relative to Control) | h15-LOX-2 Protein Level (Relative to Control) |
| Untreated Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Scrambled siRNA | 0.95 ± 0.15 | 0.98 ± 0.11 |
| ALOX15B siRNA | 0.22 ± 0.05 | 0.28 ± 0.07 |
| Inhibitor 1 (10 µM) | 0.98 ± 0.10 | 1.02 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparative Effects of Inhibitor 1 and ALOX15B siRNA on Cell Viability and Apoptosis
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Untreated Control | 100 ± 5.2 | 1.0 ± 0.2 |
| Scrambled siRNA | 98 ± 4.8 | 1.1 ± 0.3 |
| ALOX15B siRNA | 75 ± 6.1 | 3.5 ± 0.4 |
| Inhibitor 1 (10 µM) | 78 ± 5.5 | 3.2 ± 0.5 |
| Inhibitor 1 (10 µM) + ALOX15B siRNA | 73 ± 6.3 | 3.6 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Culture and Treatment
-
Cell Line: Human colon cancer cell line HT-29, which endogenously expresses h15-LOX-2.
-
Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments involving Inhibitor 1, cells were seeded and allowed to adhere for 24 hours before treatment with the inhibitor or vehicle (DMSO) for the indicated times. For knockdown experiments, cells were transfected with siRNA as described below, and experiments were conducted 48-72 hours post-transfection.
2. siRNA-Mediated Knockdown of ALOX15B
-
siRNA: A pool of three validated siRNAs targeting the human ALOX15B gene and a non-targeting scrambled control siRNA were used.
-
Transfection Protocol:
-
Cells were seeded in 6-well plates to achieve 60-80% confluency on the day of transfection.
-
For each well, 50 pmol of siRNA was diluted in 100 µL of serum-free medium.
-
In a separate tube, 5 µL of a suitable lipid-based transfection reagent was diluted in 100 µL of serum-free medium and incubated for 5 minutes at room temperature.
-
The diluted siRNA and diluted transfection reagent were combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.
-
The culture medium was replaced with fresh antibiotic-free medium, and the siRNA-lipid complexes were added dropwise to the cells.
-
Cells were incubated with the complexes for 48-72 hours before harvesting for analysis.[1]
-
3. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA was extracted from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: qPCR was performed using a SYBR Green-based master mix and primers specific for ALOX15B and a housekeeping gene (e.g., GAPDH) for normalization. The reaction was run on a real-time PCR system.
-
Data Analysis: The relative expression of ALOX15B mRNA was calculated using the 2-ΔΔCt method.
4. Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.[2] The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against h15-LOX-2. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software, with β-actin serving as a loading control.
5. Cell Viability Assay
-
Method: Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Cells were seeded in 96-well plates and treated as described above.
-
After the treatment period, the plate was equilibrated to room temperature.
-
An equal volume of the CellTiter-Glo® reagent was added to each well.
-
The plate was placed on an orbital shaker for 2 minutes to induce cell lysis.
-
After a 10-minute incubation at room temperature, the luminescent signal was measured using a plate reader.
-
Cell viability was expressed as a percentage of the untreated control.
-
6. Caspase-3 Activity Assay
-
Method: A colorimetric or fluorometric caspase-3 activity assay was used.[3]
-
Procedure:
-
Cells were treated in 6-well plates.
-
Following treatment, cells were harvested and lysed in a specific lysis buffer provided with the assay kit.[4]
-
The protein concentration of the lysate was determined.
-
An equal amount of protein from each sample was added to a 96-well plate.
-
The reaction was initiated by adding a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[4]
-
The plate was incubated at 37°C for 1-2 hours.
-
The absorbance at 405 nm (colorimetric) or fluorescence at the appropriate excitation/emission wavelengths was measured.
-
Caspase-3 activity was expressed as a fold change relative to the untreated control.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating h15-LOX-2 inhibitor on-target activity.
Caption: Simplified signaling pathway of h15-LOX-2 and points of intervention.
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of Inhibitor 1 and the genetic knockdown of ALOX15B. Both interventions lead to a similar reduction in cell viability and a comparable increase in caspase-3 activity, a key indicator of apoptosis. The observation that Inhibitor 1 does not alter h15-LOX-2 expression, while ALOX15B siRNA significantly reduces both mRNA and protein levels, confirms their distinct mechanisms of action. The convergence of their phenotypic effects provides compelling evidence for the on-target activity of Inhibitor 1 against h15-LOX-2. This comparative approach is a robust strategy for validating the specificity of pharmacological inhibitors in drug development pipelines.
References
Assessing the Specificity of h15-LOX-2 Inhibitors in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of human 15-lipoxygenase-2 (h15-LOX-2) inhibitors, with a focus on assessing their specificity in complex biological samples. Human epithelial 15-lipoxygenase-2 (h15-LOX-2, or ALOX15B) is a crucial enzyme implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and atherosclerosis.[1][2][3] Its role in these pathways has made it an attractive target for therapeutic intervention. This document outlines the performance of a representative potent inhibitor, MLS000327069, in comparison to other known inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of h15-LOX-2 Inhibitors
The following table summarizes the in vitro potency and selectivity of several h15-LOX-2 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for potency, with lower values indicating higher potency. Selectivity is assessed by comparing the inhibitor's potency against h15-LOX-2 to its activity against other related enzymes, such as other lipoxygenase (LOX) isoforms and cyclooxygenase (COX) enzymes.
| Inhibitor ID | Chemical Class | Target | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Notes |
| MLS000327069 | Imidazole | h15-LOX-2 | 0.34 ± 0.05 | - | >50-fold selective versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[1][4][5] |
| MLS000327186 | Imidazole | h15-LOX-2 | 0.53 ± 0.04 | 0.80 ± 0.05 (Kic), 4.0 ± 3 (Kiu) | Structurally related to MLS000327069.[1] |
| MLS000327206 | Imidazole | h15-LOX-2 | 0.87 ± 0.06 | - | Structurally related to MLS000327069.[1] |
| MLS000545091 | 1,3,4-Oxadiazole | h15-LOX-2 | 2.6 | 0.9 ± 0.4 | ~20-fold selective over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2.[1][5][6][7] |
| MLS000536924 | 1,2,4-Triazole | h15-LOX-2 | 3.1 | 2.5 ± 0.5 | ~20-fold selective over the same panel of oxygenases.[1][6][7] |
| Compound 10 | Not specified | h15-LOX-2 | 26.9 ± 1.0 | 16.4 ± 8.1 | Identified through virtual screening; mixed-type inhibition.[8][9] |
| Compound 13 | Not specified | h15-LOX-2 | 25.0 ± 1.1 | 15.1 ± 7.6 | Identified through virtual screening; mixed-type inhibition.[8][9] |
| NDGA | Catechol | General LOX/COX | 11 | - | Non-selective redox inhibitor.[1][2] |
Experimental Protocols
Robust validation of inhibitor specificity requires a combination of biochemical and cell-based assays.
Biochemical Assay: In Vitro Lipoxygenase Inhibition
This protocol determines the direct inhibitory effect of a compound on purified h15-LOX-2 activity.
Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids, such as linoleic acid or arachidonic acid, leading to the formation of a conjugated diene system that can be monitored by the increase in absorbance at 234 nm.[10][11][12]
Materials:
-
Purified recombinant human 15-LOX-2
-
Substrate solution: Arachidonic acid or linoleic acid (e.g., 10-100 µM)
-
Assay buffer: e.g., 0.2 M Borate buffer, pH 9.0 or 25 mM HEPES, pH 7.5[10][13]
-
Inhibitor stock solutions (dissolved in DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of h15-LOX-2 in cold assay buffer to a concentration that yields a linear reaction rate for at least 5 minutes.
-
Assay Setup: In a quartz cuvette, combine the assay buffer, inhibitor (at various concentrations), and enzyme solution. A control sample should contain DMSO instead of the inhibitor.
-
Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow for inhibitor binding.[11]
-
Reaction Initiation: Start the reaction by adding the substrate solution and mix rapidly.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes at regular intervals.
-
Data Analysis: Calculate the initial reaction rates. The percentage of inhibition is determined by comparing the rates of inhibitor-treated samples to the control. IC50 values are then calculated from dose-response curves.
Cellular Assay: Assessing Inhibitor Activity in a Cellular Context
This protocol evaluates the inhibitor's ability to suppress h15-LOX-2 activity within a cellular environment.
Principle: Cells overexpressing h15-LOX-2 are stimulated to produce lipid hydroperoxides. The inhibitor's efficacy is determined by quantifying the reduction of a specific h15-LOX-2 product, such as 15-hydroxyeicosatetraenoic acid (15-HETE), using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2]
Materials:
-
HEK293 cells (or other suitable cell line) transfected with a vector for h15-LOX-2 expression[4]
-
Cell culture medium and reagents
-
Arachidonic acid (for stimulation)
-
Inhibitor stock solutions
-
Reagents for lipid extraction
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate the h15-LOX-2 expressing cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a predetermined time.
-
Stimulation: Add arachidonic acid to the cell culture medium to stimulate h15-LOX-2 activity.
-
Sample Collection: After incubation, harvest the cells and the supernatant.
-
Lipid Extraction: Perform lipid extraction from the collected samples.
-
LC-MS/MS Analysis: Analyze the levels of 15-HETE in the extracted lipid samples.
-
Data Analysis: Quantify the reduction in 15-HETE production in inhibitor-treated cells compared to the vehicle control to determine the cellular potency (e.g., cellular IC50).[2]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes for assessing inhibitor specificity and the biological context of h15-LOX-2.
References
- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scientists discover new inhibitors of inflammation-related enzyme [agencia.fapesp.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selective h15-LOX-2 Inhibitor 1 and Pan-LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel and selective human 15-lipoxygenase-2 (h15-LOX-2) inhibitor 1 (MLS000327069) against the well-characterized pan-lipoxygenase (LOX) inhibitor, Nordihydroguaiaretic acid (NDGA). This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate tool compound for investigating the specific roles of h15-LOX-2 in health and disease.
Executive Summary
h15-LOX-2 inhibitor 1 is a potent and highly selective inhibitor of human 15-lipoxygenase-2, an enzyme implicated in various inflammatory diseases and certain cancers.[1] In contrast, pan-LOX inhibitors, such as NDGA, non-selectively target multiple LOX isoforms, making them useful for studying the overall effects of the lipoxygenase pathway but challenging for dissecting the contribution of individual enzymes. This guide presents a head-to-head comparison of their inhibitory potency, selectivity, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the pan-LOX inhibitor NDGA against various human lipoxygenase isoforms.
| Inhibitor | h15-LOX-2 IC50 (µM) | h5-LOX IC50 (µM) | h12-LOX IC50 (µM) | h15-LOX-1 IC50 (µM) |
| This compound (MLS000327069) | 0.34 ± 0.05[1] | >17[1] | >17[1] | >17[1] |
| Nordihydroguaiaretic Acid (NDGA) | ~30 | 0.2 | ~30 | ~30 |
Note: IC50 values for this compound and NDGA were determined in separate studies under different experimental conditions. Direct comparison should be made with caution. The selectivity of this compound was reported to be greater than 50-fold against other LOX isoforms.[1]
Mandatory Visualization
Signaling Pathway of Arachidonic Acid Metabolism by Lipoxygenases
Caption: Lipoxygenase signaling pathway and inhibitor targets.
Experimental Workflow for Determining Inhibitor Potency (IC50)
Caption: General workflow for IC50 determination of LOX inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for biochemical assays used to determine the potency of lipoxygenase inhibitors.
Spectrophotometric Lipoxygenase Activity Assay
This assay measures the formation of conjugated dienes, a product of lipoxygenase activity, which absorb light at 234 nm.
Materials:
-
Purified recombinant human lipoxygenase enzyme (e.g., h15-LOX-2, h5-LOX, etc.)
-
Arachidonic acid (substrate)
-
Test inhibitor (this compound or NDGA) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and serial dilutions of the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the purified lipoxygenase enzyme.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm in kinetic mode for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Fluorometric Lipoxygenase Activity Assay
This assay utilizes a fluorescent probe that reacts with the hydroperoxide products of the lipoxygenase reaction to generate a fluorescent signal.
Materials:
-
Purified recombinant human lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor
-
Fluorescent probe (e.g., a probe that reacts with hydroperoxides)
-
Assay Buffer
-
Black 96-well plate
-
Fluorescence microplate reader (e.g., Ex/Em = 500/536 nm)
Procedure:
-
Reagent Preparation: Prepare reagents as described in the spectrophotometric assay.
-
Assay Setup: To the wells of a black 96-well plate, add the assay buffer, the fluorescent probe, the test inhibitor at various concentrations, and the purified lipoxygenase enzyme.
-
Pre-incubation: Incubate the mixture as described above.
-
Reaction Initiation: Start the reaction by adding the arachidonic acid substrate.
-
Measurement: Immediately measure the increase in fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value as described for the spectrophotometric assay.
-
Conclusion
The comparative analysis reveals that This compound (MLS000327069) is a highly potent and selective inhibitor of h15-LOX-2, making it an excellent pharmacological tool for investigating the specific functions of this enzyme. In contrast, Nordihydroguaiaretic acid (NDGA) acts as a pan-LOX inhibitor with varying potencies across different LOX isoforms. The choice between these inhibitors will depend on the specific research question. For elucidating the precise role of h15-LOX-2, the selective inhibitor is superior, while for studying the broad effects of lipoxygenase pathways, a pan-LOX inhibitor like NDGA may be more appropriate. The provided experimental protocols offer a foundation for the in-house validation and comparison of these and other lipoxygenase inhibitors.
References
Validating the Therapeutic Potential of H15-LOX-2 Inhibitor 1 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel human 15-lipoxygenase-2 (H15-LOX-2) inhibitor, herein designated as "Inhibitor 1" (MLS000327069), with other known inhibitors. It includes supporting experimental data from preclinical studies, detailed methodologies, and visualizations of key biological pathways and experimental workflows to aid in the evaluation of its therapeutic potential.
Introduction: The Emerging Role of H15-LOX-2 in Disease
Human epithelial 15-lipoxygenase-2 (H15-LOX-2), also known as ALOX15B, is an enzyme implicated in a variety of pathological processes.[1][2] It catalyzes the oxygenation of polyunsaturated fatty acids, producing bioactive lipid mediators that can influence inflammation, cell proliferation, and apoptosis.[3] Elevated expression of H15-LOX-2 has been linked to atherosclerosis, cystic fibrosis, ferroptosis, and certain cancers.[1][2][4] This makes H15-LOX-2 a compelling therapeutic target for the development of novel drugs.[1]
In atherosclerosis, H15-LOX-2 is highly expressed in atherosclerotic plaques and is associated with the transformation of macrophages into foam cells, a critical event in plaque formation.[1][5] Silencing the ALOX15B gene in macrophages has been shown to decrease cellular lipid accumulation.[1] The enzyme's involvement in ferroptosis, an iron-dependent form of cell death, also suggests its potential role in neurodegenerative diseases.[1] Given its significance, the discovery and validation of potent and selective H15-LOX-2 inhibitors are of great interest for developing new therapeutic strategies.[1][2]
Comparative Analysis of H15-LOX-2 Inhibitors
A number of small molecule inhibitors of H15-LOX-2 have been identified and characterized. This section compares the in vitro efficacy and selectivity of "Inhibitor 1" (MLS000327069) with other notable inhibitors.
| Inhibitor | IC50 (µM) vs. h15-LOX-2 | Selectivity (> fold vs. other LOX/COX enzymes) | Mechanism of Inhibition | Reference |
| Inhibitor 1 (MLS000327069) | 0.34 ± 0.05 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | Mixed-type, non-reductive | [1][2] |
| MLS000327186 | 0.53 ± 0.04 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | Mixed-type, non-reductive | [1][2] |
| MLS000327206 | 0.87 ± 0.06 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | Mixed-type, non-reductive | [1][2] |
| Nordihydroguaiaretic acid (NDGA) | 11 | Broad-spectrum LOX inhibitor | Redox inhibitor | [1] |
| Compound 10 (Virtual Screen) | Ki = 16.4 ± 8.1 | Not fully characterized | Mixed-type | [4] |
| Compound 13 (Virtual Screen) | Ki = 15.1 ± 7.6 | Not fully characterized | Mixed-type | [4] |
As indicated in the table, "Inhibitor 1" (MLS000327069) demonstrates sub-micromolar potency against H15-LOX-2 and exhibits excellent selectivity over other related enzymes, making it a promising candidate for further preclinical development.
H15-LOX-2 Signaling Pathway in Inflammation and Ferroptosis
The diagram below illustrates the central role of H15-LOX-2 in the metabolic cascade of arachidonic acid, leading to the production of pro-inflammatory mediators and the induction of ferroptosis. Inhibition of H15-LOX-2 can block these downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used in the characterization of H15-LOX-2 inhibitors.
Recombinant Human 15-LOX-2 Expression and Purification
-
Expression System: N-terminal His6-tagged human 15-LOX-2 (h15-LOX-2) is expressed in E. coli (e.g., Rosetta2 cells) using a T7 promoter-based expression vector.
-
Culture and Induction: A single colony is grown in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable concentration and the culture is grown at a lower temperature (e.g., 18-20°C) for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.
-
Purification: The cell pellet is harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble fraction is clarified by centrifugation and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then dialyzed against a suitable storage buffer.
In Vitro H15-LOX-2 Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of H15-LOX-2 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.
-
Principle: Lipoxygenases catalyze the formation of hydroperoxides from polyunsaturated fatty acids, resulting in an increase in absorbance at 234 nm.
-
Reagents:
-
Purified recombinant h15-LOX-2
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4, 0.3 mM CaCl2, 0.1 mM EDTA, 0.01% Triton X-100)
-
Inhibitor stock solution (dissolved in DMSO)
-
-
Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer.
-
Add the desired concentration of the inhibitor (or DMSO for control).
-
Add the purified h15-LOX-2 enzyme and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm over time using a microplate reader or spectrophotometer.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to the control (100% activity). IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based H15-LOX-2 Inhibition Assay
This assay assesses the activity of the inhibitor in a more physiologically relevant cellular environment.
-
Principle: Cells overexpressing H15-LOX-2 are used to measure the inhibition of lipid hydroperoxide production.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells transiently or stably overexpressing h15-LOX-2.
-
Procedure:
-
Seed the H15-LOX-2 expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the inhibitor or vehicle control (DMSO) for a specified duration.
-
Add arachidonic acid to the cells to stimulate H15-LOX-2 activity.
-
After a defined incubation period, collect the cell supernatant or cell lysate.
-
Analyze the production of 15-HETE using methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The amount of 15-HETE produced is quantified and the percentage of inhibition is calculated for each inhibitor concentration. IC50 values are then determined.
Preclinical Validation Workflow
The following diagram outlines a typical workflow for the preclinical validation of a novel H15-LOX-2 inhibitor.
Conclusion
The preclinical data presented in this guide highlight the therapeutic potential of targeting H15-LOX-2. "Inhibitor 1" (MLS000327069) has emerged as a potent and selective inhibitor with promising characteristics for further investigation. The provided experimental protocols and workflows offer a foundational framework for researchers to validate these findings and advance the development of novel H15-LOX-2 inhibitors as potential treatments for a range of inflammatory and proliferative diseases.
References
- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are 12/15-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of h15-LOX-2 Inhibitor Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting human 15-lipoxygenase-2 (h15-LOX-2), a key enzyme implicated in inflammatory diseases and certain cancers.[1] The following sections present a compilation of independently verified data on inhibitor potency and selectivity, detailed experimental protocols for validation, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of h15-LOX-2 Inhibitors
The potency and selectivity of various h15-LOX-2 inhibitors have been characterized in multiple studies. The data presented below is collated from independent research to provide a comparative overview. It is important to note that IC50 values can vary between different experimental conditions.[2]
| Compound ID | Chemical Class | Target | IC50 (µM) | Ki (µM) | Selectivity Notes | Reference |
| MLS000545091 | 1,3,4-Oxadiazole | h15-LOX-2 | 2.6 | 0.9 +/- 0.4 (mixed-type) | ~20-fold selective over h15-LOX-1, >30-fold over 5-LOX, and >50-fold over 12-LOX.[3] Also shows 20-fold selectivity over COX-1 and COX-2.[3][4] | [3][4][5][6] |
| MLS000536924 | 1,2,4-Triazole | h15-LOX-2 | 3.1 | 2.5 +/- 0.5 (competitive) | ~20-fold selective over h15-LOX-1, >30-fold over 5-LOX, and >50-fold over 12-LOX.[3] Also possesses 20-fold selectivity over COX-1 and COX-2.[3][4] | [3][4][5][6] |
| MLS000327069 | Imidazole | h15-LOX-2 | 0.34 +/- 0.05 | - | >50-fold selectivity versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[7] | [6][7] |
| MLS000327186 | Imidazole | h15-LOX-2 | 0.53 +/- 0.04 | 0.80 +/- 0.05 (Kic, mixed-type) | >50-fold selectivity versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[7] | [6][7] |
| MLS000327206 | Imidazole | h15-LOX-2 | 0.87 +/- 0.06 | - | >50-fold selectivity versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[7] | [6][7] |
| Compound 10 | Not Specified | h15-LOX-2 | 26.9 +/- 1.0 | 16.4 +/- 8.1 (mixed-type) | Identified through virtual screening.[8][9][10] | [6][8][9][10] |
| Compound 13 | Not Specified | h15-LOX-2 | 25.0 +/- 1.1 | 15.1 +/- 7.6 (mixed-type) | Identified through virtual screening.[8][9][10] | [8][9][10] |
| NDGA | Catechol | General LOX/COX | 11.0 +/- 0.7 | - | Non-selective redox inhibitor.[3][4][11] | [3][4][6][11] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the verification of h15-LOX-2 inhibitor potency and selectivity.
Lipoxygenase Activity Assay (Spectrophotometric Method)
This assay is a fundamental method for determining lipoxygenase activity and can be adapted for inhibitor screening.
-
Principle: Lipoxygenases catalyze the formation of hydroperoxides from polyunsaturated fatty acids. This process results in the formation of conjugated dienes, which leads to an increase in absorbance at 234 nm.[2][12]
-
Materials:
-
Purified h15-LOX-2 enzyme
-
Substrate solution: Arachidonic acid or linoleic acid (e.g., 10-250 µM) in a suitable buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0 or 25 mM HEPES).[2][12][13]
-
Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Triton X-100).[13]
-
Inhibitor stock solutions (typically dissolved in DMSO).[12]
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Enzyme Preparation: Prepare a working solution of the h15-LOX-2 enzyme in a cold buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.[2]
-
Assay Mixture: In a quartz cuvette, combine the buffer, enzyme solution, and the inhibitor at various concentrations (or vehicle control, e.g., DMSO).[12]
-
Pre-incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a set period (e.g., 5 minutes) to allow for inhibitor-enzyme binding.[2][7]
-
Reaction Initiation: Start the reaction by adding the substrate solution to the cuvette and mix rapidly.[2]
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes at regular intervals.[2][12]
-
Data Analysis: Calculate the initial reaction rates. The percentage of inhibition is determined relative to the vehicle control. IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
Cell-Based Lipoxygenase Inhibitor Screening Assay
This protocol provides a framework for assessing inhibitor activity in a more physiologically relevant context.
-
Principle: Cells overexpressing h15-LOX-2 are stimulated to produce lipid hydroperoxides. The inhibitory effect is quantified by measuring the reduction in the formation of specific h15-LOX-2 products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), typically by LC-MS/MS.
-
Materials:
-
Procedure:
-
Cell Culture and Treatment: Plate the cells and grow to a suitable confluency. Pre-incubate the cells with various concentrations of the inhibitor or vehicle control for a specific duration (e.g., 20 minutes at 37°C).[7]
-
Stimulation: Add stimulants such as CaCl2, a calcium ionophore, and arachidonic acid to the cells to induce lipoxygenase activity.[7]
-
Sample Collection and Extraction: After a defined incubation period (e.g., 10 minutes), stop the reaction (e.g., by acidification and snap-freezing) and extract the lipids from the cell suspension.[7]
-
Analysis: Analyze the extracted lipids using LC-MS/MS to quantify the levels of 15-HETE and other relevant metabolites.
-
Data Analysis: Determine the reduction in 15-HETE production in the presence of the inhibitor compared to the vehicle control to calculate the cellular potency (EC50).
-
Selectivity Assays
To determine the selectivity of an inhibitor, its potency is assessed against other related enzymes.
-
Principle: The inhibitory activity of the compound is measured against a panel of related enzymes, such as other human lipoxygenase isoforms (h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenases (COX-1, COX-2).[7]
-
Procedure:
-
The lipoxygenase activity assay described above is performed using the other purified LOX and COX enzymes.[7]
-
The IC50 values for each enzyme are determined and compared to the IC50 value for h15-LOX-2 to calculate the selectivity ratio.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of 15-LOX-2 in biological pathways and a typical workflow for inhibitor validation.
Caption: Simplified signaling pathway of h15-LOX-2 in inflammation.
Caption: Experimental workflow for h15-LOX-2 inhibitor validation.
References
- 1. Scientists discover new inhibitors of inflammation-related enzyme [agencia.fapesp.br]
- 2. benchchem.com [benchchem.com]
- 3. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of h15-LOX-2 Inhibitor 1: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized research compounds like h15-LOX-2 inhibitor 1. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
While the specific Safety Data Sheet (SDS) for this compound (CAS 478040-08-3) should always be consulted for detailed protocols, this document outlines general best practices for the disposal of this and similar small molecule inhibitors. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for maintaining a safe laboratory environment.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation and containment. The following steps provide a clear workflow for this process.
-
Waste Identification and Characterization:
-
Solid Waste: Unused or expired this compound in its solid (powder) form should be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound, including residual amounts in experimental containers, must be collected as hazardous liquid waste. Do not dispose of these solutions down the drain.
-
Contaminated Materials: All materials that have come into direct contact with the inhibitor, such as pipette tips, gloves, and weighing paper, are considered contaminated and must be disposed of as solid chemical waste.
-
-
Waste Segregation:
-
Maintain separate, clearly labeled waste containers for solid and liquid chemical waste.
-
Do not mix this compound waste with other incompatible waste streams. If you are unsure about compatibility, consult your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and sealable container. This container should be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Liquid Waste: Use a designated, non-reactive, and sealable container for all liquid waste containing the inhibitor. The container must be clearly labeled with "Hazardous Waste," the full chemical name and concentration of all components in the solution, and the date.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate inventory of the waste, including the chemical names and quantities.
-
Follow all institutional procedures for the final handover of the waste to authorized disposal personnel.
-
Quantitative Data Summary
For inventory and disposal documentation purposes, it is crucial to maintain accurate records of the quantities of this compound used and designated for disposal.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 478040-08-3 |
| Molecular Formula | C₁₇H₁₃F₃N₂S |
| Molecular Weight | 334.36 g/mol |
| Physical Form | Solid (powder) |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By diligently following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling h15-LOX-2 Inhibitor 1
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of h15-LOX-2 inhibitor 1, a potent enzyme inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a common situation for new research chemicals, it is crucial to treat it as a potentially hazardous substance of unknown toxicity.[1] The following procedures are based on established best practices for handling potent small molecule inhibitors in a laboratory setting.
Core Principle: Treat as a Potentially Hazardous Substance
Due to the limited toxicological data, this compound should be handled with the utmost care, assuming it to be hazardous.[2] All personnel must be trained on the potential risks and the safety protocols outlined in this guide before commencing any work with this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Activity | Required PPE | Rationale |
| Handling Powders (Weighing, Aliquoting) | Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, N95 Respirator | Prevents inhalation of fine particles and minimizes skin and eye contact.[2][3] |
| Handling Solutions | Nitrile Gloves, Lab Coat, Safety Glasses | Reduces the risk of exposure from splashes and incidental contact.[3] |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles/Face Shield, Respirator (as needed) | Protects against concentrated exposure during cleanup operations.[3] |
| Disposal of Contaminated Waste | Nitrile Gloves | Prevents direct contact with contaminated materials during the disposal process.[3] |
Note: Always inspect gloves for tears or holes before use and change them frequently, especially if contamination is suspected.[2] Eyeglasses are not a substitute for chemical safety goggles.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is essential for safety.
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
The work area, preferably a certified chemical fume hood, should be clean, uncluttered, and covered with absorbent bench paper.[3]
Weighing and Solution Preparation:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Use anti-static weigh paper or a weighing boat.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the full chemical name, concentration, solvent, and date of preparation.
-
Store stock solutions in a cool, dry, and well-ventilated place, away from incompatible materials. Utilize secondary containment to prevent spills.[1]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the area with a suitable decontaminant. Dispose of all cleanup materials as hazardous waste. |
| Major Spill | Evacuate the area immediately. Notify your supervisor and the institution's Environmental Health and Safety (EHS) department.[1] Prevent entry to the area until it is declared safe. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[4] Under no circumstances should this waste be disposed of in regular trash or down the drain.[1][4]
| Waste Type | Disposal Container | Procedure |
| Solid Waste (unused powder, contaminated weigh paper, pipette tips, gloves, etc.) | Designated Hazardous Solid Chemical Waste Container | Collect all solid waste in a clearly labeled, sealed container. |
| Liquid Waste (residual solutions, contaminated solvents) | Designated Hazardous Liquid Chemical Waste Container | Collect all liquid waste in a compatible, leak-proof container. Do not mix with incompatible wastes. |
Disposal Workflow:
-
Segregate: Keep hazardous waste separate from non-hazardous waste.[4]
-
Label: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name, and any associated hazards.[4]
-
Store: Store the waste container in a designated and secure Satellite Accumulation Area within the laboratory.[1] The container should be kept in secondary containment.[1][4]
-
Arrange Pickup: When the container is full, contact your institution's EHS department to arrange for proper disposal.[4]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
